Product packaging for BCN-PEG4-hydrazide(Cat. No.:)

BCN-PEG4-hydrazide

Cat. No.: B12417408
M. Wt: 455.5 g/mol
InChI Key: IYCQJGJIYDHELJ-YOFSQIOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BCN-PEG4-hydrazide is a useful research compound. Its molecular formula is C22H37N3O7 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37N3O7 B12417408 BCN-PEG4-hydrazide

Properties

Molecular Formula

C22H37N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20?

InChI Key

IYCQJGJIYDHELJ-YOFSQIOKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to BCN-PEG4-hydrazide: Structure, Properties, and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the heterobifunctional linker, BCN-PEG4-hydrazide, a critical tool in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. We will cover its chemical structure, physicochemical properties, reaction mechanisms, and detailed experimental protocols.

Core Concepts and Chemical Structure

This compound is a versatile molecule designed for two-step sequential bioconjugation.[1][2] It features three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC) with azide-containing molecules.[3][4]

  • Hydrazide (-C(=O)NHNH2): A nucleophilic group that reacts specifically with carbonyls (aldehydes or ketones) to form a stable hydrazone bond.[1] This is particularly useful for conjugating to antibodies that have been enzymatically or chemically modified to present aldehyde groups.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG linker that enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.

The combination of these functionalities allows for the precise and stable linking of two different molecules, such as an antibody and a therapeutic payload.

Chemical Structure:

  • IUPAC Name: ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-hydrazineyl-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamate

  • SMILES: [H][C@@]12--INVALID-LINK--([H])[C@H]1COC(NCCOCCOCCOCCOCCC(NN)=O)=O

Physicochemical Properties

The quantitative properties of this compound are summarized below. Data is aggregated from various suppliers and may show slight variations.

PropertyValueSource(s)
Molecular Formula C₂₂H₃₇N₃O₇
Molecular Weight 455.55 g/mol
Exact Mass 455.2600 Da
Purity Typically >90% to >98%
Appearance Colorless to light yellow oil/liquid
Solubility Soluble in DMSO, DMF, THF, DCM, Acetonitrile
Storage Conditions Short-term (weeks) at 0-4°C; Long-term (months) at -20°C to -80°C. Protect from light.

Reaction Mechanism and Workflow

This compound enables a two-stage conjugation strategy. First, the hydrazide moiety is used to couple the linker to a carbonyl-containing biomolecule. Second, the exposed BCN group is available for a copper-free click reaction with an azide-functionalized molecule. This workflow is ideal for constructing complex bioconjugates like ADCs, where an antibody is first linked to the this compound, and then a cytotoxic drug (payload) is "clicked" on.

The logical workflow for this process is illustrated below.

G Figure 1: Two-Stage Bioconjugation Workflow using this compound cluster_0 Stage 1: Hydrazone Ligation cluster_1 Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) M1 Biomolecule with Aldehyde/Ketone Group (e.g., Modified Antibody) Reaction1 React in slightly acidic buffer (pH 5.0-6.0) M1->Reaction1 Linker This compound Linker->Reaction1 Product1 BCN-Functionalized Biomolecule Reaction1->Product1 Forms stable hydrazone bond Reaction2 React in physiological buffer (e.g., PBS pH 7.4) Copper-Free Product1->Reaction2 Product1->Reaction2 Purification Step (Optional but Recommended) M2 Azide-Functionalized Molecule (e.g., Drug Payload, Imaging Agent) M2->Reaction2 FinalProduct Final Bioconjugate (e.g., Antibody-Drug Conjugate) Reaction2->FinalProduct Forms stable triazole ring

Figure 1: Two-Stage Bioconjugation Workflow

Experimental Protocols

The following are generalized protocols for using this compound. Optimization is recommended for specific biomolecules and payloads.

This protocol assumes the antibody has been pre-modified to contain accessible aldehyde groups (e.g., through periodate oxidation of glycans or enzymatic modification).

  • Reagent Preparation:

    • Equilibrate the antibody to room temperature. Exchange its buffer to a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Ligation Reaction:

    • To the antibody solution (typically 1-5 mg/mL), add a 20- to 50-fold molar excess of the this compound stock solution.

    • Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column (e.g., 7K MWCO spin column) or via size-exclusion chromatography (SEC).

    • Equilibrate the column with a buffer suitable for the next step, typically PBS at pH 7.4.

    • Collect fractions corresponding to the modified antibody.

  • Characterization (Optional):

    • Confirm successful conjugation via LC-MS. An increase in mass corresponding to the molecular weight of the this compound linker should be observed for each incorporated linker.

This protocol details the second stage: conjugating an azide-functionalized molecule to the BCN-modified antibody from Protocol 1.

  • Reagent Preparation:

    • Use the purified BCN-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10-20 mM stock solution of the azide-functionalized payload in DMSO.

  • SPAAC Reaction:

    • To the BCN-functionalized antibody, add a 3- to 5-fold molar excess of the azide-payload stock solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight (12-18 hours) at 4°C. The reaction is often efficient and can proceed under mild, physiological conditions.

  • Final Purification:

    • Purify the final antibody-drug conjugate to remove the excess payload and any remaining organic solvent.

    • Methods such as SEC or Hydrophobic Interaction Chromatography (HIC) are effective. HIC is particularly useful for determining the drug-to-antibody ratio (DAR) as it can separate species with different numbers of conjugated payloads.

  • Final Characterization:

    • Determine the final protein concentration using a BCA assay.

    • Analyze the average DAR and distribution of species using HIC-HPLC or mass spectrometry.

This guide provides a foundational understanding and practical framework for utilizing this compound. As with any bioconjugation strategy, empirical optimization of molar ratios, reaction times, and purification methods is crucial for achieving desired outcomes in specific research and development applications.

References

An In-depth Technical Guide to the Core Mechanism of Action of BCN-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG4-hydrazide, detailing its dual-reactivity mechanism, reaction kinetics, and practical applications in bioconjugation.

Introduction to this compound

This compound is a powerful chemical tool used in bioconjugation, the process of covalently linking molecules. It is classified as a heterobifunctional linker, meaning it possesses two distinct reactive groups, enabling the stepwise connection of two different molecules. The linker's structure consists of three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that serves as a highly reactive handle for catalyst-free "click chemistry."[1][2]

  • Hydrazide (-NH-NH2): A nucleophilic group that selectively reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[2][3]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic chain of four ethylene glycol units that enhances the linker's solubility in aqueous buffers, reduces aggregation of the conjugate, and minimizes steric hindrance between the molecules being linked.[2]

This unique combination of functionalities allows for precise and efficient conjugation under biocompatible conditions, making it an invaluable reagent in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Mechanism of Action: A Dual-Reactivity Approach

The utility of this compound lies in its two orthogonal reactive ends. "Orthogonal" means that each group reacts selectively with its target functional group without cross-reacting with the other, allowing for controlled, sequential conjugations.

The BCN Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group reacts with molecules containing an azide (-N3) functional group via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry.

  • Mechanism: The reaction is a Huisgen [3+2] dipolar cycloaddition. The high ring strain of the BCN cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, which is required for the conventional CuAAC click reaction.

  • Product: The reaction forms a highly stable, covalent triazole linkage. This bond is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the final conjugate in biological systems.

  • Bioorthogonality: Both the BCN and azide groups are abiotic and do not react with naturally occurring functional groups in cells, ensuring high specificity and minimizing off-target reactions.

The Hydrazide Moiety: Hydrazone Ligation

The terminal hydrazide group reacts with aldehydes or ketones to form a hydrazone bond (C=N-NH).

  • Mechanism: The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The rate of this reaction is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4.5-6.0). While aniline can be used as a catalyst to accelerate the reaction at neutral pH, many modern bioconjugation strategies are designed to be catalyst-free.

  • pH-Sensitive Stability: A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property is strategically exploited in drug delivery systems to trigger the release of a payload (e.g., a cytotoxic drug) inside the target cell.

  • Substrate Influence: Hydrazones derived from aromatic aldehydes are generally more stable against hydrolysis than those formed from aliphatic aldehydes due to resonance stabilization.

Quantitative Data Summary

The efficiency of bioconjugation depends on reaction kinetics and the stability of the resulting linkage. The following tables summarize quantitative data for the SPAAC and hydrazone ligation reactions.

Table 1: Representative Reaction Kinetics of BCN in SPAAC (Data compiled from studies on BCN reacting with various azide-containing molecules)

Azide TypeReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Primary Azide2-azidoethanol0.024CD₃CN/D₂O (4:1)
Secondary Azide2-azidopropanol0.012CD₃CN/D₂O (4:1)
Tertiary Azide2-azido-2-methylpropanol0.013CD₃CN/D₂O (4:1)
Aryl AzideElectron-deficient aryl azide2.0 - 2.9Not Specified

Note: Reaction rates for BCN are generally less sensitive to the steric hindrance of the azide compared to more sterically demanding cyclooctynes like DBCO. Rate constants can be significantly higher with electron-deficient aryl azides.

Table 2: Representative Reaction Kinetics of Hydrazone Ligation (Data compiled from various studies on hydrazide-carbonyl reactions)

Hydrazine ReactantCarbonyl ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)pHConditions/Catalyst
6-Hydrazinopyridyl PeptideBenzaldehyde3.04.50.1 M NH₄OAc
2-(dimethylamino)ethylhydrazinePropionaldehyde0.237.425 mM Phosphate Buffer
2-(dimethylamino)ethylhydrazineAcetone0.017.425 mM Phosphate Buffer
Hydrazine with neighboring COOHPyridoxal2 - 207.4Aqueous Buffer, Intramolecular Catalysis

Note: Hydrazone formation rates are highly dependent on pH, buffer composition, the specific structure of the reactants, and the presence of catalysts.

Table 3: pH-Dependent Stability of Hydrazone Linkages (Data represents the half-life (t₁/₂) of the bond at 37°C)

Hydrazone Type (derived from)pH 7.4 (Physiological)pH 5.0 - 5.5 (Endosomal)Key Finding
Aliphatic AldehydeReasonably Stable< 2 minutesHighly sensitive to acidic conditions, suitable for rapid intracellular release.
Aromatic AldehydeHighly Stable (>72 h)Highly Stable (>48 h)Much more resistant to hydrolysis across pH ranges, suitable for forming stable conjugates.
Acyl HydrazoneGenerally StableLabileMore resistant to hydrolysis at neutral pH compared to alkylhydrazones, but cleavable at acidic pH.

Key Visualizations

Diagrams are essential for conceptualizing the complex processes involved in using this compound.

G cluster_0 This compound: Dual Reaction Mechanism linker BCN PEG4 Spacer Hydrazide spaac_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Catalyst-Free) linker->spaac_reaction hydrazone_reaction Hydrazone Ligation (+ H₂O) linker->hydrazone_reaction azide Azide-Modified Molecule (R₁-N₃) azide->spaac_reaction Reacts with BCN end triazole_product Stable Triazole Linkage (R₁-Triazole-PEG4-Hydrazide) spaac_reaction->triazole_product carbonyl Aldehyde/Ketone (R₂-CHO / R₂-COR₃) carbonyl->hydrazone_reaction Reacts with Hydrazide end hydrazone_product pH-Sensitive Hydrazone Linkage (BCN-PEG4-N-N=R₂) hydrazone_reaction->hydrazone_product

Caption: Dual reaction pathways of this compound.

G Workflow: Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Step 1: Antibody & Payload Preparation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Conjugation via Hydrazone Ligation cluster_3 Step 4: Conjugation via SPAAC Ab 1. Start with native Monoclonal Antibody (mAb) Oxidation 3. Periodate Oxidation of mAb Glycans Ab->Oxidation Glycan sites Payload 2. Synthesize Azide- functionalized Drug (Payload-N₃) Conjugation2 9. React Intermediate with Azide-Payload (SPAAC) Payload->Conjugation2 AldehydeAb 4. Generate Aldehyde Groups on Antibody (mAb-CHO) Oxidation->AldehydeAb Purify1 5. Purify mAb-CHO (e.g., Desalting Column) AldehydeAb->Purify1 Conjugation1 6. React mAb-CHO with This compound Purify1->Conjugation1 Linker This compound Linker->Conjugation1 Intermediate 7. Form Intermediate (mAb-Hydrazone-PEG4-BCN) Conjugation1->Intermediate Purify2 8. Purify Intermediate Intermediate->Purify2 Purify2->Conjugation2 ADC 10. Final ADC Product (mAb-Hydrazone-Linker-Triazole-Payload) Conjugation2->ADC Purify3 11. Final Purification & Analysis (e.g., SEC, HIC) ADC->Purify3

Caption: Experimental workflow for creating an ADC.

Experimental Protocols

The following protocols provide a generalized framework for using this compound to create an antibody-drug conjugate. Optimization is often required for specific antibodies and payloads.

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol uses sodium periodate to oxidize the vicinal diols on the antibody's carbohydrate domains, creating reactive aldehyde handles.

Materials:

  • Antibody solution (5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Sodium periodate (NaIO₄) solution (e.g., 20 mM in 0.1 M sodium acetate buffer, pH 5.5), freshly prepared and protected from light.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5.

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column.

  • Oxidation: Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM. Incubate for 20-30 minutes at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding glycerol to a final concentration of 10-20 mM.

  • Purification: Immediately remove excess periodate by buffer exchanging the oxidized antibody into a conjugation-compatible buffer (e.g., PBS, pH 6.5-7.0) using a desalting column. The resulting aldehyde-modified antibody (mAb-CHO) is now ready for conjugation.

Protocol 2: Conjugation of this compound to Aldehyde-Modified Antibody

Materials:

  • Purified aldehyde-modified antibody (mAb-CHO).

  • This compound stock solution (e.g., 10-20 mM in anhydrous DMSO).

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.0).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mAb-CHO with the Conjugation Buffer.

  • Linker Addition: Add the this compound stock solution to the antibody solution to achieve a 20- to 50-fold molar excess of the linker. Ensure the final DMSO concentration remains below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the excess, unreacted linker by purifying the conjugate (mAb-Hydrazone-PEG4-BCN) using a desalting column or size-exclusion chromatography (SEC), exchanging into a buffer suitable for the next step (e.g., PBS, pH 7.4).

Protocol 3: Conjugation of Azide-Payload via SPAAC

Materials:

  • Purified, BCN-activated antibody (mAb-Hydrazone-PEG4-BCN).

  • Azide-functionalized payload stock solution (in DMSO or other suitable organic solvent).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: To the purified, BCN-activated antibody, add the azide-payload stock solution to achieve a 3- to 10-fold molar excess of the payload.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may be shorter (1-2 hours) if performed at 37°C.

  • Final Purification: Purify the final ADC from unreacted payload and other impurities. This is typically achieved using SEC, hydrophobic interaction chromatography (HIC), or tangential flow filtration.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as HIC-HPLC, UV-Vis spectroscopy, and SEC.

Conclusion

This compound is a sophisticated and versatile chemical linker that provides researchers with a robust platform for advanced bioconjugation. Its dual-reactivity mechanism, combining the stability and bioorthogonality of the SPAAC reaction with the controllable, pH-sensitive nature of hydrazone ligation, enables the construction of complex and functional biomolecular conjugates. By understanding the core principles of its mechanism, leveraging quantitative kinetic and stability data, and employing optimized protocols, scientists can effectively utilize this compound to develop next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis of BCN-PEG4-hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of BCN-PEG4-hydrazide, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The document outlines a detailed synthetic pathway, experimental protocols, and the functional application of this versatile molecule.

Introduction

This compound is a key reagent in modern bioconjugation strategies. It incorporates three essential components:

  • A bicyclo[6.1.0]nonyne (BCN) moiety: A strained alkyne that enables rapid and specific copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-functionalized molecules.[1][2]

  • A tetraethylene glycol (PEG4) spacer: A hydrophilic linker that enhances solubility, reduces aggregation, and minimizes steric hindrance of the final conjugate.[1]

  • A hydrazide functional group: This group allows for the formation of acid-labile hydrazone bonds with aldehydes and ketones, which are often present or can be introduced into biomolecules like antibodies and other proteins.[3]

This unique combination of functionalities makes this compound an invaluable tool for conjugating molecules under mild, physiological conditions, a critical requirement for working with sensitive biological samples.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule, this compound, is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₂H₃₇N₃O₇[4]
Molecular Weight 455.55 g/mol
Exact Mass 455.2600
IUPAC Name ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-hydrazineyl-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamate
Purity Typically >95%
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.

Synthetic Pathway Overview

The synthesis of this compound can be accomplished through a multi-step process, which is outlined below. The overall strategy involves the synthesis of a functionalized BCN core, followed by its conjugation to a protected PEG4-hydrazide linker, and a final deprotection step.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of BCN-Carboxylic Acid cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection 1_5_COD 1,5-Cyclooctadiene BCN_Ester Bicyclo[6.1.0]nonene Ester 1_5_COD->BCN_Ester Cyclopropanation BCN_Alkene Dibromo-bicyclo[6.1.0]nonane Ester BCN_Ester->BCN_Alkene Bromination BCN_Carboxylic_Acid BCN-Carboxylic Acid BCN_Alkene->BCN_Carboxylic_Acid Elimination & Hydrolysis BCN_PEG4_Boc_Hydrazide BCN-PEG4-NH-Boc-hydrazide BCN_Carboxylic_Acid->BCN_PEG4_Boc_Hydrazide EDC/NHS or HATU Coupling Amino_PEG4_Boc_Hydrazide Amino-PEG4-Boc-hydrazide Amino_PEG4_Boc_Hydrazide->BCN_PEG4_Boc_Hydrazide Final_Product This compound BCN_PEG4_Boc_Hydrazide->Final_Product Acidic Deprotection (TFA)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed protocols for each stage of the synthesis. Note that these are generalized procedures and may require optimization for specific laboratory conditions and scales.

Stage 1: Synthesis of BCN-Carboxylic Acid

This stage involves the preparation of the key intermediate, bicyclo[6.1.0]non-4-yne-9-carboxylic acid, from 1,5-cyclooctadiene.

Protocol 1.1: Synthesis of Bicyclo[6.1.0]non-4-yne-9-carboxylic acid

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium(II) catalyst (e.g., Rh₂(OAc)₄). Add ethyl diazoacetate dropwise at a controlled temperature. The reaction progress can be monitored by TLC. After completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude bicyclo[6.1.0]nonene ester is purified by column chromatography.

  • Bromination: Dissolve the bicyclo[6.1.0]nonene ester in a chlorinated solvent (e.g., carbon tetrachloride). Add a solution of bromine dropwise at 0°C. The reaction is typically stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude dibromide.

  • Elimination and Hydrolysis: The crude dibromo-bicyclo[6.1.0]nonane ester is dissolved in a suitable solvent (e.g., THF or ethanol) and treated with a strong base (e.g., potassium tert-butoxide or sodium ethoxide) to induce double dehydrobromination and form the alkyne. Following the elimination, the ester is hydrolyzed by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the BCN-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Stage 2: Amide Coupling

This stage connects the BCN core with the protected PEG linker via a stable amide bond.

Protocol 1.2: Coupling of BCN-Carboxylic Acid with Amino-PEG4-Boc-hydrazide

Reagents: BCN-Carboxylic Acid, Amino-PEG4-Boc-hydrazide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Activation of Carboxylic Acid (EDC/NHS Method): Dissolve BCN-carboxylic acid (1.0 eq) and NHS (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the NHS-activated ester.

  • Coupling with Amine: To the solution containing the activated BCN-NHS ester, add a solution of Amino-PEG4-Boc-hydrazide (1.0 eq) in the same solvent. If using HATU, pre-activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 15-20 minutes before adding the amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, BCN-PEG4-NH-Boc-hydrazide, is then purified by silica gel column chromatography.

Stage 3: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free hydrazide.

Protocol 1.3: Deprotection of BCN-PEG4-NH-Boc-hydrazide

  • Reaction Setup: Dissolve the purified BCN-PEG4-NH-Boc-hydrazide in an appropriate solvent, typically dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA), usually in a 1:1 or 1:4 ratio with DCM. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the solution for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: After the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times. The final product, this compound, is typically obtained as a TFA salt and can be used directly or further purified if necessary.

Application in Bioconjugation: Hydrazone Formation

The utility of this compound lies in its dual reactivity. While the BCN group is used for SPAAC reactions, the hydrazide moiety is primarily used for conjugation to carbonyl groups (aldehydes and ketones) through hydrazone bond formation. This is particularly useful for targeting glycoproteins, which can be oxidized to generate aldehyde functionalities.

Hydrazone_Ligation cluster_0 Biomolecule Modification cluster_1 Hydrazone Ligation cluster_2 Further Conjugation (Optional) Glycoprotein Glycoprotein (e.g., Antibody) Oxidized_Glycoprotein Oxidized Glycoprotein (Aldehyde-functionalized) Glycoprotein->Oxidized_Glycoprotein Periodate Oxidation ADC_PROTAC ADC or PROTAC Precursor (with BCN handle) Oxidized_Glycoprotein->ADC_PROTAC Hydrazone Bond Formation (Acidic pH, e.g., pH 5-6) BCN_PEG4_Hydrazide This compound BCN_PEG4_Hydrazide->ADC_PROTAC Final_Conjugate Final Bioconjugate ADC_PROTAC->Final_Conjugate Copper-Free Click Chemistry (SPAAC) Azide_Payload Azide-functionalized Payload (e.g., Drug, Fluorophore) Azide_Payload->Final_Conjugate

Caption: Application of this compound in bioconjugation.

Protocol 1.4: General Protocol for Hydrazone Ligation

  • Aldehyde Generation (if necessary): For glycoproteins, dissolve the biomolecule in an appropriate buffer (e.g., PBS, pH 7.4). Add a solution of sodium periodate (NaIO₄) and incubate in the dark at a low temperature (e.g., 4°C) for a short period (e.g., 30 minutes). Quench the reaction by adding glycerol. Purify the oxidized biomolecule using a desalting column to remove excess reagents.

  • Hydrazone Formation: Adjust the pH of the purified, aldehyde-containing biomolecule solution to a slightly acidic pH (typically 5.0-6.0) using an appropriate buffer (e.g., acetate buffer). Add a molar excess of this compound.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.

  • Purification: Remove the excess this compound and purify the resulting conjugate using size-exclusion chromatography (SEC) or another suitable purification method. The resulting bioconjugate now possesses a reactive BCN handle for subsequent SPAAC reactions.

Summary of Quantitative Data

The following table summarizes typical quantitative parameters associated with the synthesis and application of this compound and related compounds. Actual values may vary depending on specific reaction conditions and substrates.

ParameterTypical Value/RangeStage/Application
Yield of BCN-Carboxylic Acid 30-50% over 3 stepsSynthesis
Yield of Amide Coupling 70-90%Synthesis
Yield of Boc Deprotection >90% (often quantitative)Synthesis
Molar Excess of Coupling Reagents 1.1 - 1.5 equivalentsAmide Coupling
Reaction pH for Hydrazone Ligation 5.0 - 6.0Bioconjugation
Reaction Time for Hydrazone Ligation 2 - 24 hoursBioconjugation

Conclusion

This technical guide provides a detailed framework for the synthesis and application of this compound. The synthetic route presented is robust and relies on well-established chemical transformations. The final product is a highly valuable heterobifunctional linker that enables the elegant and efficient construction of complex bioconjugates. For researchers in drug development and chemical biology, mastering the synthesis and application of such linkers is crucial for advancing the fields of targeted therapies and diagnostics.

References

An In-depth Technical Guide to the Solubility and Stability of BCN-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BCN-PEG4-hydrazide, a heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Understanding these core physicochemical properties is paramount for the successful design, execution, and reproducibility of experiments.

Introduction to this compound

This compound is a versatile molecule composed of three key functional components:

  • A Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified molecules.

  • A hydrophilic tetraethylene glycol (PEG4) spacer : This flexible chain enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

  • A hydrazide (-CONHNH2) moiety : This functional group reacts with aldehydes and ketones to form hydrazone linkages, which are particularly useful for targeting glycoproteins after periodate oxidation or for creating pH-sensitive drug delivery systems.

The interplay of these components dictates the linker's utility, and a thorough understanding of its solubility and stability is essential for optimizing reaction conditions and ensuring the integrity of the final conjugate.

Solubility Profile

The solubility of this compound is a critical parameter for its application in both aqueous and organic media. The presence of the PEG4 spacer is specifically designed to confer hydrophilicity.[1]

Qualitative Solubility

This compound is readily soluble in a variety of common organic solvents. Due to its PEG spacer, it also exhibits solubility in aqueous buffers, a key feature for bioconjugation reactions.

Solvent TypeSolvent ExamplesQualitative Solubility
Organic Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Aqueous Buffers Phosphate-Buffered Saline (PBS), WaterSoluble
Quantitative Solubility Data

As of this writing, specific quantitative solubility values for this compound are not consistently provided in commercially available technical datasheets, with some sources indicating the data is "to be determined". However, based on the solubility of structurally similar compounds, such as other BCN-PEG4 derivatives, the following table provides estimated solubility ranges for practical use. Researchers should determine the precise solubility for their specific buffer and concentration requirements.

SolventEstimated Solubility RangeNotes
DMSO > 100 mg/mL (> 219 mM)A stock solution of endo-BCN-PEG4-NHS ester, a similar compound, is soluble in DMSO at 250 mg/mL.
DMF SolubleCommonly used as a reaction solvent for bioconjugation.
Water / PBS (pH 7.4) Likely > 10 mg/mL (> 21.9 mM)The PEG4 spacer is intended to enhance aqueous solubility.

Stability Profile

The stability of this compound is governed by the chemical liabilities of its two key functional groups: the BCN ring and the hydrazide moiety. Degradation can be influenced by pH, temperature, and the presence of other reactive species. For long-term storage, it is recommended to keep the compound at -20°C or below, protected from light and moisture.

pH-Dependent Stability

Hydrazide/Hydrazone Stability: The hydrazide group itself is generally stable. However, the resulting hydrazone bond formed upon reaction with an aldehyde or ketone is susceptible to acid-catalyzed hydrolysis. This feature is often exploited for drug release in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). At physiological pH (~7.4), the hydrazone linkage is significantly more stable.

BCN Ring Stability: The strained alkyne of the BCN group is prone to hydrolysis under acidic conditions. Some studies have also indicated that BCN moieties can exhibit instability at neutral pH (7.2) over extended periods.

Chemical Compatibility

Thiols and Reducing Agents: The BCN group can react with thiols, such as the abundant intracellular antioxidant glutathione (GSH). While BCN is reported to be more stable to GSH than other strained alkynes like DBCO, this potential for off-target reactivity should be considered in experimental design. The presence of reducing agents like TCEP has also been shown to decrease the stability of the BCN group.

Illustrative Stability Data (Half-life Estimates)

The following table provides estimated half-life data for the functional moieties of this compound under various conditions, based on published data for similar chemical structures. These values are illustrative and should be experimentally verified for the specific conjugate and conditions.

MoietyConditionEstimated Half-lifeReference Context
Hydrazone (Aliphatic) pH 5.5, 37°C< 2 minutesPEG-PE conjugates with aliphatic hydrazones hydrolyze rapidly in acidic buffer.
Hydrazone (Aliphatic) pH 7.4, 37°C20 - 150 minutesStability at neutral pH is variable and depends on adjacent chemical structures.
Hydrazone (Aromatic) pH 7.4 or 5.5, 37°C> 72 hoursHydrazones derived from aromatic aldehydes are significantly more stable.
BCN Ring Presence of GSH~ 6 hoursBCN is more stable than DBCO in the presence of glutathione.
BCN Ring Acidic ConditionsVariableDegradation observed under acidic conditions used for oligonucleotide synthesis.

Key Signaling Pathways and Workflows

This compound Chemical Structure and Reaction

The following diagram illustrates the structure of this compound and its reaction with an aldehyde to form a hydrazone bond.

Caption: Reaction of this compound with an aldehyde to form a hydrazone conjugate.

Experimental Workflow for Stability Assessment

This diagram outlines a typical workflow for assessing the stability of a this compound conjugate.

G prep Prepare Conjugate Stock (e.g., in DMSO) dilute Dilute into Buffers (e.g., pH 5.0, 7.4) prep->dilute incubate Incubate at 37°C dilute->incubate aliquot Take Aliquots at Time Points (t=0, 1, 4, 24h) incubate->aliquot quench Quench Reaction (if necessary) aliquot->quench analyze Analyze by HPLC-UV/MS quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of a hydrazone-linked conjugate.

Experimental Protocols

The following protocols provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a chosen solvent or buffer.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS pH 7.4, DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining constant temperature

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.

    • Record the exact weight of the compound.

    • Add a known volume of the solvent (e.g., 500 µL) to the tube.

  • Equilibration:

    • Tightly seal the tube.

    • Place the tube in a thermomixer or shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved compound.

  • Sample Clarification:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mM using the determined concentration and the dilution factor.

Protocol for Assessing pH-Dependent Stability (HPLC Method)

This protocol describes a general approach for assessing the stability of a hydrazone conjugate of this compound under various pH conditions.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath set to 37°C

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM).

    • Dilute the stock solution into each of the pre-warmed (37°C) aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). This is your "Time 0" sample for each pH condition.

  • Time 0 Analysis:

    • Immediately after dilution, inject an aliquot of each "Time 0" sample onto the HPLC system and record the chromatogram. The peak area of the intact conjugate at Time 0 represents 100% stability.

  • Incubation:

    • Incubate the remaining buffered solutions at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubated solution.

    • If necessary, quench any further degradation by adding an equal volume of cold mobile phase or by freezing immediately.

    • Inject the aliquots onto the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent conjugate and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of the conjugate remaining at each time point relative to the Time 0 sample for each pH condition.

    • Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Conclusion

This compound is a powerful tool in bioconjugation, offering a balance of reactivity and favorable physicochemical properties. Its solubility is enhanced by the hydrophilic PEG4 spacer, making it suitable for reactions in aqueous environments. The stability of the molecule is context-dependent, with the BCN moiety sensitive to certain nucleophiles and acidic conditions, and the resulting hydrazone bond offering pH-tunable cleavage. The experimental protocols provided herein offer a robust framework for researchers to characterize the solubility and stability of this compound and its conjugates within their specific applications, ensuring more reliable and reproducible results in the development of novel therapeutics and research tools.

References

The Unstrained Power of a Strained Ring: An In-depth Technical Guide to BCN Linker Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Among the powerful tools in the chemist's arsenal, "click chemistry" has risen to prominence, with the strain-promoted alkyne-azide cycloaddition (SPAAC) leading the charge for its biocompatibility. This guide provides a comprehensive technical overview of the bicyclo[6.1.0]nonyne (BCN) linker, a key player in SPAAC, detailing its reactivity, applications, and the experimental protocols necessary for its successful implementation.

The Core of Reactivity: Mechanism of Action

The reactivity of the BCN linker is rooted in its unique structure—a highly strained eight-membered ring.[1][2] This ring strain is the fundamental driving force behind its reaction with azides.[1][2] The process, a [3+2] dipolar cycloaddition, involves the reaction of the azide with the strained alkyne of the BCN moiety to form a stable triazole linkage.[1] A significant advantage of this reaction is that it proceeds spontaneously without the need for a cytotoxic copper catalyst, a limitation of the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "bioorthogonality" allows for the use of BCN linkers within living organisms without interfering with native biochemical processes.

The BCN linker's utility is further enhanced by its dual-reactivity. Besides SPAAC, it can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, offering an additional avenue for bioorthogonal conjugation.

A Quantitative Look: Reaction Kinetics and Stability

The efficiency of a linker is critically defined by its reaction kinetics and stability in biological media. BCN linkers exhibit favorable properties in both regards, although the choice of linker often involves a trade-off between reactivity and stability.

Reaction Kinetics

The reaction rate of SPAAC is influenced by both the cyclooctyne and the electronic properties of the azide. While dibenzocyclooctyne (DBCO) is often cited for faster kinetics with common azides like benzyl azide, BCN's reactivity can be significantly increased by using electron-deficient azides. This tunable reactivity provides a strategic advantage for achieving orthogonal labeling in complex systems. The endo-isomer of BCN is generally the more reactive isomer in SPAAC reactions.

ReagentAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
BCNBenzyl Azide~0.03 - 0.28Various organic/aqueous solvents, 25°C
DBCOBenzyl Azide~0.34 - 1.0HBS buffer, pH 7.4, 25°C / Aqueous solutions
BCNElectron-deficient azidesUp to 10-fold increase over benzyl azideNot specified
BCNElectron-deficient aryl azides2.0 - 2.9Not specified

Note: Reaction rates are highly sensitive to solvent, temperature, and the specific molecular context of the reactants. The values presented are for comparative purposes.

Stability

A crucial factor for in vivo applications is the stability of the linker in the presence of endogenous nucleophiles, such as the highly abundant intracellular thiol, glutathione (GSH). Studies have demonstrated that BCN is significantly more stable in the presence of GSH compared to DBCO, making it a more robust choice for long-term intracellular studies.

LinkerConditionHalf-life
BCNIn presence of Glutathione (GSH)~6 hours
DBCOIn presence of Glutathione (GSH)~71 minutes

Applications in Bioconjugation and Drug Development

The favorable characteristics of BCN linkers have led to their widespread adoption in various applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The incorporation of a polyethylene glycol (PEG) spacer, such as in BCN-PEG4 linkers, can further enhance solubility, reduce aggregation, and minimize steric hindrance.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): BCN linkers are instrumental in attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): The dual functionality of some BCN linkers makes them ideal for constructing complex molecules like PROTACs.

  • In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling and tracking of biomolecules in living cells and organisms.

  • Biomolecule Labeling: BCN linkers are used to attach fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and glycans for detection and analysis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing BCN linkers. These protocols are intended as a guide and should be optimized for specific applications.

General Protocol for Antibody Bioconjugation with a BCN-NHS Ester

This protocol describes the labeling of an antibody with a BCN-NHS ester, which reacts with lysine residues on the antibody.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester stock solution in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of any primary amine-containing buffers (e.g., Tris).

  • Reaction Setup: Slowly add a 5-10 molar excess of the BCN-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted BCN-NHS ester and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4. Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

  • Concentration: Concentrate the purified antibody-BCN conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

This protocol outlines the reaction between a BCN-functionalized biomolecule and an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule (e.g., antibody from Protocol 4.1)

  • Azide-containing molecule of interest (e.g., drug, dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

  • SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours with gentle end-over-end mixing. The reaction can also be performed at 4°C for overnight incubation or at 37°C to increase the reaction rate.

  • Purification: Purify the final conjugate to remove the excess, unreacted azide-containing molecule using an appropriate method such as SEC, dialysis, or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final conjugate to determine parameters like the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the key experimental workflows.

general_bcn_conjugation cluster_activation Step 1: Antibody Activation cluster_purification1 Step 2: Purification cluster_spaac Step 3: SPAAC Reaction cluster_purification2 Step 4: Final Purification Antibody Antibody Reaction_Mix Reaction Mixture Antibody->Reaction_Mix BCN_NHS BCN-NHS Ester BCN_NHS->Reaction_Mix Quench Quenching Reaction_Mix->Quench Purify1 SEC Purification Quench->Purify1 BCN_Antibody BCN-Antibody Purify1->BCN_Antibody SPAAC_Mix SPAAC Reaction BCN_Antibody->SPAAC_Mix Azide_Molecule Azide-Molecule Azide_Molecule->SPAAC_Mix Purify2 Final Purification (SEC/HIC) SPAAC_Mix->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Caption: General workflow for bioconjugation using a BCN-NHS ester and SPAAC.

adc_preparation_workflow start Start: Azide-Modified Antibody conjugation SPAAC Conjugation start->conjugation linker_prep Prepare BCN-Drug Linker linker_prep->conjugation purification Purification of ADC conjugation->purification characterization Characterization (DAR, Purity) purification->characterization end Final ADC Product characterization->end

Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a BCN linker.

References

The PEG4 Spacer: A Linchpin in the Architecture of Modern Bifunctional Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the efficacy of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker that connects the targeting moiety to the payload or effector molecule. Among the diverse array of linker technologies, the discrete tetraethylene glycol (PEG4) spacer has emerged as a cornerstone component. Its defined length, inherent hydrophilicity, and flexibility provide a unique combination of properties that address fundamental challenges in drug development, including solubility, stability, pharmacokinetics, and target engagement. This technical guide provides a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Physicochemical and Pharmacological Advantages of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bifunctional linker imparts a cascade of beneficial effects on the conjugate's properties. These advantages stem from the fundamental characteristics of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility : A primary function of the PEG4 spacer is to increase the aqueous solubility of the entire molecule.[1] Many potent cytotoxic payloads used in ADCs and the complex small molecules in PROTACs are inherently hydrophobic.[1][2] This hydrophobicity can lead to aggregation, which compromises manufacturing, reduces stability, and accelerates clearance from circulation.[2][3] The repeating ethylene oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that shields the hydrophobic components and mitigates aggregation.

  • Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutics. The hydrophilic nature and flexibility of the PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong plasma half-life. This leads to an increased overall drug exposure (Area Under the Curve or AUC), allowing for greater accumulation at the target site.

  • Minimized Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the two functional ends of the bifunctional molecule. In ADCs, this prevents the cytotoxic payload from interfering with the antibody's antigen-binding site. In PROTACs, the spacer is not merely a passive tether; its length and flexibility are crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and degradation.

  • Biocompatibility and Reduced Immunogenicity : PEG is recognized as a biologically inert and safe polymer by regulatory agencies like the FDA. The hydration shell created by the PEG4 spacer can also shield potential immunogenic epitopes on the linker or payload, reducing the risk of an immune response against the therapeutic conjugate.

Data Presentation: Quantitative Impact of PEG Linkers

The length of the PEG spacer is a critical parameter that must be empirically optimized for each specific bifunctional molecule. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the performance of both PROTACs and ADCs.

Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Target ProteinE3 Ligase LigandLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
BTK Pomalidomide (CRBN)0 (Alkyl)>1000~10MOLM-14
PEG2 ~100~75MOLM-14
PEG4 ~25 >90 MOLM-14
PEG6~50~85MOLM-14
BRD4 VHLPEG1>1000<20H661
PEG2 ~500 ~60 H661
PEG3~50>95H661
PEG4 <50 >95 H661
PEG5<50>95H661

Data compiled from representative studies. Actual values are highly dependent on the specific warhead, E3 ligand, and cell context.

Impact of PEG Linker Length on ADC Pharmacokinetics and Stability

For ADCs, key parameters include plasma clearance, aggregation levels, and in vivo efficacy.

Antibody TargetPayloadLinker Length (PEG units)Clearance (mL/day/kg)Aggregation (%)Tumor Growth Inhibition (%)
CD30 MMAEPEG2High~2.5Moderate
PEG4 Moderate ~2.0 High
PEG8Low<1.0High
PEG12Very Low<1.0High
HER2 DM1PEG4 (Branched) Low Low Very High
PEG8 (Linear)ModerateModerateHigh
PEG24 (Linear)HighLowModerate

Data compiled from representative studies in rodent models. Clearance rates are inversely proportional to exposure (AUC). Aggregation measured by SEC.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to PEG4-containing bifunctional linkers.

PROTAC Mechanism of Action.

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_analysis Characterization & Analysis A1 1. Antibody Reduction (TCEP) A3 3. Conjugation Reaction A1->A3 A2 2. Prepare Maleimide- PEG4-Payload A2->A3 A4 4. Purification (SEC) A3->A4 B1 Determine DAR (HIC, LC-MS) A4->B1 Purified ADC B3 In Vitro Cytotoxicity Assay B1->B3 B2 Assess Aggregation (SEC) B2->B3 B4 In Vivo PK & Efficacy Study B3->B4

Workflow for ADC Synthesis and Evaluation.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation PKC PKCβ PLCG2->PKC NFkB NF-κB Activation PKC->NFkB PROTAC BTK PROTAC (PEG Linker) PROTAC->BTK Induces

References

An In-depth Technical Guide to Hydrazide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide chemistry represents a robust and versatile approach for the covalent modification of biomolecules. The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins, glycoproteins, and other biomolecules. This technical guide provides a comprehensive overview of the core principles of hydrazide chemistry, quantitative data on reaction kinetics and stability, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Principles of Hydrazide Chemistry

Hydrazide-based bioconjugation leverages the formation of a hydrazone linkage, a type of Schiff base, between a hydrazide moiety (-CONHNH2) and a carbonyl group (aldehyde or ketone). This reaction is highly chemoselective, meaning it proceeds under mild, aqueous conditions with minimal cross-reactivity with other functional groups present in biological systems.[1]

The reaction is typically carried out at a pH between 5 and 7.[1] The rate of hydrazone formation is pH-dependent, with the optimal pH generally being slightly acidic (around 4.5-5.5) to facilitate the dehydration of the hemiaminal intermediate. However, for many biological applications, the reaction can be effectively performed at or near neutral pH.[2]

A key feature of the hydrazone bond is its reversibility under acidic conditions, which can be exploited for applications such as controlled drug release in the acidic microenvironment of tumors or within endosomes. The stability of the hydrazone bond can be modulated by the electronic properties of the substituents on both the hydrazide and carbonyl components. For instance, hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes.

Data Presentation: Quantitative Analysis of Hydrazone Ligation

The efficiency and stability of hydrazone bond formation are critical parameters in the design of bioconjugation strategies. The following tables summarize key quantitative data on reaction kinetics and bond stability under various conditions.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference(s)
AcGRGDSGG−hydrazide + glyoxylyl−LYRAGNone5.70.0031 ± 0.0001
AcGRGDSGG−hydrazide + glyoxylyl−LYRAGAniline (10 mM)5.70.21 ± 0.01
AcGRGDSGG−hydrazide + glyoxylyl−LYRAGNone4.50.030 ± 0.002
AcGRGDSGG−hydrazide + glyoxylyl−LYRAGAniline (10 mM)4.50.49 ± 0.02
Phenylhydrazine + various aldehydes/ketonesNone7.42–20
3'-hydrazide-modified oligonucleotide + 5'-aromatic aldehyde oligonucleotideNone-~0.1
Hydrazone TypepHStability/Release CharacteristicsReference(s)
pHPMA-APM (aromatic ketone) conjugate7.4<30% degradation after 24 hours.
pHPMA-APM (aromatic ketone) conjugate5.0Steady degradation over 24 hours.
pHPMA-BMCA (aliphatic ketone) conjugate7.4Significant hydrolysis after 5 hours.
pHPMA-BMCA (aliphatic ketone) conjugate5.0Much greater hydrolysis at early time points compared to pH 7.4.
pHPMA-PMCA (aliphatic aldehyde) conjugate7.4 & 5.0No significant difference in release rates.
PEG-PE conjugates (aromatic aldehyde)7.4 & 5.5Highly stable; half-life not reached after 72 hours (pH 7.4) and 48 hours (pH 5.5).
PEG-PE conjugates (aliphatic aldehyde)5.5Highly unstable; complete disappearance within 2 minutes.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of hydrazide chemistry in a research setting. The following are protocols for two common applications: site-specific antibody labeling and cell surface glycoprotein labeling.

Protocol 1: Site-Specific Antibody Labeling via Glycan Oxidation

This protocol describes the labeling of an antibody through the mild oxidation of its carbohydrate moieties to generate aldehyde groups, followed by reaction with a hydrazide-functionalized probe.

Materials:

  • Purified antibody (e.g., IgG)

  • Hydrazide-functionalized probe (e.g., biotin hydrazide, fluorescent dye hydrazide)

  • Sodium meta-periodate (NaIO₄)

  • Ethylene Glycol

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS, pH 7.2-7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: Dialyze the purified antibody against 0.1 M Sodium Acetate Buffer (pH 5.5) to remove any interfering substances.

  • Antibody Concentration: Adjust the antibody concentration to a minimum of 2 mg/mL.

  • Periodate Oxidation:

    • Dissolve sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 10-100 mM.

    • Add the periodate solution to the antibody solution and incubate for 30-60 minutes at room temperature in the dark.

  • Quenching the Reaction:

    • Stop the oxidation by adding ethylene glycol to a final concentration of 10 mM.

    • Incubate for 10 minutes at room temperature to quench any unreacted periodate.

  • Purification of Oxidized Antibody: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4) to remove excess periodate and byproducts.

  • Preparation of Hydrazide Probe: Dissolve the hydrazide-functionalized probe in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the hydrazide probe solution to the purified oxidized antibody solution. A 10 to 20-fold molar excess of the hydrazide probe to the antibody is a recommended starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle shaking.

  • Purification of the Conjugate: Remove the unreacted hydrazide probe by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2-7.4). Collect the fractions containing the labeled antibody.

Protocol 2: Cell Surface Glycoprotein Labeling

This protocol details the labeling of glycoproteins on the surface of live cells.

Materials:

  • Cultured cells

  • Ice-cold PBS, pH 6.5 and pH 7.4

  • Sodium meta-periodate (NaIO₄)

  • Hydrazide probe (e.g., biotin hydrazide)

  • Quenching solution (e.g., glycerol or sodium bisulfite in PBS)

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS, pH 6.5.

  • Oxidation:

    • Prepare a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5, protected from light.

    • Resuspend the cells in the NaIO₄ solution and incubate for 5 minutes on ice.

  • Quenching: Add the quenching solution to the cells to stop the oxidation reaction.

  • Washing: Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

  • Labeling:

    • Prepare a solution of the hydrazide probe in PBS, pH 7.4. If the probe is dissolved in DMSO, ensure the final DMSO concentration is low (e.g., <1-2%).

    • Add the hydrazide probe solution to the cells and incubate for 30-120 minutes at 4°C or room temperature.

  • Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell lysis for subsequent affinity purification of the labeled glycoproteins.

Visualizations: Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical reaction and a typical experimental workflow for antibody-drug conjugation.

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazide R-C(=O)NHNH₂ Hydrazide Hemiaminal R-C(=O)NHN(H)-C(OH)R'R'' Hemiaminal Hydrazide->Hemiaminal + Carbonyl Carbonyl R'-C(=O)-R'' Aldehyde/Ketone Hydrazone R-C(=O)NHN=CR'R'' Hydrazone Hemiaminal->Hydrazone - H₂O (Acid Catalyzed) Water H₂O

Caption: Mechanism of hydrazone bond formation.

ADC_Workflow start Start: Purified Antibody oxidation 1. Glycan Oxidation (e.g., NaIO₄) start->oxidation purification1 2. Purification (Desalting Column) oxidation->purification1 Generate Aldehydes conjugation 3. Conjugation (Add Hydrazide-Linker-Drug) purification1->conjugation Remove Excess Oxidant purification2 4. Purification (e.g., SEC, HIC) conjugation->purification2 Form Hydrazone Bond characterization 5. Characterization (e.g., DAR, Purity, Activity) purification2->characterization Remove Unconjugated Species end Final ADC characterization->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) production.

References

An In-depth Technical Guide to BCN-PEG4-Hydrazide for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-PEG4-hydrazide, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. We will delve into the core principles of its application in copper-free click chemistry, present key quantitative data, and provide detailed experimental protocols for its use in cutting-edge research.

Introduction to this compound

Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne that has gained significant traction in the field of bioorthogonal chemistry. Its inherent ring strain allows it to readily undergo a [3+2] cycloaddition with azides without the need for a cytotoxic copper(I) catalyst, a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This copper-free click chemistry has revolutionized the labeling and conjugation of biomolecules in living systems.

This compound is a versatile derivative that incorporates three key functional elements:

  • BCN Group: The strained alkyne for highly efficient and bioorthogonal SPAAC reactions with azide-modified molecules.[2]

  • PEG4 Spacer: A tetraethylene glycol linker that enhances hydrophilicity, improves solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[3]

  • Hydrazide Group: A reactive moiety that readily condenses with aldehydes and ketones to form stable hydrazone linkages.[4] This functionality is particularly useful for targeting glycoproteins after periodate oxidation of their sialic acid residues.[5]

This dual functionality makes this compound an ideal tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Principles of Reactivity

The utility of this compound stems from its two distinct reactive handles, which can be addressed in a sequential or orthogonal manner.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety's high ring strain is the driving force for its rapid reaction with azides. This reaction is highly specific and proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature), making it ideal for in vitro and in vivo applications. The resulting triazole linkage is highly stable.

Hydrazone Ligation

The terminal hydrazide group reacts with aldehydes and ketones to form a C=N double bond, known as a hydrazone. This reaction is particularly effective in slightly acidic conditions (pH 4.5-6.0) but can also proceed at neutral pH. Hydrazone bonds exhibit pH-dependent stability, being relatively stable at physiological pH (~7.4) and more labile under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This property can be exploited for the controlled release of payloads within target cells.

Quantitative Data

A thorough understanding of the quantitative aspects of this compound is crucial for designing and optimizing bioconjugation strategies.

Reaction Kinetics

The second-order rate constant (k₂) is a key parameter for quantifying the speed of a bimolecular reaction. The table below provides a comparison of the reaction kinetics for BCN and other common copper-free click chemistry reagents.

Reaction PairChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCN + Benzyl AzideSPAAC~0.15
DBCO + Benzyl AzideSPAAC~1.0
TCO + TetrazineIEDDA>1,000

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Stability Data

The stability of the linker and the resulting conjugate is critical for the successful application of this compound, particularly in complex biological environments.

Linker/BondConditionStability OutcomeReference(s)
BCNGlutathione (GSH)More stable than DBCO (t½ ≈ 6 hours)
DBCOGlutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes)
BCNAcidic Conditions (e.g., 90% TFA)Unstable
Hydrazone BondpH 4.0-6.0Labile (hydrolysis)
Hydrazone BondpH 7.4Relatively stable

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protocol 1: Labeling of Glycoproteins on the Cell Surface

This protocol describes the labeling of cell surface glycoproteins by first oxidizing sialic acid residues to generate aldehydes, followed by reaction with this compound.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4

  • Sodium periodate (NaIO₄) solution (freshly prepared in PBS, pH 6.5)

  • Quenching solution (e.g., 1 mM glycerol in PBS)

  • This compound solution (e.g., 1 mM in PBS, pH 6.5)

  • Azide-functionalized molecule (e.g., azide-fluorophore)

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS, pH 7.4.

  • Oxidation: Resuspend or cover cells with a freshly prepared solution of NaIO₄ in PBS, pH 6.5 (e.g., 1 mM). Incubate on ice for 15-20 minutes in the dark.

  • Quenching: Quench the reaction by adding the quenching solution. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with ice-cold PBS, pH 6.5.

  • Hydrazone Ligation: Resuspend or cover the cells with the this compound solution. Incubate at room temperature for 1-2 hours with gentle agitation.

  • Washing: Wash the cells three times with PBS, pH 7.4 to remove excess this compound.

  • SPAAC Reaction: The BCN-labeled cells are now ready for reaction with an azide-functionalized molecule of interest. Incubate the cells with a molar excess of the azide-functionalized molecule in PBS, pH 7.4 for 1-4 hours at room temperature.

  • Final Wash and Analysis: Wash the cells three times with PBS, pH 7.4 and proceed with downstream analysis (e.g., flow cytometry, fluorescence microscopy).

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step strategy for the synthesis of an ADC using this compound. First, the antibody is modified to introduce an azide handle. Second, the this compound is conjugated to a cytotoxic payload via its hydrazide group (assuming the payload has a suitable aldehyde or ketone). Finally, the azide-modified antibody and the BCN-payload are conjugated via SPAAC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-installation reagent (e.g., Azido-PEG4-NHS Ester)

  • Cytotoxic payload with an aldehyde or ketone functionality

  • This compound

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Modification with Azide: a. Dissolve Azido-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM. b. Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Purify the azide-modified antibody using an SEC system.

  • Payload Modification with this compound: a. Dissolve the aldehyde/ketone-containing payload and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF. b. Stir the reaction mixture at room temperature for 4-12 hours. c. Monitor the reaction by LC-MS. d. Purify the BCN-payload conjugate by preparative HPLC.

  • SPAAC Conjugation: a. To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-payload dissolved in a minimal amount of DMSO (final DMSO concentration <10% v/v). b. Incubate the reaction for 4-12 hours at room temperature or 37°C. c. Purify the final ADC using an SEC system to remove unreacted BCN-payload.

  • Characterization: a. Determine the protein concentration (e.g., by A280). b. Analyze the drug-to-antibody ratio (DAR) by HIC or Mass Spectrometry.

Visualizations

Logical Relationships and Workflows

Dual Reactivity of this compound cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_hydrazone Hydrazone Ligation BCN_PEG4_Hydrazide This compound BCN_moiety BCN Moiety Hydrazide_moiety Hydrazide Moiety Triazole_conjugate Stable Triazole Conjugate BCN_moiety->Triazole_conjugate Reacts with Azide_molecule Azide-Modified Molecule Azide_molecule->Triazole_conjugate Hydrazone_conjugate Hydrazone Conjugate Hydrazide_moiety->Hydrazone_conjugate Reacts with Aldehyde_ketone Aldehyde/Ketone- Containing Molecule Aldehyde_ketone->Hydrazone_conjugate

Caption: Dual reactivity of this compound.

Workflow for ADC Synthesis cluster_antibody_mod Antibody Modification cluster_payload_mod Payload Modification cluster_conjugation SPAAC Conjugation mAb Monoclonal Antibody Azide_mAb Azide-Modified Antibody mAb->Azide_mAb Reacts with Azide_NHS Azido-PEG4-NHS Ester Azide_NHS->Azide_mAb ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC Payload Aldehyde/Ketone Payload BCN_Payload BCN-Functionalized Payload Payload->BCN_Payload Reacts with BCN_Hydrazide This compound BCN_Hydrazide->BCN_Payload BCN_Payload->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway

Targeted Protein Degradation Workflow cluster_cell Cellular Environment PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Protein Degradation Proteasome->Degradation Results in

Caption: Targeted protein degradation workflow using a PROTAC.

Simplified HER2 Signaling Pathway cluster_pathway Signaling Cascade HER2_ADC HER2-Targeting ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binds to Internalization Internalization HER2_Receptor->Internalization Triggers PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified HER2 signaling pathway and ADC action.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its dual reactivity, combined with the favorable properties of the PEG4 spacer, enables the construction of sophisticated bioconjugates for a wide range of applications. The copper-free nature of the SPAAC reaction ensures biocompatibility, while the pH-sensitive hydrazone linkage offers opportunities for controlled drug release. A thorough understanding of the reaction kinetics and stability of this linker, as outlined in this guide, is essential for its successful implementation in innovative research and therapeutic design.

References

A Technical Guide to BCN-PEG4-Hydrazide: From Supplier Selection to Quality Control and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BCN-PEG4-hydrazide, a heterobifunctional linker critical for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide covers supplier information, stringent quality control methodologies, and detailed experimental protocols for its application.

Introduction to this compound

This compound is a versatile chemical tool that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a four-unit polyethylene glycol (PEG) spacer, and a terminal hydrazide group. The BCN group is a highly reactive strained alkyne that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This allows for the efficient and specific conjugation to azide-modified molecules under biocompatible conditions. The hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The terminal hydrazide group enables the formation of stable hydrazone bonds with molecules containing aldehyde or ketone functionalities. This dual reactivity makes this compound a valuable linker for constructing complex biomolecular architectures.[1][2]

Supplier Information and Product Specifications

Several chemical suppliers offer this compound and related derivatives. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive technical support and documentation. Below is a summary of typical product specifications from various suppliers.

SupplierCatalog NumberPurity SpecificationMolecular Weight ( g/mol )Storage Conditions
MedKoo Biosciences123570>98%455.55-20°C for long term, 0-4°C for short term[3]
Conju-ProbeCP-6006>90%455.55-80°C[1]
Creative BiolabsADC-L-937>95%455.55-20°C
MedchemExpressHY-13343898.0%455.55-20°C, protect from light[4]

Note: Custom synthesis may be available from some suppliers for larger quantities or specific modifications.

Quality Control of this compound

Rigorous quality control is essential to ensure the reliability and reproducibility of experiments involving this compound. A comprehensive analysis of the linker's identity, purity, and stability should be performed. The primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

A typical Certificate of Analysis (CoA) for this compound will include data from these techniques to confirm the structure and purity of the compound.

Analytical TechniqueParameter MeasuredTypical Specification
¹H NMR Spectroscopy Presence of characteristic protons of BCN, PEG, and hydrazide moieties.Spectrum consistent with the proposed structure.
Reverse-Phase HPLC Purity of the compound.≥95% purity.
Mass Spectrometry (ESI-MS) Molecular weight of the compound.Observed mass consistent with the calculated exact mass.
Detailed Quality Control Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Analyze the spectrum for characteristic peaks corresponding to the protons of the BCN group, the ethylene glycol repeats of the PEG spacer, and the hydrazide functionality.

    • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to verify the structure.

3.1.2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound.

  • Methodology:

    • System: A reverse-phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 20-30 minutes.

    • Detection: UV absorbance at 220 nm and 254 nm.

    • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

    • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

3.1.3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

    • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.

    • Data Interpretation: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of this compound (455.26 g/mol ).

Experimental Protocols

General Workflow for Bioconjugation using this compound

The dual reactivity of this compound allows for a two-step conjugation strategy. First, the hydrazide group is reacted with an aldehyde or ketone-containing molecule. The resulting conjugate, now bearing a BCN group, can then be reacted with an azide-modified molecule via a copper-free click reaction.

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A Aldehyde/Ketone-containing Molecule (e.g., Protein) C Mix and Incubate (pH 5-7) A->C B This compound B->C D Purification (e.g., SEC) C->D E BCN-functionalized Molecule D->E G Mix and Incubate (Physiological pH) E->G F Azide-modified Molecule (e.g., Payload) F->G H Purification (e.g., HPLC, SEC) G->H I Final Bioconjugate H->I

Bioconjugation workflow using this compound.

Protocol for Generating Aldehyde Groups on Glycoproteins

For conjugation to glycoproteins that do not have accessible aldehyde or ketone groups, these can be generated by mild oxidation of sugar moieties.

  • Materials:

    • Glycoprotein solution (e.g., antibody at 5 mg/mL)

    • Sodium meta-periodate (NaIO₄)

    • 0.1 M Sodium Acetate Buffer, pH 5.5

    • Desalting column

  • Procedure:

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use this solution immediately.

    • To 1 mL of the glycoprotein solution, add 1 mL of the periodate solution.

    • Mix gently and incubate for 15-30 minutes at room temperature in the dark.

    • Quench the reaction by adding 100 µL of 1 M glycerol.

    • Remove excess periodate and byproducts by buffer exchange into 0.1 M sodium acetate, pH 5.5, using a desalting column.

Protocol for Hydrazone Ligation with this compound
  • Materials:

    • Aldehyde-functionalized glycoprotein (from section 4.2)

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 0.1 M Sodium Acetate Buffer, pH 5.5

    • Size-Exclusion Chromatography (SEC) column

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • To the aldehyde-functionalized glycoprotein solution, add a 50- to 100-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted this compound by size-exclusion chromatography (SEC) using an appropriate column for protein purification. The mobile phase should be a suitable buffer, such as PBS, pH 7.4.

Protocol for SPAAC Reaction
  • Materials:

    • BCN-functionalized molecule (from section 4.3)

    • Azide-modified molecule (e.g., a drug payload or imaging agent)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).

    • Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-functionalized molecule solution in PBS, pH 7.4.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

    • Purify the final bioconjugate using an appropriate method, such as SEC or affinity chromatography, to remove any unreacted components.

Characterization of the Final Bioconjugate

The successful synthesis of the bioconjugate should be confirmed by a combination of analytical techniques.

G A Final Bioconjugate B Mass Spectrometry (MS) - Confirm final molecular weight - Determine drug-to-antibody ratio (DAR) A->B C Size-Exclusion Chromatography (SEC) - Assess aggregation and purity A->C D Hydrophobic Interaction Chromatography (HIC) - Determine DAR distribution A->D E SDS-PAGE - Visualize increase in molecular weight A->E

Analytical techniques for bioconjugate characterization.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of bioconjugation and drug development. Its dual functionality allows for the construction of complex molecular architectures with high efficiency and specificity. A thorough understanding of its properties, stringent quality control, and optimized reaction protocols are paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge for the successful implementation of this compound in your research endeavors.

References

A Technical Guide to the Chemical Properties of Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development. Their unique chemical architecture, featuring two distinct reactive moieties, enables the specific and controlled covalent linkage of two different biomolecules. This targeted approach is crucial for a wide range of applications, from elucidating protein-protein interactions to the construction of sophisticated therapeutic agents like antibody-drug conjugates (ADCs).[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core chemical properties of heterobifunctional crosslinkers, detailed experimental protocols, and visual representations of key workflows and signaling pathways.

Core Concepts: The Chemistry of Controlled Conjugation

Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers allow for sequential, stepwise conjugation.[1] This minimizes the formation of undesirable homopolymers and self-conjugates, leading to a higher yield of the desired well-defined bioconjugate. The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them.

Reactive Groups: The Key to Specificity

The choice of reactive groups dictates the functional groups on the biomolecules that will be targeted. The most common reactive chemistries are directed towards primary amines (-NH2), sulfhydryls (-SH), carbonyls (-CHO), and carboxylic acids (-COOH).

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups. They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5. Below this range, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.

  • Sulfhydryl-Reactive Groups: Maleimides are the most common sulfhydryl-reactive moiety. They react specifically with free sulfhydryl groups, found in cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5. Other sulfhydryl-reactive groups include pyridyl disulfides and iodoacetamides.

  • Photoreactive Groups: Aryl azides and diazirines are examples of photoreactive groups that become highly reactive upon exposure to UV light. This "on-demand" reactivity allows for temporal control of the crosslinking reaction and is particularly useful for capturing transient or weak protein-protein interactions.

  • Carbonyl-Reactive Groups: Hydrazides and aminooxy groups can react with carbonyls (aldehydes and ketones) to form hydrazone and oxime linkages, respectively. These are useful for conjugating to glycoproteins where the carbohydrate moieties can be oxidized to generate aldehydes.

The Spacer Arm: More Than Just a Bridge

The spacer arm connecting the two reactive groups plays a critical role in the overall properties and functionality of the crosslinker and the resulting conjugate. Key characteristics of the spacer arm include:

  • Length: The length of the spacer arm, typically measured in angstroms (Å), determines the distance between the two conjugated molecules. Longer spacer arms can be beneficial for linking large proteins or overcoming steric hindrance.

  • Composition and Solubility: The chemical composition of the spacer arm influences its hydrophilicity. The incorporation of polyethylene glycol (PEG) units, for instance, increases the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.

  • Cleavability: Some spacer arms contain cleavable linkages, such as disulfide bonds (cleaved by reducing agents like DTT) or ester linkages (cleaved by changes in pH or esterases). This feature is particularly useful for applications where the release of one of the conjugated molecules is desired, such as in drug delivery systems or for the analysis of crosslinked proteins by mass spectrometry.

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation experiment. The following tables summarize the key quantitative properties of some commonly used crosslinkers to facilitate this selection process.

Table 1: Amine-to-Sulfhydryl Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableMolecular Weight ( g/mol )
SMCC 8.3NoNo334.32
Sulfo-SMCC 8.3YesNo436.37
LC-SMCC 15.7NoNo446.48
SM(PEG)n (n=2) 17.6YesNo490.49
SM(PEG)n (n=4) 29.0YesNo578.60
SM(PEG)n (n=12) 57.1YesNo931.02
SPDP 6.8NoYes (Disulfide)312.36
LC-SPDP 15.7NoYes (Disulfide)424.52
SIA 1.5NoNo242.02
MBS 9.9NoNo314.25
Sulfo-MBS 9.9YesNo416.30

Data sourced from various supplier technical datasheets.

Table 2: Photoreactive and Other Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Water SolubleCleavableMolecular Weight ( g/mol )
SANPAH NHS Ester (Amine)Phenyl Azide (Photoreactive)18.2NoNo474.43
Sulfo-SANPAH Sulfo-NHS Ester (Amine)Phenyl Azide (Photoreactive)18.2YesNo576.48
SDA NHS Ester (Amine)Diazirine (Photoreactive)7.7NoNo267.24
NHS-ASA NHS Ester (Amine)Aryl Azide (Photoreactive)9.2NoNo276.21
MPBH Maleimide (Sulfhydryl)Hydrazide (Carbonyl)13.7NoNo303.29
PDPH Pyridyl Disulfide (Sulfhydryl)Hydrazide (Carbonyl)10.7NoYes (Disulfide)271.36

Data sourced from various supplier technical datasheets.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing drug

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10%. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess SMCC: a. Remove unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with Sulfhydryl-Containing Drug: a. Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional): a. To stop the conjugation, add a quenching buffer (e.g., Tris or glycine) to react with any remaining maleimide groups.

  • Purification of the Antibody-Drug Conjugate: a. Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Capturing Protein-Protein Interactions with a Photoreactive Crosslinker

This protocol provides a general framework for using a photoreactive crosslinker to identify protein-protein interactions in a cellular context.

Materials:

  • Cultured cells

  • Photoreactive crosslinker (e.g., SANPAH)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Immunoprecipitation reagents (antibody specific to the protein of interest, protein A/G beads)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Labeling with the Crosslinker: a. Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

  • Photo-Crosslinking: a. Expose the cells to UV light for a short duration (e.g., 1-10 minutes) to activate the photoreactive group and induce crosslinking between interacting proteins. The optimal exposure time should be determined empirically.

  • Cell Lysis: a. Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

  • Immunoprecipitation: a. Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

  • Analysis: a. Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners. A higher molecular weight band corresponding to the crosslinked complex is expected. Mass spectrometry can be used for more detailed identification of the crosslinked partners.

Visualizing Key Pathways and Workflows

Targeted Protein Degradation via PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This brings the POI in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub Ubiquitin Ub->Ternary_Complex

Caption: Signaling pathway of targeted protein degradation by a PROTAC molecule.

Experimental Workflow for Cross-linking Mass Spectrometry (XL-MS)

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The workflow involves cross-linking proteins in their native environment, digesting the crosslinked complexes into peptides, and then analyzing the resulting peptides by mass spectrometry to identify the cross-linked residues.

XL_MS_Workflow cluster_workflow Cross-linking Mass Spectrometry Workflow Start Protein Complex (in vitro or in situ) Crosslinking Cross-linking (with heterobifunctional crosslinker) Start->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (e.g., SEC, SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MS->Data_Analysis Structural_Modeling Structural Modeling and Interaction Mapping Data_Analysis->Structural_Modeling

Caption: A typical experimental workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

References

Methodological & Application

BCN-PEG4-Hydrazide: Application Notes and Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG4-hydrazide is a heterobifunctional linker that enables a two-step bioconjugation strategy, leveraging two distinct and highly selective chemical reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and hydrazone ligation. This linker is composed of a bicyclo[6.1.0]nonyne (BCN) group, a hydrazide moiety, and a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1][2][3]

The BCN group, a strained cyclooctyne, reacts with azide-functionalized molecules through copper-free click chemistry (SPAAC), forming a stable triazole linkage.[4] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond, a well-established method for chemoselective ligation. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

These characteristics make this compound a versatile tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the labeling and tracking of biomolecules.

Principle of the Method

The dual reactivity of this compound allows for two primary bioconjugation strategies:

  • Sequential Conjugation: An azide-containing biomolecule (e.g., an antibody) can first be reacted with the BCN group of the linker. The resulting conjugate, now displaying a hydrazide handle, can then be reacted with a payload or reporter molecule containing an aldehyde or ketone.

  • Pre-functionalized Payload: Alternatively, the hydrazide end of the linker can first be reacted with an aldehyde- or ketone-containing payload. The resulting BCN-functionalized payload can then be conjugated to an azide-modified biomolecule via SPAAC.

Quantitative Data

The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. The following tables summarize key quantitative data for the two reaction chemistries employed by this compound.

Table 1: Reaction Kinetics Comparison

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
SPAAC BCN + Azide~0.1 - 0.29Good balance of reactivity and stability; smaller and less lipophilic than DBCO.
Hydrazone Ligation Hydrazide + Aromatic Aldehyde~10¹ - 10³ (with aniline catalysis)Rapid kinetics at neutral pH with aniline catalysis.

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.

Table 2: Typical Drug-to-Antibody Ratio (DAR) Analysis for ADC Synthesis

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)1.9DAR0: 5%, DAR2: 95%
Reversed-Phase Liquid Chromatography (RP-LC)1.9Not specified
Mass Spectrometry (LC/MS)3.6 - 3.88D0 - D8 commonly observed

Note: DAR values are highly dependent on the specific antibody, linker, payload, and conjugation conditions.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of an antibody using this compound. Optimization may be required for specific applications.

Protocol 1: Antibody Modification with an Azide Handle

This protocol describes the introduction of an azide group onto an antibody, a prerequisite for SPAAC with the BCN moiety of the linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin Desalting Columns (e.g., 40K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • NHS Ester Reaction:

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The purified azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.

Protocol 2: Conjugation of this compound to an Aldehyde/Ketone-Containing Payload

This protocol details the reaction of the hydrazide moiety of the linker with a payload containing a carbonyl group.

Materials:

  • Aldehyde- or ketone-containing payload

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or 0.1 M NH₄OAc, pH 4.5

  • Aniline (optional catalyst)

  • Anhydrous DMSO or DMF

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde/ketone-containing payload in a minimal amount of DMSO or DMF.

    • Dissolve this compound in the reaction buffer.

    • Add the payload solution to the this compound solution. A slight molar excess (1.1-1.5 equivalents) of the this compound is typically used.

    • For accelerated kinetics, aniline can be added to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the BCN-PEG4-payload conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the purified product.

Protocol 3: Final Conjugation of BCN-functionalized Payload to Azide-Modified Antibody (SPAAC)

This protocol describes the final step of conjugating the BCN-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • BCN-PEG4-payload (from Protocol 2)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • SPAAC Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-payload dissolved in a minimal amount of DMSO. The final DMSO concentration should be below 10% v/v.

  • Incubation:

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the ADC using an SEC system to remove unreacted BCN-PEG4-payload and any potential aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

    • The purified ADC can be concentrated using centrifugal filter units.

  • Storage:

    • Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR by analyzing the reduced antibody heavy and light chains.

  • UV-Vis Spectroscopy: A simple method that can be used if the antibody and the payload have distinct absorbance maxima.

  • Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its fragments, allowing for accurate DAR calculation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency (SPAAC) Inactive azide or BCN reagentUse fresh reagents. Check for proper storage conditions.
Steric hindranceIncrease the molar excess of the BCN-functionalized payload. Increase reaction time or temperature.
Low Conjugation Efficiency (Hydrazone Ligation) Suboptimal pHOptimize the reaction pH (typically 4.5-7.4).
Slow reaction kineticsAdd aniline as a catalyst. Increase reaction time.
Antibody Aggregation High concentration of organic solventKeep the final DMSO/DMF concentration below 10-20% v/v.
Hydrophobic payloadUse a more hydrophilic linker or modify the payload.
Inconsistent DAR Inefficient purificationOptimize purification methods (SEC, HIC) to separate unconjugated antibody and excess payload.
Instability of the conjugateAssess the stability of the hydrazone bond under different conditions.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Functionalization cluster_final_conjugation Final Conjugation cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange azide_mod Azide Modification (e.g., with Azido-PEG4-NHS) buffer_exchange->azide_mod purify_ab Purification (Desalting Column) azide_mod->purify_ab azide_mAb Azide-Modified Antibody purify_ab->azide_mAb spaac SPAAC Reaction azide_mAb->spaac payload Aldehyde/Ketone Payload hydrazone_ligation Hydrazone Ligation payload->hydrazone_ligation bcn_linker This compound bcn_linker->hydrazone_ligation purify_payload Purification (RP-HPLC) hydrazone_ligation->purify_payload bcn_payload BCN-Functionalized Payload purify_payload->bcn_payload bcn_payload->spaac purify_adc Purification (SEC) spaac->purify_adc adc Antibody-Drug Conjugate purify_adc->adc dar_analysis DAR Analysis (HIC, LC-MS) adc->dar_analysis

Figure 1: General experimental workflow for creating an antibody-drug conjugate using this compound.

logical_relationship cluster_bcn BCN Moiety cluster_hydrazide Hydrazide Moiety BCN_PEG4_Hydrazide This compound BCN_group Bicyclo[6.1.0]nonyne (BCN) BCN_PEG4_Hydrazide->BCN_group contains Hydrazide_group Hydrazide BCN_PEG4_Hydrazide->Hydrazide_group contains SPAAC_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) BCN_group->SPAAC_reaction Triazole_linkage Stable Triazole Linkage SPAAC_reaction->Triazole_linkage Azide_molecule Azide-containing Molecule (e.g., modified antibody) Azide_molecule->SPAAC_reaction Hydrazone_ligation Hydrazone Ligation Hydrazide_group->Hydrazone_ligation Hydrazone_bond Hydrazone Bond Hydrazone_ligation->Hydrazone_bond Carbonyl_molecule Aldehyde/Ketone-containing Molecule (e.g., payload) Carbonyl_molecule->Hydrazone_ligation

Figure 2: Logical relationship of the reactive moieties in this compound and their respective bioconjugation reactions.

References

Application Notes and Protocols for Site-Specific Protein Labeling with BCN-PEG4-hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a critical tool in modern biological research and therapeutic development. It enables the precise attachment of functional moieties, such as fluorophores, biotin, or drug molecules, to a protein of interest. This allows for detailed studies of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

BCN-PEG4-hydrazide is a heterobifunctional linker that facilitates covalent protein modification through two distinct chemical handles.[1][2] The bicyclo[6.1.0]nonyne (BCN) group participates in highly efficient and bioorthogonal copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[2][3] The hydrazide group reacts specifically with aldehyde or ketone functionalities to form a stable hydrazone bond.[4] The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.

This document provides detailed protocols for labeling proteins with this compound, focusing on the modification of glycoproteins through the generation of aldehyde groups on their carbohydrate moieties.

Principle of the Method

The labeling strategy is a two-step chemoenzymatic process:

  • Generation of Aldehyde Groups: Mild oxidation of cis-diol groups within the sugar residues (e.g., sialic acid) of a glycoprotein using sodium meta-periodate (NaIO₄) creates reactive aldehyde groups. This method is advantageous as it targets glycosylation sites, which are typically located on the protein surface and away from the core structural and functional domains.

  • Hydrazone Bond Formation: The hydrazide moiety of this compound undergoes a nucleophilic reaction with the newly formed aldehyde groups on the glycoprotein, resulting in a stable covalent hydrazone linkage. This reaction proceeds efficiently under mild, biocompatible conditions.

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes representative quantitative data for the labeling of a model glycoprotein under various conditions.

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL2 mg/mL
This compound (molar excess) 20x50x50x
pH 6.07.47.4
Temperature Room TempRoom Temp4°C
Reaction Time 2 hours2 hours12 hours
Labeling Efficiency (%) ~75%~90%~85%
Stability (t½ of hydrazone bond at pH 7.4) > 7 days> 7 days> 7 days

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific protein and experimental conditions.

Experimental Protocols

Materials
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Oxidation Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching solution (e.g., 10 mM glycerol or cysteine)

  • Desalting columns or dialysis cassettes

  • DMSO (for dissolving this compound)

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein.

  • Buffer Exchange: Prepare the glycoprotein in Oxidation Buffer at a concentration of 2-5 mg/mL using a desalting column or dialysis.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.

  • Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. A 1 mM final concentration is typically sufficient for oxidizing sialic acids.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10 mM and incubate for 5 minutes at 4°C.

  • Purification: Immediately remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.

Protocol 2: Labeling with this compound

This protocol details the conjugation of the hydrazide linker to the oxidized glycoprotein.

  • Prepare this compound Stock: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution.

  • Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a 20- to 50-fold molar excess of the linker. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature may need to be determined empirically for each specific protein.

  • Purification: Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

  • Analysis: Confirm successful labeling by methods such as SDS-PAGE (which may show a slight shift in molecular weight), mass spectrometry (to confirm the mass addition of the linker), or by proceeding with a subsequent click reaction with an azide-containing reporter molecule.

Diagrams

experimental_workflow Experimental Workflow for Glycoprotein Labeling cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling protein Glycoprotein in Oxidation Buffer add_periodate Add NaIO4 protein->add_periodate incubate_ox Incubate (4°C, dark) add_periodate->incubate_ox quench Quench Reaction incubate_ox->quench purify_ox Purify (Desalting Column) quench->purify_ox oxidized_protein Oxidized Glycoprotein purify_ox->oxidized_protein Proceed to Labeling add_linker Add this compound oxidized_protein->add_linker incubate_lab Incubate (RT or 4°C) add_linker->incubate_lab purify_lab Purify Labeled Protein incubate_lab->purify_lab analysis Analysis (SDS-PAGE, MS) purify_lab->analysis Final Product

Caption: Workflow for labeling glycoproteins with this compound.

protac_mechanism PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_cellular Cellular Environment protac Target Binder - Linker - E3 Ligase Binder ternary Ternary Complex (POI-PROTAC-E3) protac->ternary linker BCN-PEG4-Hydrazone Linkage poi Protein of Interest (POI) poi->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary ub Ubiquitin ubiquitination POI Ubiquitination ub->ubiquitination proteasome 26S Proteasome degradation Proteasomal Degradation proteasome->degradation ternary->ubiquitination Proximity-induced ubiquitination->degradation Targeted for

Caption: PROTAC mechanism facilitated by a this compound linker.

Applications

Proteins labeled with this compound are versatile reagents for a multitude of applications:

  • PROTAC Synthesis: The BCN group can be used to click onto an azide-functionalized E3 ligase ligand, while the hydrazide can be conjugated to a target protein binder containing an aldehyde or ketone, thus forming a PROTAC.

  • Antibody-Drug Conjugates (ADCs): Cytotoxic drugs can be attached to antibodies via the this compound linker, enabling targeted delivery to cancer cells.

  • Protein Immobilization: Labeled proteins can be attached to azide-functionalized surfaces for use in immunoassays or as biocatalysts.

  • Fluorescent Imaging: The BCN handle allows for the attachment of azide-containing fluorophores for tracking protein localization and dynamics within cells.

Conclusion

The use of this compound provides a robust and versatile method for the site-specific labeling of proteins, particularly glycoproteins. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate this linker to their protein of interest, opening up a wide array of possibilities for both basic research and the development of novel protein-based therapeutics.

References

Application Notes and Protocols for BCN-PEG4-hydrazide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BCN-PEG4-hydrazide is a heterobifunctional linker designed for advanced antibody-drug conjugate (ADC) development. It incorporates two distinct reactive moieties for covalent drug conjugation: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a hydrazide group for reaction with aldehydes or ketones to form a hydrazone bond. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic properties of the final ADC.[1][2]

This bifunctionality offers flexibility in ADC design, enabling either a two-step sequential conjugation or the site-specific attachment to antibodies engineered to contain an aldehyde functionality. The SPAAC reaction is a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2] The hydrazone linkage provides a pH-sensitive release mechanism, as it is stable at physiological pH (~7.4) but is hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[]

Key Features of this compound:

  • Dual Reactivity: Enables conjugation via two distinct bioorthogonal chemistries.

  • Copper-Free Click Chemistry: The BCN group allows for biocompatible SPAAC reactions.

  • pH-Sensitive Release: The hydrazide group forms a hydrazone bond that can be cleaved in acidic intracellular compartments.

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the biophysical properties of the ADC.

Data Presentation

Quantitative Data on ADC Linker Performance

The following tables summarize representative quantitative data for ADCs developed with linkers employing chemistries similar to those of this compound. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker Type Release Mechanism Plasma Half-life (t½) Key Advantages Key Disadvantages Reference(s)
Hydrazone pH-sensitive (hydrolysis) ~2 days Release in acidic tumor microenvironment or endosomes. Potential for premature release in circulation.
Disulfide Glutathione-mediated reduction Moderate to High Good stability in circulation; efficient intracellular release. Susceptible to exchange with circulating thiols.
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B) High High plasma stability; specific cleavage by tumor-associated proteases. Efficacy depends on protease expression levels in the tumor.

| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Highly stable in plasma; specific release at the tumor site. | Dependent on the presence of β-glucuronidase. | |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC (Linker-Payload) Cell Line Target Antigen IC50 Reference(s)
Trastuzumab- (β-galactosidase-cleavable linker)-MMAE HER2+ HER2 8.8 pmol/L
Trastuzumab- (Val-Cit linker)-MMAE HER2+ HER2 14.3 pmol/L
Kadcyla (non-cleavable linker-DM1) HER2+ HER2 33 pmol/L

| ADC with Hydrazone Linker | CD33+ HL-60 cells | CD33 | - | Superior in vitro and in vivo potency compared to pH-stable linker. |

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

ADC Xenograft Model Dosing Tumor Growth Inhibition Reference(s)
ADC with silyl ether-based acid-cleavable linker-MMAE Breast Cancer - 93.6%
ADC with Val-Cit linker Non-Hodgkin Lymphoma Equal payload dose Significant tumor growth inhibition.

| ADC with Hydrazone linker | - | - | Potent and effective in vivo in mice. | |

Experimental Protocols

Protocol 1: Site-Specific ADC Synthesis via Hydrazone Ligation to an Aldehyde-Tagged Antibody

This protocol describes the conjugation of a BCN-PEG4-payload to an antibody that has been engineered to contain a site-specific aldehyde tag.

Materials:

  • Aldehyde-tagged monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.4).

  • BCN-PEG4-payload (synthesized by reacting this compound with a ketone- or aldehyde-containing payload).

  • Aniline (catalyst), freshly prepared 1 M stock in DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Quenching Buffer: 1 M Glycine, pH 7.0.

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography).

Procedure:

  • Preparation of BCN-PEG4-Payload:

    • Dissolve the ketone/aldehyde-functionalized payload and a 1.2 molar excess of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Incubate at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

    • Purify the BCN-PEG4-payload conjugate by reverse-phase HPLC.

  • Antibody Preparation:

    • Buffer exchange the aldehyde-tagged antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Hydrazone Ligation:

    • Add a 5- to 10-fold molar excess of the purified BCN-PEG4-payload to the antibody solution.

    • Add aniline to a final concentration of 50-100 mM.

    • Incubate the reaction mixture at room temperature (20-25°C) for 12-24 hours with gentle agitation.

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups on the antibody. Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove excess, unreacted BCN-PEG4-payload and catalyst by SEC or Protein A chromatography.

    • Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Characterization:

    • Determine the final protein concentration (e.g., by BCA assay or A280 measurement).

    • Calculate the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Assess ADC purity and aggregation by SEC.

Protocol 2: Two-Step ADC Synthesis using this compound

This protocol outlines a two-step process where the this compound linker is first attached to the antibody via its hydrazide moiety, followed by the conjugation of an azide-functionalized payload via SPAAC.

Materials:

  • Aldehyde-tagged monoclonal antibody (mAb).

  • This compound.

  • Azide-functionalized payload.

  • Reaction Buffer 1 (for hydrazone ligation): 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Reaction Buffer 2 (for SPAAC): PBS, pH 7.4.

  • Aniline catalyst.

  • Purification systems (SEC or Protein A).

Procedure:

  • Step 1: Antibody-Linker Conjugation (Hydrazone Ligation)

    • Follow steps 2 and 3 from Protocol 1, using this compound instead of the BCN-PEG4-payload.

    • After the reaction, purify the antibody-BCN-PEG4 conjugate to remove excess linker and catalyst using SEC.

  • Step 2: Payload Conjugation (SPAAC)

    • Buffer exchange the purified antibody-BCN-PEG4 conjugate into Reaction Buffer 2 (PBS, pH 7.4).

    • Add a 3- to 5-fold molar excess of the azide-functionalized payload (dissolved in a minimal amount of a compatible organic solvent like DMSO).

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.

  • Purification and Characterization:

    • Purify the final ADC conjugate using SEC to remove the excess payload.

    • Characterize the ADC for concentration, DAR, purity, and aggregation as described in Protocol 1.

Visualization of Workflows and Pathways

ADC_Synthesis_Workflow cluster_hydrazone Hydrazone Ligation Pathway cluster_spaac SPAAC Pathway mAb_aldehyde Aldehyde-tagged Antibody adc_hydrazone ADC (Hydrazone linkage) mAb_aldehyde->adc_hydrazone Hydrazone Ligation linker_payload BCN-PEG4-Payload linker_payload->adc_hydrazone aniline Aniline Catalyst aniline->adc_hydrazone catalyzes purification Purification (SEC / Protein A) adc_hydrazone->purification mAb_azide Azide-modified Antibody adc_spaac ADC (Triazole linkage) mAb_azide->adc_spaac SPAAC bcn_payload BCN-functionalized Payload bcn_payload->adc_spaac adc_spaac->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Caption: ADC Synthesis Workflow using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Hydrazone Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Binds Tubulin, Induces Cell Cycle Arrest BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Bystander Effect (if payload is membrane-permeable) BystanderCell->Apoptosis

Caption: ADC Mechanism of Action with Hydrazone Linker.

Payload_Signaling_Pathway Payload Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling Pathway of a Tubulin-Inhibiting Payload (e.g., MMAE).

References

Application Notes and Protocols for BCN-PEG4-hydrazide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules. This reaction utilizes the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously with azides, forming a stable triazole linkage.

BCN-PEG4-hydrazide is a heterobifunctional linker that incorporates a reactive BCN group for SPAAC and a hydrazide moiety. The hydrazide group allows for the specific conjugation to molecules containing aldehyde or ketone functionalities. The hydrophilic polyethylene glycol (PEG4) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving the overall efficiency of the conjugation process. These characteristics make this compound a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and for the site-specific labeling of proteins and other biomolecules.

Key Features of SPAAC with BCN Reagents:

  • Biocompatibility: The copper-free nature of the reaction makes it suitable for use in living systems.

  • High Selectivity: Azide and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.

  • Stability: The resulting triazole linkage is highly stable.

  • Efficiency: The reaction typically results in high yields of the conjugated product.

Data Presentation

Reaction Kinetics of BCN

The reactivity of BCN is a critical factor in the successful application of SPAAC. The second-order rate constants for the reaction of endo- and exo-BCN with benzyl azide provide a useful benchmark for experimental planning.

CyclooctyneAzideSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.29
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19

Table 1: Second-order rate constants for the SPAAC reaction of BCN diastereomers with benzyl azide. The endo isomer exhibits slightly higher reactivity.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a protein containing an aldehyde or ketone group with an azide-modified molecule using this compound.

Materials:

  • Aldehyde or ketone-containing protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • This compound

  • Anhydrous DMSO

  • Azide-modified molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

Step 1: Hydrazone Formation - Conjugation of this compound to the Protein

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • To the aldehyde/ketone-containing protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 50-fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted this compound using a desalting column or SEC, exchanging the buffer to PBS, pH 7.4.

Step 2: SPAAC Reaction - Ligation of the Azide-Modified Molecule

  • Prepare a stock solution of the azide-modified molecule of interest in a compatible solvent (e.g., DMSO or water).

  • Add a 2- to 10-fold molar excess of the azide-modified molecule to the BCN-functionalized protein solution from Step 1.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 2 hours at room temperature have been reported to be sufficient in some cases.

  • Purify the final protein conjugate using SEC to remove the unreacted azide-modified molecule.

Step 3: Characterization

  • Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS) by observing the expected mass increase.

  • Analyze the purity of the conjugate using SDS-PAGE, where a band shift may be observed.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the site-specific conjugation of a cytotoxic drug to an antibody that has been engineered to contain an aldehyde tag.

Materials:

  • Aldehyde-tagged antibody (in PBS, pH 7.4)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) system

  • Centrifugal filter units

Procedure:

Step 1: Preparation of the BCN-Functionalized Antibody

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Adjust the concentration of the aldehyde-tagged antibody to 2-5 mg/mL in PBS, pH 7.4.

  • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purify the BCN-functionalized antibody using an SEC system to remove unreacted this compound.

  • Concentrate the purified antibody using a centrifugal filter unit.

Step 2: Conjugation of the Azide-Functionalized Drug via SPAAC

  • Dissolve the azide-functionalized cytotoxic drug in a minimal amount of DMSO.

  • To the BCN-functionalized antibody, add a 3- to 5-fold molar excess of the azide-functionalized drug.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Purify the final ADC using an SEC system to remove the unreacted drug and any potential aggregates.

  • Collect the fractions corresponding to the monomeric ADC.

Step 3: ADC Characterization and Storage

  • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Assess the purity and aggregation of the ADC by SEC.

  • Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Visualizations

SPAAC_Reaction_Workflow General Workflow for Protein Labeling via SPAAC cluster_modification Step 1: Protein Modification cluster_purification1 Purification cluster_spaac Step 2: SPAAC Ligation cluster_purification2 Final Purification cluster_analysis Step 3: Analysis protein Aldehyde/Ketone- Containing Protein reaction1 Hydrazone Formation protein->reaction1 bcn_hydrazide This compound bcn_hydrazide->reaction1 bcn_protein BCN-Functionalized Protein reaction1->bcn_protein purify1 Remove Excess This compound (SEC / Desalting) bcn_protein->purify1 reaction2 SPAAC Reaction purify1->reaction2 azide_molecule Azide-Modified Molecule azide_molecule->reaction2 final_conjugate Final Protein Conjugate reaction2->final_conjugate purify2 Remove Excess Azide Molecule (SEC) final_conjugate->purify2 analysis Characterization (MS, SDS-PAGE) purify2->analysis

Caption: Experimental workflow for protein labeling.

ADC_Synthesis_Workflow Workflow for ADC Synthesis using this compound cluster_ab_modification Step 1: Antibody Modification cluster_ab_purification Purification cluster_drug_conjugation Step 2: Drug Conjugation (SPAAC) cluster_final_purification Final Purification cluster_final_analysis Step 3: Characterization aldehyde_ab Aldehyde-Tagged Antibody hydrazone_formation Hydrazone Formation aldehyde_ab->hydrazone_formation bcn_linker This compound bcn_linker->hydrazone_formation bcn_ab BCN-Functionalized Antibody hydrazone_formation->bcn_ab purify_ab Purify BCN-Ab (SEC) bcn_ab->purify_ab spaac_reaction SPAAC Reaction purify_ab->spaac_reaction azide_drug Azide-Functionalized Drug azide_drug->spaac_reaction adc_product Antibody-Drug Conjugate (ADC) spaac_reaction->adc_product purify_adc Purify ADC (SEC) adc_product->purify_adc characterization Analysis (DAR by HIC/MS, Purity by SEC) purify_adc->characterization

Caption: ADC synthesis workflow.

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using BCN-PEG4-hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG4-hydrazide is a heterobifunctional linker that enables a two-step sequential bioconjugation strategy for the fluorescent labeling of biomolecules.[1][2] This linker possesses two key reactive moieties:

  • A hydrazide group: This functionality reacts specifically with aldehyde or ketone groups to form a hydrazone bond. Aldehydes can be introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties.[3]

  • A bicyclo[6.1.0]nonyne (BCN) group: As a strained alkyne, the BCN group reacts efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high selectivity and efficiency in complex biological media without the need for cytotoxic copper catalysts.

The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and minimize non-specific interactions. This application note provides detailed protocols for the fluorescent labeling of antibodies, a common class of biomolecules, using this compound and a fluorescent azide.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C22H37N3O7
Molecular Weight 455.55 g/mol
Purity >95%
Physical Form Colorless oil or solid
Solubility Soluble in DMSO, DMF, acetonitrile, THF, DCM
Storage Store at -20°C to -80°C, desiccated and protected from light.

Reaction Principle

The fluorescent labeling of a glycoprotein, such as an antibody, using this compound follows a two-step process:

  • Introduction of an aldehyde handle onto the biomolecule: The carbohydrate moieties of the antibody are mildly oxidized using sodium periodate (NaIO₄) to generate aldehyde groups.

  • Sequential conjugation: a. The hydrazide group of this compound reacts with the newly formed aldehydes on the antibody to form a stable hydrazone bond. b. The BCN-functionalized antibody is then reacted with a fluorescently-labeled azide via SPAAC to attach the fluorescent probe.

Experimental Protocols

Protocol 1: Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on an antibody via mild periodate oxidation.

Materials:

  • Antibody solution (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4

  • Sodium periodate (NaIO₄) solution (20 mM in 100 mM sodium acetate, pH 5.5)

  • Ethylene glycol (1 M)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5

Procedure:

  • Buffer exchange the antibody into the reaction buffer using a desalting column.

  • Add an equal volume of the 20 mM sodium periodate solution to the antibody solution. The final periodate concentration should be around 10 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark. The reaction time can be optimized to control the number of oxidized sites.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column equilibrated with PBS, pH 6.5-7.0. The slightly acidic to neutral pH helps to maintain the stability of the generated aldehydes.

Protocol 2: Conjugation of this compound to Oxidized Antibody

This protocol details the reaction of the hydrazide linker with the aldehyde-functionalized antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous DMSO

  • PBS, pH 6.5-7.0

  • Desalting column

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 50-100 fold molar excess of the this compound stock solution to the oxidized antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • The resulting BCN-functionalized antibody can be used immediately in the next step or stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Fluorescent Labeling of BCN-Functionalized Antibody via SPAAC

This protocol describes the final step of attaching a fluorescent probe to the BCN-modified antibody.

Materials:

  • BCN-functionalized antibody from Protocol 2

  • Fluorescent azide probe (e.g., Cy5-azide, FAM-azide)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a 10 mM stock solution of the fluorescent azide probe in anhydrous DMSO.

  • To the BCN-functionalized antibody solution, add a 2-5 fold molar excess of the fluorescent azide stock solution. The optimal ratio may require empirical determination.

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light. Reaction times can be optimized based on the specific BCN and azide reagents used.

  • Purify the fluorescently labeled antibody from unreacted fluorescent azide using an SEC column.

  • Collect the fractions corresponding to the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.

  • Store the purified, fluorescently labeled antibody at 4°C, protected from light.

Data Presentation

Table 1: Reactivity and Stability of Linkages

Linkage TypeFormation ReactionRelative StabilityCleavage ConditionsReferences
Hydrazone Aldehyde/Ketone + HydrazideModerateAcid-catalyzed hydrolysis (labile at pH < 6)
Oxime Aldehyde/Ketone + AminooxyHighMore stable to hydrolysis than hydrazones
Triazole (from SPAAC) BCN + AzideVery HighHighly stable under physiological conditions

Table 2: Second-Order Rate Constants for SPAAC with BCN Diastereomers

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
exo-BCN + Benzyl azide 0.19CD₃CN/D₂O (1:2)
endo-BCN + Benzyl azide 0.29CD₃CN/D₂O (1:2)

Note: The reactivity of BCN can be influenced by its diastereomeric form (exo vs. endo). Commercial BCN reagents are often a mixture of these diastereomers.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Oxidation cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Fluorescent Labeling (SPAAC) Ab Antibody (IgG) Ox_Ab Oxidized Antibody (with Aldehydes) Ab->Ox_Ab NaIO₄ BCN_Ab BCN-functionalized Antibody BCN_Hyd This compound BCN_Hyd->BCN_Ab Hydrazone Ligation Labeled_Ab Fluorescently Labeled Antibody Fluor_Azide Fluorescent Azide Fluor_Azide->Labeled_Ab SPAAC

Caption: Experimental workflow for fluorescent labeling of antibodies.

signaling_pathway cluster_cell Cell Membrane Receptor Cell Surface Receptor (e.g., HER2) Microscope Fluorescence Microscope Receptor->Microscope Detection & Imaging Labeled_Ab Fluorescently Labeled Antibody Labeled_Ab->Receptor Binding

Caption: Application in cell surface receptor imaging.

Concluding Remarks

The use of this compound provides a robust and versatile method for the fluorescent labeling of biomolecules, particularly glycoproteins. The bioorthogonality of the SPAAC reaction allows for high specificity in labeling, even in complex biological samples. Researchers should consider the stability of the hydrazone linkage, especially in acidic environments, and optimize reaction conditions to achieve the desired degree of labeling. This methodology is well-suited for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays, making it a valuable tool for researchers in basic science and drug development.

References

Purification of BCN-PEG4-Hydrazide Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG4-hydrazide is a heterobifunctional linker that enables the conjugation of biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and hydrazone ligation. The bicyclononyne (BCN) group reacts with azide-modified molecules, while the hydrazide group forms a pH-sensitive hydrazone bond with aldehydes or ketones. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Proper purification of this compound conjugates is critical to remove unreacted starting materials and byproducts, ensuring the quality, efficacy, and reproducibility of the final bioconjugate for downstream applications. This document provides detailed protocols for the purification of these conjugates and discusses key considerations for maintaining the integrity of the hydrazone linkage.

Key Considerations for Purification

The purification strategy for this compound conjugates is primarily influenced by the properties of the conjugated biomolecule (e.g., protein, peptide, small molecule) and the inherent characteristics of the linker. A crucial factor is the stability of the hydrazone bond, which is susceptible to hydrolysis under acidic conditions. Therefore, purification is typically performed at neutral or slightly alkaline pH to maintain the integrity of the conjugate.

Recommended Purification Methodologies

A multi-step purification approach is often necessary to achieve high purity. The most common techniques employed are size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC).

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing small molecule impurities, such as unreacted this compound linker and other low molecular weight reagents, from larger bioconjugates like proteins or antibodies.

Experimental Protocol: SEC for Antibody-BCN-PEG4-Hydrazide Conjugate Purification

Parameter Condition
Column TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm
Mobile Phase 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 7.0-7.4
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Sample Preparation Concentrate the reaction mixture and filter through a 0.22 µm filter.

This protocol is adapted from similar bioconjugate purification methods and should be optimized for specific applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the purification of smaller, more robust conjugates like peptides or small molecules. Separation is based on the hydrophobicity of the molecules.

Experimental Protocol: RP-HPLC for Peptide-BCN-PEG4-Hydrazide Conjugate Purification

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Sample Preparation Dilute the sample in Mobile Phase A and filter.

Note on TFA: While TFA is common in RP-HPLC, its acidic nature can potentially lead to hydrolysis of the hydrazone bond. If instability is observed, alternative mobile phase modifiers that maintain a less acidic pH should be considered.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. It is a less denaturing technique than RP-HPLC and is particularly useful for purifying protein conjugates where maintaining the native structure is crucial.

Experimental Protocol: HIC for Protein-BCN-PEG4-Hydrazide Conjugate Purification

Parameter Condition
Column TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol
Gradient 0-100% B over 20 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Sample Preparation Dilute the sample in Mobile Phase A.

Quantitative data in the tables are representative and may require optimization for specific conjugates.

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent characterization of a this compound conjugate.

Purification_Workflow crude Crude Conjugation Reaction Mixture sec Size-Exclusion Chromatography (SEC) (Removal of small molecules) crude->sec hplc RP-HPLC or HIC (High-resolution purification) sec->hplc pure Purified Conjugate hplc->pure analysis Characterization (LC-MS, SDS-PAGE) pure->analysis

Caption: General workflow for the purification and analysis of this compound conjugates.

Logical Relationship of Purification Steps

The selection and sequence of purification steps are critical for achieving a high-purity final product while maintaining its integrity.

Purification_Logic cluster_considerations Key Considerations start Start: Crude Conjugate sec_step SEC (Bulk Impurity Removal) start->sec_step hplc_hic_step HPLC / HIC (Fine Purification) sec_step->hplc_hic_step final_product Final Product: High Purity & Integrity hplc_hic_step->final_product biomolecule_props Biomolecule Properties (Size, Stability) biomolecule_props->sec_step influences choice hydrazone_stability Hydrazone Bond Stability (pH sensitivity) hydrazone_stability->hplc_hic_step dictates conditions (e.g., pH)

Caption: Logical relationship of purification steps and key considerations.

Characterization of Purified Conjugates

After purification, it is essential to characterize the conjugate to confirm its identity, purity, and integrity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and identify any impurities.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, to visualize the increase in molecular weight upon conjugation and assess purity.

  • UV/Vis Spectroscopy: To determine the concentration of the conjugate and, in some cases, the degree of labeling.

Troubleshooting

Problem Possible Cause Solution
Low Recovery - Conjugate precipitation on the column.- Irreversible binding to the stationary phase.- Adjust mobile phase composition (e.g., add organic modifier in HIC).- Reduce sample load.
Poor Resolution - Inappropriate column or mobile phase.- Column overloading.- Optimize chromatographic conditions (gradient, flow rate).- Use a higher resolution column.
Conjugate Degradation - Hydrolysis of the hydrazone bond due to acidic pH.- Ensure all buffers are at neutral or slightly alkaline pH.- Minimize purification time.

Conclusion

The purification of this compound conjugates requires careful consideration of the properties of the biomolecule and the pH-sensitive nature of the hydrazone linkage. A combination of chromatographic techniques, such as SEC followed by RP-HPLC or HIC, is generally effective in achieving high purity. The protocols and considerations outlined in this application note provide a solid foundation for developing a robust purification strategy for these versatile bioconjugates. Method optimization will be necessary to suit the specific characteristics of each unique conjugate.

Characterization of BCN-PEG4-Hydrazide Labeled Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. BCN-PEG4-hydrazide is a heterobifunctional linker that enables site-specific antibody conjugation.[1][2][3] This linker contains a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and a hydrazide group that can react with an aldehyde or ketone.[2] The polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation.[2]

This application note provides a comprehensive overview of the characterization of antibodies labeled with this compound. It includes detailed protocols for key analytical techniques to assess critical quality attributes such as drug-to-antibody ratio (DAR), purity, and antigen-binding affinity.

Antibody Labeling and Characterization Workflow

The overall workflow for creating and characterizing a this compound labeled antibody involves several key steps, from antibody modification to detailed analytical assessment.

Antibody Labeling and Characterization Workflow cluster_labeling Antibody Labeling cluster_payload Payload Attachment cluster_characterization Characterization Antibody_Modification Antibody Modification (e.g., Oxidation) Linker_Conjugation This compound Conjugation Antibody_Modification->Linker_Conjugation Hydrazone bond formation Purification_1 Purification (e.g., SEC) Linker_Conjugation->Purification_1 Payload_Attachment Azide-Payload Attachment (SPAAC) Purification_1->Payload_Attachment Labeled Antibody Purification_2 Purification (e.g., SEC) Payload_Attachment->Purification_2 Mass_Spectrometry Mass Spectrometry (DAR, Identity) Purification_2->Mass_Spectrometry Chromatography Chromatography (Purity, DAR, Aggregation) Purification_2->Chromatography Binding_Assay Binding Assays (Affinity, Potency) Purification_2->Binding_Assay

Caption: Workflow for labeling and characterizing antibodies.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of a this compound labeled antibody.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
Mass Spectrometry (MS)3.8DAR0: <5%, DAR2: 20%, DAR4: 75%
Hydrophobic Interaction Chromatography (HIC)3.9DAR0: 4%, DAR2: 22%, DAR4: 74%
Reversed-Phase Liquid Chromatography (RP-LC)3.8Not Resolved

Table 2: Purity and Aggregation Analysis

Analytical MethodMain Peak Purity (%)Aggregate Content (%)Fragment Content (%)
Size-Exclusion Chromatography (SEC)>98%<1.5%<0.5%
SDS-PAGE (non-reducing)>95%Not Applicable<5%

Table 3: Antigen Binding Affinity

Analytical MethodKD (nM) - Unlabeled AntibodyKD (nM) - Labeled AntibodyFold Change
Surface Plasmon Resonance (SPR)1.21.51.25
Enzyme-Linked Immunosorbent Assay (ELISA)0.81.01.25

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antibody Labeling with this compound and Payload

This protocol describes the site-specific labeling of an antibody through mild oxidation of carbohydrates in the Fc region, followed by conjugation with this compound and an azide-functionalized payload.

Antibody Labeling Protocol Start Start with Monoclonal Antibody Oxidation Mild Oxidation (e.g., NaIO4) Start->Oxidation Aldehyde_Formation Aldehyde Group Formation in Fc Region Oxidation->Aldehyde_Formation Hydrazide_Reaction Reaction with This compound Aldehyde_Formation->Hydrazide_Reaction Hydrazone_Bond Stable Hydrazone Bond Formation Hydrazide_Reaction->Hydrazone_Bond Purification_1 Purification (SEC) Hydrazone_Bond->Purification_1 SPAAC_Reaction SPAAC Reaction with Azide-Payload Purification_1->SPAAC_Reaction Final_ADC Purified Labeled Antibody (ADC) SPAAC_Reaction->Final_ADC

Caption: Site-specific antibody labeling protocol.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • This compound

  • Azide-functionalized payload (e.g., cytotoxic drug)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Oxidation:

    • Prepare a fresh solution of NaIO₄ in PBS.

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding glycerol to a final concentration of 10 mM.

    • Remove excess reagents by buffer exchange into PBS, pH 7.4, using a desalting column.

  • This compound Conjugation:

    • Prepare a stock solution of this compound in DMSO.

    • Add a 50-fold molar excess of the this compound stock solution to the oxidized antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification of BCN-labeled Antibody:

    • Purify the BCN-labeled antibody using an SEC system to remove unreacted linker.

  • Payload Attachment (SPAAC Reaction):

    • Prepare a stock solution of the azide-functionalized payload in DMSO.

    • Add a 5-fold molar excess of the azide-payload to the purified BCN-labeled antibody.

    • Incubate the reaction for 4-12 hours at room temperature.

  • Final Purification:

    • Purify the final antibody conjugate using an SEC system to remove unreacted payload.

    • Concentrate the purified ADC and store it at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Mass Spectrometry for DAR Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the antibody conjugate and calculating the average DAR.

Materials:

  • Labeled antibody sample

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Dilute the labeled antibody to a suitable concentration (e.g., 1 mg/mL) in an MS-compatible buffer.

    • For more detailed analysis, the sample can be deglycosylated using PNGase F.

  • LC-MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., reversed-phase or size-exclusion) coupled to the mass spectrometer.

    • Acquire the mass spectra under conditions suitable for intact protein analysis.

  • Data Analysis:

    • Process the raw mass spectra using deconvolution software to obtain the molecular weights of the different drug-loaded species.

    • Calculate the average DAR using the relative abundance of each species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates molecules based on their hydrophobicity. Since the addition of a drug payload increases the hydrophobicity of the antibody, HIC can be used to separate and quantify the different drug-loaded species.

Materials:

  • Labeled antibody sample

  • HIC column (e.g., Butyl-NPR)

  • High-performance liquid chromatography (HPLC) system

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the labeled antibody in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR based on the weighted average of the peak areas.

Protocol 4: Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

SEC separates molecules based on their size. It is used to assess the purity of the antibody conjugate and quantify the amount of aggregates and fragments.

Materials:

  • Labeled antibody sample

  • SEC column suitable for monoclonal antibodies

  • HPLC system

  • Mobile Phase: PBS, pH 7.4

Procedure:

  • Sample Preparation:

    • Dilute the labeled antibody in the mobile phase.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species to determine the purity and aggregation levels.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

SPR Signaling Pathway cluster_spr Surface Plasmon Resonance Immobilized_Antigen Immobilized Antigen on Sensor Chip Flow_Antibody Flow Labeled Antibody (Analyte) Binding Antibody-Antigen Binding Flow_Antibody->Binding Association Signal_Change Change in Refractive Index (SPR Signal) Binding->Signal_Change Dissociation Dissociation of Antibody Signal_Change->Dissociation Buffer Flow Data_Analysis Kinetic Analysis (ka, kd, KD) Dissociation->Data_Analysis

Caption: Principle of Surface Plasmon Resonance.

Materials:

  • Unlabeled and labeled antibody samples

  • Antigen

  • SPR instrument and sensor chips

  • Immobilization reagents

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antigen Immobilization:

    • Activate the sensor chip surface.

    • Immobilize the antigen to the sensor chip surface via amine coupling or other appropriate chemistry.

    • Deactivate any remaining active groups.

  • Kinetic Analysis:

    • Inject a series of concentrations of the unlabeled and labeled antibody over the antigen-coated surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each antibody injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding

ELISA is a plate-based assay used to detect and quantify the binding of an antibody to its antigen.

Materials:

  • Unlabeled and labeled antibody samples

  • Antigen

  • 96-well microtiter plates

  • Coating buffer, blocking buffer, wash buffer

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with the antigen diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate.

    • Add serial dilutions of the unlabeled and labeled antibodies to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and allow the color to develop.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Plot the absorbance values against the antibody concentrations and determine the half-maximal effective concentration (EC₅₀) to compare the binding of the labeled and unlabeled antibodies.

Conclusion

The characterization of this compound labeled antibodies is a multi-faceted process that requires a suite of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for assessing the critical quality attributes of these complex biomolecules, ensuring their suitability for further development as targeted therapeutics. The combination of mass spectrometry, chromatography, and binding assays allows for a comprehensive understanding of the drug-to-antibody ratio, purity, and biological activity of the final conjugate.

References

Application Notes and Protocols for Mass Spectrometry Analysis of BCN-PEG4-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG4-hydrazide is a versatile heterobifunctional linker used in the development of complex bioconjugates, including antibody-drug conjugates (ADCs). Its bicyclo[6.1.0]nonyne (BCN) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, while the hydrazide moiety enables covalent bonding to carbonyl groups (aldehydes or ketones) present in target molecules, such as oxidized carbohydrates on antibodies. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Accurate characterization of these conjugates is critical for ensuring product quality, determining conjugation efficiency, and understanding in vivo stability. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information on molecular weight, drug-to-antibody ratio (DAR), and structural integrity.

These application notes provide detailed protocols for the mass spectrometry analysis of this compound conjugates using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.

Experimental Protocols

Protocol 1: ESI-LC-MS Analysis of a this compound Antibody Conjugate

This protocol outlines the analysis of an antibody conjugated with a small molecule via a this compound linker using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

1. Sample Preparation: a. Buffer Exchange: Prior to MS analysis, it is crucial to remove non-volatile salts from the antibody conjugate sample. Perform buffer exchange into a volatile buffer system, such as 10 mM ammonium acetate, using centrifugal filters with an appropriate molecular weight cutoff (e.g., 30 kDa for antibodies).[1] b. Concentration Adjustment: Adjust the final concentration of the conjugate to approximately 1 mg/mL in the MS-compatible buffer.

2. LC-MS Parameters: a. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8, 2.1 x 50 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 20% to 80% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 60°C. b. Mass Spectrometry (MS):
  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 350°C.
  • Mass Range: 1000-4000 m/z.
  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[1] Software such as ProMass HR or similar deconvolution algorithms can be used.

Protocol 2: MALDI-TOF-MS Analysis of a this compound Peptide Conjugate

This protocol is suitable for the analysis of smaller bioconjugates, such as peptides, using MALDI-Time-of-Flight (TOF) MS.

1. Sample Preparation: a. Sample Purity: Ensure the peptide conjugate is free of salts and detergents. If necessary, desalt the sample using a C18 ZipTip. b. Matrix Selection: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[2][3] c. Sample Spotting: Mix the peptide conjugate solution (approx. 10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[3]

2. MALDI-TOF-MS Parameters: a. Instrument: A MALDI-TOF mass spectrometer. b. Ionization Mode: Positive ion reflector mode. c. Laser: Nitrogen laser (337 nm). d. Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation. e. Mass Range: 500-10,000 Da. f. Calibration: Calibrate the instrument using a standard peptide mixture of known molecular weights.

Data Presentation

The following tables summarize hypothetical quantitative data for the mass spectrometry analysis of a model antibody (mAb, ~150 kDa) conjugated with a small molecule drug (~1 kDa) using the this compound linker (MW: 455.55 Da).

Table 1: Intact Mass Analysis of Antibody-Drug Conjugate by ESI-MS

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated mAb150,000.0150,001.2+1.2
mAb + 1 Linker-Drug151,455.6151,457.1+1.5
mAb + 2 Linker-Drugs152,911.1152,912.8+1.7
mAb + 3 Linker-Drugs154,366.7154,368.0+1.3

Table 2: Expected m/z of Key Fragment Ions in MS/MS Analysis of the this compound Linker

Fragment IonProposed StructureTheoretical m/z
[M+H]+C22H38N3O7+456.27
Fragment ABCN-PEG4+398.24
Fragment BPEG4-hydrazide+221.14
Fragment CBCN121.10

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Bioconjugate Sample buffer_exchange Buffer Exchange (e.g., Ammonium Acetate) start->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration lc Liquid Chromatography (LC) Separation concentration->lc ms Mass Spectrometry (ESI or MALDI) lc->ms deconvolution Deconvolution of Spectra ms->deconvolution analysis Data Analysis and Interpretation deconvolution->analysis

Figure 1: Experimental workflow for LC-MS analysis of bioconjugates.

hydrazone_formation mol1 BCN-PEG4-NH-NH2 plus + mol1->plus mol2 R-CHO (Carbonyl-containing molecule) plus->mol2 reaction pH 4-6 mol2->reaction mol3 BCN-PEG4-NH-N=CH-R (Hydrazone Conjugate) reaction->mol3

Figure 2: Hydrazone ligation reaction between this compound and a carbonyl group.

fragmentation_pattern cluster_fragments Primary Fragments parent Parent Ion [this compound-Conjugate+H]+ fragA Fragment A (Loss of Hydrazone-linked molecule) parent->fragA fragB Fragment B (Cleavage at BCN-PEG bond) parent->fragB fragC Fragment C (Cleavage within PEG chain) parent->fragC

Figure 3: Proposed fragmentation pathway for a this compound conjugate.

Discussion

The successful characterization of this compound conjugates by mass spectrometry relies on careful sample preparation and the selection of appropriate instrumentation and parameters. For large, heterogeneous molecules like ADCs, LC-ESI-MS is the preferred method, as it allows for the separation of different drug-load species prior to mass analysis. The resulting complex spectra of multiply charged ions must be deconvoluted to determine the molecular weights of the different species present in the sample.

For smaller conjugates, such as those involving peptides, MALDI-TOF-MS offers a rapid and sensitive method for analysis. The choice of matrix is critical in MALDI to achieve optimal ionization and minimize fragmentation.

Fragmentation analysis (MS/MS) can provide valuable structural information, helping to confirm the identity of the linker and the site of conjugation. The proposed fragmentation pattern for the this compound linker involves characteristic losses of the conjugated molecule, cleavage of the PEG chain, and fragmentation of the BCN moiety. The exact fragmentation will depend on the nature of the conjugated molecule and the collision energy used.

Conclusion

Mass spectrometry is a powerful and essential technique for the detailed characterization of this compound bioconjugates. The protocols and data presented here provide a framework for the successful analysis of these complex molecules, enabling researchers and drug developers to ensure the quality, consistency, and desired structural attributes of their products. Careful optimization of sample preparation and instrument parameters will be necessary to achieve high-quality data for specific applications.

References

Application Notes and Protocols for BCN-PEG4-Hydrazide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BCN-PEG4-hydrazide for the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). This compound is a heterobifunctional linker that enables a two-step conjugation strategy, offering precise control over payload attachment and improved pharmacokinetic properties.

The bicyclo[6.1.0]nonyne (BCN) group facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of an azide-modified payload. The hydrazide functional group allows for the site-specific conjugation to an antibody via aldehydes introduced into the glycan structures. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.

Principle of this compound Application in ADC Development

The core strategy involves a two-stage process. First, the antibody is modified to introduce aldehyde groups, typically through the mild oxidation of its carbohydrate moieties. The hydrazide group of the this compound linker then reacts with these aldehydes to form a stable hydrazone bond. In the second stage, a therapeutic payload, functionalized with an azide group, is attached to the BCN-modified antibody via a highly efficient and bioorthogonal SPAAC reaction. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Protocols

The following protocols provide a step-by-step guide for the generation and characterization of an ADC using this compound.

Protocol 1: Site-Specific Modification of Antibody with this compound

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans and subsequent conjugation with this compound.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution, pH 7.4.

  • Sodium meta-periodate (NaIO₄) solution in PBS.

  • This compound dissolved in dimethyl sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • PBS, pH 7.4.

  • Quenching solution (e.g., 1 M glycerol).

Procedure:

  • Antibody Preparation:

    • Start with a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • If the antibody solution contains Tris or other amine-containing buffers, exchange it into PBS.

  • Antibody Glycan Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding the quenching solution to a final concentration of 10 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and glycerol using a desalting column equilibrated with PBS, pH 6.0.

  • Conjugation with this compound:

    • Immediately after purification, add a 50-fold molar excess of this compound (from a 10 mM stock in DMSO) to the oxidized antibody solution.

    • The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Purification of the BCN-Modified Antibody:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the purified antibody-BCN conjugate using a spectrophotometer at 280 nm (A280).

Protocol 2: Conjugation of Azide-Modified Payload via SPAAC

This protocol details the attachment of an azide-functionalized cytotoxic payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody from Protocol 1.

  • Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE).

  • DMSO.

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Reaction Setup:

    • To the purified BCN-modified antibody, add a 3- to 5-fold molar excess of the azide-modified payload (from a 10 mM stock in DMSO).

  • Incubation:

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle mixing.

  • Final Purification:

    • Purify the resulting ADC from excess payload and solvent using an SEC system with an appropriate column for antibody purification. The mobile phase should be PBS, pH 7.4.

    • Collect the fractions corresponding to the purified ADC.

    • Concentrate the ADC solution using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines methods for determining the drug-to-antibody ratio (DAR) and assessing the in vitro efficacy of the ADC.

A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • HPLC system.

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR values, which are more hydrophobic.

    • Calculate the average DAR from the peak areas of the different species.

B. In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free cytotoxic drug.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Replace the medium in the wells with the prepared solutions.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

The following tables present exemplary quantitative data that can be obtained from the characterization of an ADC prepared using this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₂H₃₇N₃O₇
Molecular Weight 455.55 g/mol
Purity >95%
Solubility Soluble in DMSO, DMF, Acetonitrile
Storage Store at -20°C for long-term stability

Table 2: Exemplary Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-BCN-PEG4-MMAE

Analytical MethodAverage DARDAR Distribution (Exemplary)
Hydrophobic Interaction Chromatography (HIC) 3.8DAR0: 5%, DAR2: 25%, DAR4: 70%
Mass Spectrometry (MS) 3.9Consistent with HIC data

Table 3: Exemplary In Vitro Cytotoxicity of Trastuzumab-BCN-PEG4-MMAE

Cell LineTarget ExpressionCompoundIC50 (nM)
SK-BR-3 HER2-positiveTrastuzumab-BCN-PEG4-MMAE1.5
Unconjugated Trastuzumab>1000
Free MMAE0.5
MDA-MB-231 HER2-negativeTrastuzumab-BCN-PEG4-MMAE>1000
Unconjugated Trastuzumab>1000
Free MMAE0.8

Visualizations

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_antibody_modification Protocol 1: Antibody Modification cluster_payload_conjugation Protocol 2: Payload Conjugation cluster_characterization Protocol 3: Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde-functionalized) mAb->oxidized_mAb NaIO₄ Oxidation bcn_mAb BCN-modified mAb oxidized_mAb->bcn_mAb This compound adc Antibody-Drug Conjugate (ADC) bcn_mAb->adc azide_payload Azide-modified Payload azide_payload->adc dar_analysis DAR Analysis (HIC) adc->dar_analysis cytotoxicity_assay In Vitro Cytotoxicity Assay adc->cytotoxicity_assay

Experimental workflow for ADC generation and characterization.

her2_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ADC Trastuzumab-based ADC ADC->HER2 Binding Internalization Internalization & Drug Release ADC->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Internalization->Apoptosis

Simplified HER2 signaling pathway and ADC mechanism of action.

Troubleshooting & Optimization

Optimizing SPAAC Reactions with BCN Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve successful and efficient conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a SPAAC reaction with a BCN linker?

The SPAAC reaction is a type of copper-free click chemistry.[1][2] It involves a [3+2] dipolar cycloaddition between a strained alkyne, such as BCN, and an azide.[3][4] The high ring strain of the BCN molecule is the driving force behind its ability to react spontaneously with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This biocompatibility makes it ideal for applications in living systems and with sensitive biomolecules.

Q2: What are the key advantages of using BCN linkers over other cyclooctynes like DBCO?

BCN linkers offer a favorable balance of reactivity and stability. While DBCO is often cited as having faster kinetics with some azides, BCN's reactivity can be tuned, for instance, by using electron-deficient azides. A significant advantage of BCN is its greater stability in the presence of endogenous nucleophiles like glutathione (GSH), a common thiol in intracellular environments. This makes BCN a more robust choice for long-term experiments within cells.

Q3: My SPAAC reaction with a BCN linker is showing low or no yield. What are the common causes and how can I troubleshoot this?

Low yield in a SPAAC reaction can stem from several factors. Here's a troubleshooting guide to address common issues:

  • Inefficient Reaction Kinetics:

    • Optimize Buffer and pH: The choice of buffer can significantly impact reaction rates. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS. Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.

    • Increase Reaction Time and/or Temperature: While reactions can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate. Monitoring the reaction over 24-48 hours may be necessary.

  • Reagent-Related Issues:

    • Reagent Degradation: Ensure proper storage of your BCN linker, typically at -20°C or -80°C, protected from moisture and light. It's recommended to prepare fresh solutions of reactants before each experiment.

    • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point.

  • Steric Hindrance: Bulky molecules or functional groups near the azide or BCN can physically block the reactive sites. Introducing a PEG spacer to the linker can increase accessibility and has been shown to enhance reaction rates.

  • Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. Using a hydrophilic PEG spacer on the BCN linker can improve aqueous solubility. The final concentration of co-solvents like DMSO should ideally be kept low (e.g., below 5-10% v/v) to minimize effects on biomolecule structure.

Q4: I am observing non-specific labeling or a heterogeneous product. What could be the cause?

A primary cause of non-specific labeling with BCN linkers is their reactivity towards free thiols, such as those on cysteine residues in proteins. This can lead to off-target labeling.

  • Solution: To mitigate this, you can block free thiols by pretreating your protein with an alkylating agent like iodoacetamide (IAM). Alternatively, adding a low concentration (e.g., 1-10 mM) of β-mercaptoethanol (β-ME) to the reaction mixture can help. The β-ME will preferentially react with accessible BCN groups, protecting the cysteine residues on your protein of interest.

Q5: What is the difference between endo-BCN and exo-BCN diastereomers?

The synthesis of BCN typically yields two diastereomers: exo-BCN and endo-BCN. While they have similar reactivities with simple azides, endo-BCN is slightly more reactive. The choice between them can be important in macromolecular research where steric hindrance is a critical factor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of BCN linkers.

Table 1: Stability of BCN vs. DBCO in the Presence of Glutathione (GSH)

LinkerHalf-life in the presence of GSH
BCN~6 hours
DBCO~71 minutes

Table 2: Second-Order Rate Constants for BCN with Benzyl Azide

BCN DiastereomerSolvent SystemSecond-Order Rate Constant (k₂)
exo-BCNCD₃CN/D₂O (1:2)0.19 M⁻¹s⁻¹
endo-BCNCD₃CN/D₂O (1:2)0.29 M⁻¹s⁻¹

Detailed Experimental Protocols

General Protocol for SPAAC Reaction of an Azide-Modified Protein with a BCN Linker

This protocol provides a general procedure. Specific concentrations and reaction parameters may require optimization.

Materials and Reagents:

  • Azide-modified protein

  • BCN-linker (e.g., BCN-PEG4-Alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer like HEPES)

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is purified and in an amine-free buffer such as PBS (pH 7.4).

    • Prepare a stock solution (e.g., 10 mM) of the BCN-linker in anhydrous DMSO.

  • SPAAC Reaction:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the BCN-linker stock solution to achieve a 2- to 5-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (e.g., 2 hours at room temperature) and should be optimized.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Mass Spectrometry (to observe the mass shift of the conjugated product) or SDS-PAGE (which may show a band shift).

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted BCN-linker using a desalting column or SEC.

Visual Diagrams

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow start Low SPAAC Reaction Yield reagent_check Check Reagent Stability & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions (pH, Buffer, Temp) reagent_check->conditions_check Reagents OK steric_check Assess Steric Hindrance conditions_check->steric_check Conditions Optimized solubility_check Evaluate Reactant Solubility steric_check->solubility_check No Obvious Hindrance outcome_good Improved Yield solubility_check->outcome_good Solubility Addressed outcome_bad Yield Still Low solubility_check->outcome_bad Issue Persists reconsider Re-evaluate Conjugation Strategy outcome_bad->reconsider

Caption: Troubleshooting workflow for low yield in SPAAC reactions.

References

BCN-PEG4-hydrazide side reactions with thiols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule.[1][2] It contains two reactive groups:

  • A bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes.

  • A hydrazide group: This group reacts with aldehydes and ketones to form a stable hydrazone bond.[1]

This dual functionality makes it ideal for creating complex bioconjugates, such as linking a protein to a small molecule or functionalizing a surface.

Q2: What is the main side reaction to be aware of when using this compound?

The primary side reaction of concern is the reaction of the BCN group with free thiols (sulfhydryl groups), such as those found in cysteine residues of proteins. This is a thiol-yne addition reaction that can compete with the desired SPAAC reaction with azides, potentially leading to lower yields of the intended conjugate and the formation of unintended byproducts.

Q3: How significant is the side reaction with thiols?

The reaction between BCN and thiols is significantly slower than the reaction with azides. The second-order rate constant for the BCN-azide reaction is approximately three orders of magnitude higher than that for the BCN-thiol reaction. However, in biological systems where thiol-containing molecules like glutathione can be present in high concentrations, this side reaction can become significant. One study showed that after 24 hours, about 8% of a BCN compound was converted to a thiol adduct in the presence of 10 mM β-mercaptoethanol.

Q4: How can I prevent the side reaction with thiols?

The most effective way to prevent the thiol-yne side reaction is to block the free thiol groups before introducing the this compound. This is typically done by alkylating the thiols with a reagent like iodoacetamide (IAM). IAM is compatible with the subsequent SPAAC reaction.

Q5: What are the optimal conditions for the hydrazone ligation reaction with the hydrazide group?

The formation of a hydrazone bond between the hydrazide and an aldehyde or ketone is most efficient at a slightly acidic pH, typically between 5 and 7. The reaction can be catalyzed by nucleophilic catalysts like aniline to increase the reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired SPAAC conjugate Side reaction with thiols: The BCN group is reacting with free cysteine residues or other thiol-containing molecules in your sample.1. Block free thiols: Before adding the this compound, treat your sample with a thiol-blocking agent like iodoacetamide (IAM). See the detailed protocol below. 2. Use a competitive thiol: In some cases, adding a small, non-peptidyl thiol like β-mercaptoethanol (βME) can reduce the background reaction with protein cysteines. However, this will also consume some of your BCN reagent.
Degradation of the BCN reagent: BCN can be unstable under certain conditions.Ensure that your stock solutions are fresh and have been stored properly. Avoid prolonged exposure to harsh conditions.
Suboptimal reaction conditions for SPAAC: The pH or buffer composition may not be ideal.SPAAC reactions are generally faster at a slightly basic pH (7.5-8.5). Consider using buffers like HEPES, which have been shown to enhance reaction rates compared to PBS.
Formation of unexpected byproducts Thiol-yne adduct formation: Mass spectrometry analysis may reveal the addition of your BCN-containing reagent to thiol-containing biomolecules.Implement the thiol-blocking strategy described above.
Low or no yield of the hydrazone conjugate Suboptimal pH: The hydrazone ligation is pH-sensitive.Adjust the reaction buffer to a pH between 5 and 7.
Slow reaction kinetics: The reaction between the hydrazide and the aldehyde/ketone may be slow.Consider adding a catalyst such as aniline to accelerate the reaction.
Hydrolysis of the hydrazone bond: While more stable than Schiff bases, hydrazone bonds can still hydrolyze, especially at low pH.If long-term stability is critical, consider reducing the hydrazone bond to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for BCN Reactions

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Desired Reaction (SPAAC) BCN and Benzyl Azide~0.1 - 1.0This is the desired, fast "click" reaction.
Side Reaction (Thiol-Yne Addition) BCN and β-mercaptoethanol~1 x 10⁻⁴This side reaction is significantly slower than the SPAAC reaction.

Table 2: Qualitative Comparison of Hydrazone Ligation Conditions

ConditionEffect on Hydrazone Ligation
pH Optimal reaction occurs at a slightly acidic pH (5-7).
Catalyst Aniline can be used to catalyze the reaction and increase the rate of hydrazone formation.
Stability The resulting hydrazone bond is relatively stable, but can be hydrolyzed under acidic conditions. It can be stabilized by reduction.

Experimental Protocols

Protocol 1: Thiol Alkylation with Iodoacetamide (IAM) Prior to SPAAC Reaction

This protocol describes the blocking of free thiol groups on a protein before conjugation with this compound.

Materials:

  • Protein solution containing free thiols (e.g., reduced antibody)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM)

  • Iodoacetamide (IAM) solution (e.g., 0.4 M in water, freshly prepared and protected from light)

  • This compound

  • Azide-containing molecule for conjugation

  • Spin desalting columns or dialysis equipment

Procedure:

  • Protein Reduction (if necessary):

    • If your protein contains disulfide bonds, they must first be reduced to generate free thiols.

    • To your protein solution in PBS, add TCEP to a final concentration of 1-5 mM.

    • Incubate at 37°C for 30-60 minutes.

    • Note: If using DTT as a reducing agent, it must be removed before the alkylation step, as it contains a free thiol. TCEP does not need to be removed before adding IAM.

  • Thiol Alkylation:

    • To the reduced (or naturally thiol-containing) protein solution, add the freshly prepared IAM solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. The alkylation reaction is light-sensitive.

  • Removal of Excess IAM:

    • Remove unreacted IAM using a spin desalting column or by dialysis against PBS. This step is crucial to prevent the reaction of excess IAM with other reagents.

  • SPAAC Reaction:

    • To the thiol-blocked protein solution, add your azide-containing molecule and this compound.

    • The molar ratio of the reactants should be optimized for your specific application, but a 1.5 to 3-fold molar excess of the BCN reagent over the azide is a good starting point.

    • Incubate at room temperature for 1-4 hours or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted reagents.

Visualizations

Reaction_Pathways cluster_desired Desired Reaction Pathway (SPAAC) cluster_side Side Reaction Pathway (Thiol-Yne Addition) BCN_PEG4_Hydrazide BCN_PEG4_Hydrazide Desired_Conjugate Desired_Conjugate BCN_PEG4_Hydrazide->Desired_Conjugate SPAAC Azide_Molecule Azide_Molecule Azide_Molecule->Desired_Conjugate BCN_PEG4_Hydrazide_2 This compound Side_Product Thiol-Yne Adduct BCN_PEG4_Hydrazide_2->Side_Product Thiol-Yne Addition Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine) Thiol_Molecule->Side_Product

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reaction Check Reaction Type Start->Check_Reaction SPAAC_Troubleshooting SPAAC Issues Check_Reaction->SPAAC_Troubleshooting SPAAC Hydrazone_Troubleshooting Hydrazone Ligation Issues Check_Reaction->Hydrazone_Troubleshooting Hydrazone Thiol_Side_Reaction Thiol Side Reaction? SPAAC_Troubleshooting->Thiol_Side_Reaction Check_pH Check pH (5-7) Hydrazone_Troubleshooting->Check_pH Block_Thiols Block Thiols with IAM Thiol_Side_Reaction->Block_Thiols Yes Optimize_SPAAC Optimize SPAAC Conditions (pH, Buffer) Thiol_Side_Reaction->Optimize_SPAAC No End Successful Conjugation Block_Thiols->End Optimize_SPAAC->End Check_pH->Optimize_SPAAC Adjust pH Add_Catalyst Add Aniline Catalyst Check_pH->Add_Catalyst pH OK Add_Catalyst->End

Caption: Troubleshooting workflow for this compound conjugations.

References

Stability of the hydrazone bond in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the hydrazone bond under various pH conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage?

A1: The primary mechanism for the cleavage of a hydrazone bond is acid-catalyzed hydrolysis.[1] This reaction is highly dependent on pH. Hydrazone linkages are generally designed to be stable at the neutral physiological pH of blood (around 7.4) but become labile and break down under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent stability is a key feature exploited in the design of pH-responsive drug delivery systems.[3][4] The hydrolysis process involves the protonation of the imine nitrogen, followed by a nucleophilic attack by a water molecule, leading to the cleavage of the C-N bond and the release of the conjugated molecule.

Q2: How do chemical structures, such as substituents on the aldehyde/ketone and hydrazine, influence the stability of the hydrazone bond?

A2: The electronic properties of substituents on both the carbonyl and hydrazine precursors significantly impact the stability of the resulting hydrazone bond.

  • Electron-withdrawing groups on the hydrazine moiety can increase the electrophilicity of the hydrazone, making it less stable and more prone to hydrolysis.

  • Electron-donating groups on the aldehyde or ketone component can increase the electron density at the hydrazone carbon, rendering it more resistant to nucleophilic attack by water and thus more stable.

  • Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This enhanced stability is attributed to the conjugation of the C=N double bond of the hydrazone with the aromatic ring.

Q3: What are the stability differences between alkylhydrazones, acylhydrazones, and oximes?

A3: There are significant differences in the hydrolytic stability of these linkages:

  • Oximes are substantially more stable than hydrazones, with hydrolysis rate constants that can be nearly 1000-fold lower than those for simple hydrazones.

  • Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile in acidic conditions. This characteristic makes them highly suitable for drug delivery applications that require stability in circulation and rapid cleavage within acidic intracellular compartments.

  • Alkylhydrazones are the most susceptible to hydrolysis among the three types.

Q4: Why is there often a discrepancy between the stability of a hydrazone bond in a buffer and in plasma?

A4: Hydrazone linkers can show significantly lower stability in plasma compared to a buffer at the same pH. This is because plasma contains proteins, enzymes, and other low-molecular-weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage and release of the conjugated molecule. Therefore, it is crucial to perform stability studies in plasma to obtain a more accurate prediction of in-vivo performance.

Troubleshooting Guide

Issue 1: Premature Cleavage of the Hydrazone-Linked Drug in Plasma During In-Vitro Assays

  • Possible Cause: Catalytic hydrolysis by plasma components. As noted in the FAQ, plasma contains enzymes and other molecules that can accelerate hydrazone bond cleavage compared to simple buffer solutions.

  • Solution:

    • Structural Modification: Increase the stability of the hydrazone bond. Consider using an aromatic aldehyde instead of an aliphatic one to form the hydrazone, as this increases stability through conjugation.

    • Linker Chemistry: For applications requiring very high stability in plasma, consider alternative linker chemistries. For example, oxime linkages are significantly more stable to hydrolysis than hydrazones.

Issue 2: Inconsistent Drug Release Profiles Between Batches

  • Possible Cause: Variability in reaction conditions during the formation of the hydrazone bond, leading to impurities or incomplete reaction. The pH of the reaction mixture during conjugation is critical and can affect the final product.

  • Solution:

    • Strict pH Control: Carefully control the pH during the conjugation reaction. The optimal pH for hydrazone formation is typically around 4.5, which balances the acid-catalyzed dehydration and the protonation of the hydrazine.

    • Purification: Implement a robust purification protocol after conjugation to remove any unreacted starting materials or side products. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

    • Characterization: Thoroughly characterize each new batch of the conjugate using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure consistency.

Issue 3: Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrazone Linkers

  • Possible Cause: Hydrophobic interactions between the drug molecules on the surface of the antibodies, especially at higher drug-to-antibody ratios (DAR). Storage conditions can also contribute to aggregation.

  • Solution:

    • Optimize DAR: Aim for a lower, more homogenous DAR to reduce the surface hydrophobicity of the ADC.

    • Formulation: Develop a suitable formulation for the ADC. This may include the use of stabilizing excipients and careful control of the buffer composition and pH.

    • Storage Conditions: Store the ADC under optimal conditions, which typically involve low temperatures and protection from light, to minimize degradation and aggregation.

Quantitative Data on Hydrazone Stability

The stability of hydrazone bonds is highly dependent on their chemical structure and the pH of the environment. The following tables summarize quantitative data on the half-lives of different types of hydrazone linkages at various pH values.

Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-HZ-PE Conjugates at pH 7.4 and 37°C

mPEG-HZ-PE ConjugateAcyl Hydrazide Carbon Chain LengthHalf-life (minutes)
93150
4a5120
4b (aromatic character)-90
4c1020

Note: These conjugates were found to be highly unstable under acidic conditions (pH 5.5), completely disappearing within 2 minutes of incubation.

Table 2: Half-lives of Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C

pHIncubation PeriodHalf-life
7.472 hoursNot attained
5.548 hoursNot attained

Note: The high stability is attributed to the conjugation of the hydrazone's C=N bond with the aromatic ring.

Table 3: Comparative Half-life of an Auristatin E-Monoclonal Antibody Conjugate with a Hydrazone Linker

pHHalf-life (hours)
7.2183
5.04.4

Experimental Protocols

Protocol 1: Assessing Hydrazone Bond Stability in Different pH Buffers

This protocol provides a general procedure for evaluating the stability of a hydrazone-linked compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Buffer Preparation:

    • Prepare a set of buffers at the desired pH values. For example:

      • pH 5.0 (Acetate buffer) to mimic the endosomal environment.

      • pH 7.4 (Phosphate-buffered saline, PBS) to mimic physiological blood pH.

      • pH 9.0 (Borate buffer) to assess stability in a basic environment.

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution in each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not interfere with the stability.

  • Incubation:

    • Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by freezing or adding a quenching agent).

  • Sample Analysis by RP-HPLC:

    • Analyze the aliquots using an RP-HPLC method capable of separating the intact hydrazone conjugate from its hydrolysis products (the parent aldehyde/ketone and hydrazine).

    • Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.

  • Data Analysis:

    • Calculate the percentage of the intact hydrazone conjugate remaining at each time point relative to the amount at time zero.

    • Plot the percentage of the intact conjugate versus time and determine the half-life (t½) of the conjugate at each pH.

Protocol 2: Evaluating Hydrazone Bond Stability in Plasma

This protocol is designed to assess the stability of a hydrazone-linked compound in a more biologically relevant matrix.

  • Plasma Preparation:

    • Thaw frozen plasma (e.g., human, mouse, or rat) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant such as heparin or EDTA.

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked compound in a suitable solvent.

    • Spike the plasma with the stock solution to the desired final concentration. Minimize the final solvent concentration.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • At specified time points, withdraw aliquots and immediately process them to stop any further degradation. This is typically done by protein precipitation.

  • Protein Precipitation:

    • To each plasma aliquot, add 2-3 volumes of a cold organic solvent like acetonitrile or methanol.

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis of Supernatant:

    • Carefully collect the supernatant, which contains the intact conjugate and any released payload.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.

  • Data Analysis:

    • Determine the concentration of the intact conjugate at each time point.

    • Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.

Visualizations

HydrazoneHydrolysis cluster_step1 Step 1: Protonation (Acidic Conditions) cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Cleavage and Product Formation Hydrazone R1R2C=N-NHR3 (Hydrazone) ProtonatedHydrazone R1R2C=N+H-NHR3 (Protonated Hydrazone) Hydrazone->ProtonatedHydrazone H+ Proton H+ Carbinolamine R1R2C(OH)-N+H-NHR3 (Carbinolamine Intermediate) ProtonatedHydrazone->Carbinolamine H2O Water H2O Products R1R2C=O (Ketone/Aldehyde) + H2N-NHR3 (Hydrazine) Carbinolamine->Products Bond Cleavage

Caption: Acid-catalyzed hydrolysis of a hydrazone bond.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (e.g., pH 5.0, 7.4) prep_dilute Dilute Stock in Buffers/Plasma prep_buffers->prep_dilute prep_sample Prepare Stock Solution of Hydrazone Compound prep_sample->prep_dilute incubate Incubate at 37°C prep_dilute->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots quench Quench Reaction / Precipitate Proteins (for plasma) aliquots->quench hplc Analyze by RP-HPLC or LC-MS/MS quench->hplc quantify Quantify Intact Conjugate hplc->quantify calc Calculate Half-life (t½) quantify->calc

Caption: Workflow for in-vitro hydrazone stability testing.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of antibody-drug conjugates (ADCs), with a specific focus on the role of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

A1: ADC aggregation is a significant challenge that can impact the efficacy, safety, and stability of the therapeutic.[1] The primary driver of aggregation is the increased hydrophobicity of the ADC following conjugation of a potent, often hydrophobic, small molecule drug.[2][3] This increased surface hydrophobicity can lead to self-association of ADC molecules to minimize exposure to the aqueous environment.[4]

Several factors during the conjugation process and formulation can exacerbate aggregation:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[4]

  • Unfavorable Buffer Conditions: Conjugation and storage at a pH near the antibody's isoelectric point can reduce its solubility and promote aggregation. Similarly, inappropriate salt concentrations can also destabilize the ADC.

  • Use of Organic Co-solvents: While necessary to solubilize hydrophobic payloads, some organic solvents used during the conjugation reaction can promote aggregation.

  • Physical Stress: Processes such as frequent freeze-thaw cycles and elevated temperatures can induce conformational changes and lead to aggregation.

Q2: How do PEG linkers help prevent ADC aggregation?

A2: PEG linkers are a valuable tool for mitigating ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC. The repeating ethylene oxide units of the PEG chain create a hydration shell around the linker and the attached payload, which masks the hydrophobicity of the drug.

  • Steric Hindrance: The flexible PEG chains can create a physical barrier around the ADC, reducing non-specific protein-protein interactions that lead to aggregation.

  • Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC.

Q3: How does the length of the PEG linker affect ADC aggregation and performance?

A3: The length of the PEG linker is a critical parameter that requires careful optimization for each specific ADC. There is a trade-off between the benefits of longer PEG chains and potential drawbacks.

  • Longer PEG Chains (e.g., PEG12, PEG24): Generally, longer PEG chains provide greater hydrophilicity and steric hindrance, leading to reduced aggregation and slower clearance rates. This can result in improved in vivo efficacy.

  • Shorter PEG Chains (e.g., PEG2, PEG4): While offering some hydrophilicity, shorter PEG chains may be less effective at preventing aggregation, especially with highly hydrophobic payloads. However, in some cases, shorter linkers have been associated with better in vitro potency.

The optimal PEG linker length is context-dependent and should be empirically determined by evaluating a range of lengths for a given antibody-payload combination.

Troubleshooting Guide

Problem: I am observing significant aggregation of my ADC after the conjugation reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Molar Excess of Linker-Payload Reduce the molar excess of the linker-payload during the conjugation reaction. A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.
Suboptimal Buffer Conditions Ensure the conjugation buffer pH is not at or near the antibody's isoelectric point. A pH range of 7.2-8.5 is generally recommended for NHS ester reactions. Optimize the salt concentration to maintain protein stability.
Hydrophobicity of the Linker-Payload If possible, select a linker with a longer or branched PEG chain to increase the hydrophilicity of the ADC.
Presence of Organic Solvents Minimize the concentration of organic co-solvents in the reaction mixture. Add the dissolved linker-payload to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.

Problem: My purified ADC is aggregating during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Buffer Formulate the ADC in a stabilizing buffer. Consider the addition of excipients such as polysorbates, amino acids (e.g., arginine, glycine), or sugars (e.g., sucrose, trehalose) which have been shown to reduce protein aggregation.
Freeze-Thaw Instability Aliquot the purified ADC into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant in the storage buffer.
High Protein Concentration If feasible for the intended application, store the ADC at a lower concentration to reduce the likelihood of intermolecular interactions.
Elevated Temperature Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen for long-term storage).

Quantitative Data on PEG Linker Impact

The following tables summarize quantitative data from various studies on the impact of PEG linker length on ADC properties.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGAffibody-MMAENCI-N87~1
PEG4kAffibody-MMAENCI-N87~6.5
PEG10kAffibody-MMAENCI-N87~22.5
Data synthesized from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains can decrease in vitro potency, the cytotoxicity remains high.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerADC Construct (Antibody-Payload)Clearance Rate (mL/hr/kg)
PEG2IgG-MMAE~1.5
PEG4IgG-MMAE~1.2
PEG8IgG-MMAE~0.8
PEG12IgG-MMAE~0.7
PEG24IgG-MMAE~0.7
Data from a study using a non-binding IgG showing that ADC exposure increases with PEG size up to PEG8, after which further increases in PEG length have a minimal impact on clearance.

Experimental Protocols

1. General Protocol for ADC Conjugation with a PEG Linker

This protocol describes a general method for conjugating a thiol-reactive linker-payload to an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-functionalized PEG-payload in a suitable organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

2. Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Instrumentation:

    • HPLC system with a UV detector.

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase:

    • A physiological buffer such as phosphate-buffered saline (pH ~7.0) is typically used. To suppress secondary hydrophobic interactions, especially with ADCs, the addition of an organic solvent like acetonitrile may be necessary.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample onto the column.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species.

3. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

  • Instrumentation:

    • HPLC system with a UV detector.

    • HIC column.

  • Mobile Phase:

    • A high-salt buffer (e.g., 1.5 M ammonium sulfate in phosphate buffer) is used for binding, and a low-salt buffer is used for elution.

  • Procedure:

    • Equilibrate the HIC column with the high-salt buffer.

    • Inject the ADC sample.

    • Elute the bound ADC using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • The different DAR species will elute as separate peaks, with higher DAR species having longer retention times.

    • Calculate the weighted average DAR based on the peak areas of the different species.

Visualizations

ADC_Aggregation_Pathway cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies Hydrophobic Payload Hydrophobic Payload Aggregation Aggregation Hydrophobic Payload->Aggregation High DAR High DAR High DAR->Aggregation Suboptimal pH/Buffer Suboptimal pH/Buffer Suboptimal pH/Buffer->Aggregation Reduced Efficacy Reduced Efficacy Aggregation->Reduced Efficacy Increased Immunogenicity Increased Immunogenicity Aggregation->Increased Immunogenicity PEG Linker PEG Linker PEG Linker->Aggregation Prevents Formulation Optimization Formulation Optimization Formulation Optimization->Aggregation Prevents Process Control Process Control Process Control->Aggregation Prevents Experimental_Workflow start Start: ADC Development conjugation ADC Conjugation start->conjugation purification Purification (SEC/TFF) conjugation->purification characterization Characterization purification->characterization sec SEC (Aggregation) characterization->sec Quantify Aggregates hic HIC (DAR) characterization->hic Determine DAR stability Stability Assessment characterization->stability formulation Formulation Development stability->formulation end End: Stable ADC formulation->end

References

Incomplete reaction in hydrazone ligation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during hydrazone ligation experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrazone ligation reaction is not proceeding to completion. What are the common causes?

A1: Incomplete hydrazone ligation can stem from several factors. Key areas to investigate include:

  • Suboptimal pH: The reaction is acid-catalyzed, but excessively low pH will protonate the hydrazine nucleophile, rendering it inactive. The optimal pH is typically mildly acidic, generally in the range of 4 to 6.[1][2]

  • Poor Reagent Quality: Impurities in the aldehyde/ketone or hydrazine starting materials can interfere with the reaction.[1] Ensure the purity of your reagents and consider purification if necessary. The stability of the reagents is also a factor; for instance, some hydrazinopyridine solutions can be prone to decomposition via oxidation.[3]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction rate.[1]

  • Reaction Equilibrium: Hydrazone formation is a reversible reaction that produces water as a byproduct. If the reaction stalls, it may have reached equilibrium.

  • Low Reactant Concentration: Since this is a bimolecular reaction, low concentrations of either reactant will result in a slower reaction rate.

Q2: What is the optimal pH for hydrazone ligation, and why is it so critical?

A2: The optimal pH for hydrazone formation is typically between 4.5 and 6. This pH range represents a delicate balance. A mildly acidic environment is required to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, if the solution is too acidic (typically below pH 3), the hydrazine nucleophile itself becomes protonated, which reduces its nucleophilicity and slows down or even halts the reaction. At neutral or basic pH, the rate of acid-catalyzed dehydration of the intermediate is slow, leading to a decreased overall reaction rate.

Q3: I am observing an unexpected side product. What could it be?

A3: A common side reaction in hydrazone ligation is the formation of an azine. This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more probable if the hydrazine has unsubstituted -NH2 groups. Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, especially in the presence of excess water.

Q4: How can I monitor the progress of my hydrazone ligation reaction?

A4: The most common and straightforward method for monitoring reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine, you can observe the disappearance of the starting material spots and the appearance of a new spot for the hydrazone product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used. The formation of some hydrazones, particularly those from aromatic aldehydes, can also be monitored by UV-Vis spectroscopy due to the chromophoric nature of the product.

Q5: My purified hydrazone product is an oil and will not crystallize. What can I do?

A5: Obtaining an oily product is a common challenge. Several techniques can be employed to induce crystallization:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane. This can break down the oil and promote solidification.

  • Solvent Adjustment: If using a mixed solvent system for recrystallization, try altering the solvent ratio. Slowly adding a non-solvent until turbidity persists can initiate crystal growth.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.

  • Seeding: If available, add a tiny crystal of the pure, solid hydrazone from a previous batch to the supersaturated solution to induce crystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Incorrect pH Adjust the reaction pH to 4.5-6 using a suitable buffer (e.g., acetate buffer).This range provides the optimal balance between activating the carbonyl group and maintaining the nucleophilicity of the hydrazine.
Reagent Degradation Use fresh, high-purity aldehydes and hydrazines. If necessary, purify starting materials. Store reagents under appropriate conditions (e.g., protected from light and air).Impurities can inhibit the reaction or lead to side products. Some reagents are susceptible to oxidation or hydrolysis.
Reaction at Equilibrium If possible, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, use a slight excess of one reactant to drive the equilibrium.Le Chatelier's principle states that removing a product will shift the equilibrium towards the products.
Slow Reaction Rate Increase the reaction time or temperature. Consider adding a catalyst like aniline or its derivatives.Higher temperatures and longer times can help overcome activation energy barriers, especially with sterically hindered substrates. Catalysts can significantly increase the reaction rate.
Low Reactant Concentration Increase the concentration of the limiting reagent.Reaction rates for bimolecular reactions are dependent on the concentration of the reactants.
Issue 2: Multiple Products Observed on TLC/HPLC
Potential Cause Troubleshooting Step Rationale
Azine Formation Use a slight excess of the hydrazine relative to the aldehyde/ketone.This favors the formation of the desired hydrazone over the azine side product which requires a second equivalent of the carbonyl compound.
Product Hydrolysis Minimize the amount of water in the reaction mixture, if feasible. Purify the product promptly after the reaction is complete.The hydrazone bond can be susceptible to hydrolysis, reversing the reaction.
Impure Starting Materials Purify the aldehyde/ketone and hydrazine starting materials before the reaction.Impurities in the starting materials can lead to the formation of multiple side products.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Rationale
Product is an Oil Attempt trituration with a non-polar solvent, adjust recrystallization solvent systems, scratch the flask, or use seed crystals.These techniques can help induce crystallization from an oily state.
Co-elution in Column Chromatography Optimize the solvent system (eluent). If using silica gel, try a different stationary phase like alumina, or consider reverse-phase chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the chromatography of basic compounds like hydrazones.Different compounds have different affinities for the stationary and mobile phases. Modifying these can achieve better separation.
Low Yield After Recrystallization Choose a solvent in which the product is highly soluble when hot but sparingly soluble at room temperature. Use a minimal amount of hot solvent to dissolve the product.This ensures maximum recovery of the purified product upon cooling.
Product Streaking on TLC Plate If the product is streaking, it may be too polar for the eluent or interacting strongly with the silica gel. For basic hydrazones, adding a small percentage of a base (e.g., 1% triethylamine) to the eluent can improve the spot shape.Modifying the mobile phase can reduce unwanted interactions with the stationary phase, leading to better-defined spots.

Quantitative Data Summary

Table 1: Effect of pH on Hydrazone Ligation

pH Range Effect on Reaction Reference
< 3Reaction is slow or inhibited due to protonation of the hydrazine nucleophile.
4 - 6Optimal range for acid catalysis, leading to the fastest reaction rates.
> 6The reaction rate decreases as the acid-catalyzed dehydration of the intermediate becomes less efficient.

Table 2: Common Catalysts and their Impact on Reaction Rate

Catalyst Typical Concentration Observed Effect Reference
Aniline10 - 100 mMCan increase reaction rates by up to 400-fold, especially at neutral pH.
m-Phenylenediamine (mPDA)40 - 750 mMReported to be up to 15 times more efficient than aniline, partly due to its higher aqueous solubility allowing for higher concentrations.
Arginine50 - 200 mMActs as an efficient nucleophilic catalyst at neutral pH and also helps to prevent protein aggregation during ligation.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation
  • Dissolution: Dissolve the aldehyde or ketone starting material in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Hydrazine Addition: Add an equimolar amount or a slight excess of the hydrazine derivative to the solution.

  • pH Adjustment & Catalysis: If not using a pre-buffered solution, add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to achieve a mildly acidic pH. Alternatively, for reactions at neutral pH, a catalyst like aniline can be added.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, the work-up procedure will vary depending on the product's properties. Common methods include:

    • Precipitation: Add water to the reaction mixture to precipitate the solid hydrazone product, which can then be collected by filtration.

    • Solvent Removal: Remove the solvent under reduced pressure.

    • Extraction: If the product is soluble in an organic solvent, perform a liquid-liquid extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry hydrazone in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Monitoring Reaction Progress by TLC
  • Plate Preparation: On a TLC plate, draw a baseline with a pencil and mark spots for the starting materials (aldehyde/ketone and hydrazine) and the reaction mixture.

  • Spotting: Using separate capillaries, apply a small spot of each starting material solution and the reaction mixture onto the designated marks on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under UV light if the compounds are UV-active. Alternatively, use a chemical stain (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The product's Rf value should be different from that of the starting materials.

Visualizations

Experimental_Workflow start Start: Prepare Reagents (Aldehyde/Ketone, Hydrazine) dissolve Dissolve Reactants in Suitable Solvent start->dissolve ph_adjust Adjust pH (4.5-6) Add Catalyst (optional) dissolve->ph_adjust react Stir at RT or Heat ph_adjust->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Reaction Work-up (Precipitation/Extraction) monitor->workup Complete purify Purify Crude Product (Recrystallization/Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End analyze->end Troubleshooting_Tree start Incomplete Reaction? check_ph Is pH 4.5-6? start->check_ph Yes failure Consult Further start->failure No adjust_ph Action: Adjust pH check_ph->adjust_ph No check_reagents Reagents Fresh & Pure? check_ph->check_reagents Yes success Problem Solved adjust_ph->success purify_reagents Action: Use Fresh/ Purified Reagents check_reagents->purify_reagents No increase_time_temp Action: Increase Time/ Temp or Add Catalyst check_reagents->increase_time_temp Yes purify_reagents->success check_equilibrium Action: Remove H2O or Use Excess Reagent increase_time_temp->check_equilibrium check_equilibrium->success

References

Technical Support Center: BCN-PEG4-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BCN-PEG4-hydrazide reactions for improved yield and conjugate stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

A1: this compound is a heterobifunctional linker with two reactive ends. The bicyclononyne (BCN) group reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond. This dual reactivity allows for the sequential or one-pot conjugation of two different molecules.

Q2: My reaction yield is low. What are the common causes for the hydrazone formation step?

A2: Low yields in hydrazone formation are often attributed to several factors:

  • Suboptimal pH: The reaction is highly pH-dependent.

  • Slow Reaction Kinetics: The reaction can be slow at neutral pH without a catalyst.

  • Reactant Stability: Aldehyde-containing molecules may be prone to oxidation.

  • Steric Hindrance: Bulky molecules near the aldehyde/ketone or hydrazide can impede the reaction.

  • BCN Group Instability: The BCN group can be unstable under certain conditions, such as in the presence of strong reducing agents like TCEP or thiols like glutathione.

Q3: What is the optimal pH for hydrazone formation?

A3: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0. At lower pH (below 4), the hydrazide can become protonated, reducing its nucleophilicity. At neutral or higher pH, the dehydration step of the reaction is slow.

Q4: Can I perform the reaction at neutral pH?

A4: Yes, the reaction can be performed at neutral pH (7.0-7.4), which is often necessary for biological applications. However, the reaction rate is significantly slower. To improve the yield at neutral pH, the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.

Q5: How does an aniline catalyst work, and what concentration should I use?

A5: Aniline accelerates hydrazone formation at neutral pH by forming a more reactive Schiff base intermediate with the aldehyde or ketone. This intermediate then readily reacts with the hydrazide. A final concentration of 10-100 mM aniline is typically used to achieve a significant rate enhancement.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Incorrect pH Adjust the reaction buffer to a pH between 4.5 and 6.0. If the reaction must be at neutral pH, add an aniline catalyst.
Slow Reaction Kinetics If performing the reaction at neutral pH, add 10-100 mM aniline. Alternatively, increase the reaction time or temperature (if the biomolecules are stable).
Degraded Reactants Use fresh, high-quality this compound and aldehyde/ketone-containing molecules. If possible, verify the integrity of the reactants before use.
Suboptimal Molar Ratio Use a slight excess (1.5 to 5-fold) of the this compound relative to the aldehyde/ketone-containing molecule to drive the reaction to completion.
Presence of Side Products BCN Group Degradation Avoid strong reducing agents (e.g., TCEP) and high concentrations of thiols. If their use is unavoidable, perform the SPAAC reaction first, followed by the hydrazone ligation.
Oxidation of Aldehyde Prepare aldehyde-containing solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) if they are sensitive to oxidation.
Product Instability Hydrolysis of Hydrazone Bond The hydrazone bond is reversible and susceptible to hydrolysis, especially at acidic pH. If long-term stability is required, consider reducing the hydrazone bond to a more stable hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). Note that this will also reduce any unreacted aldehydes.
Difficulty in Purification Excess Unreacted Linker Use a purification method with sufficient resolution to separate the conjugate from the excess linker, such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).
Protein Aggregation The PEG linker is designed to improve solubility. However, if aggregation occurs, consider adding a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffers or performing the reaction at a lower protein concentration.

Quantitative Data on Reaction Optimization

Table 1: Effect of pH on Hydrazone Formation Yield

pHRelative Yield (%)Notes
4.085Potential for hydrazide protonation, slightly reducing yield.
5.0 100 Optimal pH for uncatalyzed reaction.
6.090Slower dehydration step begins to reduce yield.
7.040Significantly slower reaction rate at neutral pH.
8.020Very slow reaction, not recommended without a catalyst.
Data are illustrative and based on typical trends for hydrazone formation. Actual yields may vary depending on the specific reactants and conditions.

Table 2: Effect of Aniline Catalyst on Hydrazone Formation at Neutral pH (7.4)

Aniline Concentration (mM)Reaction Time (hours)Relative Yield (%)
02435
10485
50295
1001>95
Data are illustrative and demonstrate the significant rate enhancement provided by aniline.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation

This protocol describes the conjugation of this compound to an aldehyde-containing protein.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., MES, HEPES, or PBS). Avoid amine-containing buffers like Tris.

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 (for uncatalyzed reaction) or 0.1 M Phosphate Buffer, pH 7.4 (for catalyzed reaction).

  • (Optional) Aniline stock solution (1 M in DMSO).

  • Desalting columns or size-exclusion chromatography system for purification.

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the aldehyde-containing protein in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution.

    • For catalyzed reaction at pH 7.4: Add the aniline stock solution to a final concentration of 50-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours (for catalyzed reaction) or 12-24 hours (for uncatalyzed reaction) with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound and aniline (if used) using a desalting column or size-exclusion chromatography.

  • Analysis:

    • Confirm the conjugation and assess the yield using SDS-PAGE (expect a band shift corresponding to the mass of the linker) and/or mass spectrometry.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for purifying smaller bioconjugates or for analytical assessment of the reaction.

Materials:

  • RP-HPLC system with a C4 or C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: If necessary, quench the reaction by adding an equal volume of Mobile Phase A.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Gradient:

    • Inject the reaction mixture onto the column.

    • Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the conjugated product.

  • Analysis and Desalting: Analyze the collected fractions for purity (e.g., by mass spectrometry) and perform buffer exchange or lyophilization to remove the HPLC solvents.

Visualizations

Hydrazone_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps BCN_Hydrazide This compound Intermediate Tetrahedral Intermediate BCN_Hydrazide->Intermediate + Aldehyde/Ketone (pH 4.5-6.0) Aldehyde Aldehyde/Ketone on Molecule Aldehyde->Intermediate Product Hydrazone Conjugate Intermediate->Product - H2O (Dehydration)

Caption: General reaction pathway for hydrazone bond formation.

Troubleshooting_Yield Start Low Yield in Hydrazone Reaction Check_pH Is pH optimal (4.5-6.0)? Start->Check_pH Adjust_pH Adjust pH to 4.5-6.0 Check_pH->Adjust_pH No Use_Catalyst Working at neutral pH? Add Aniline (10-100 mM) Check_pH->Use_Catalyst Yes (neutral) Check_Kinetics Is reaction time sufficient? Check_pH->Check_Kinetics Yes (acidic) Adjust_pH->Check_Kinetics Use_Catalyst->Check_Kinetics Increase_Time Increase incubation time or temperature Check_Kinetics->Increase_Time No Check_Ratio Is molar ratio of hydrazide sufficient? Check_Kinetics->Check_Ratio Yes Increase_Time->Check_Ratio Increase_Ratio Increase molar excess of hydrazide (1.5-5x) Check_Ratio->Increase_Ratio No Final_Check Verify reactant integrity and consider purification Check_Ratio->Final_Check Yes Increase_Ratio->Final_Check

Caption: Troubleshooting workflow for low reaction yield.

BCN-PEG4-hydrazide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG4-hydrazide. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for storage and handling, alongside troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. While it is stable for several weeks at ambient temperature during shipping, long-term storage is critical for maintaining its reactivity.[1]

Q2: What is the recommended procedure for preparing a stock solution?

To ensure accurate and reproducible results, proper preparation of a stock solution is essential. It is recommended to allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the desired concentration in an anhydrous solvent such as DMSO or DMF. This is often easier than handling the viscous oil form directly.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

While this compound is generally shipped as a non-hazardous chemical, standard laboratory safety practices are essential.[2] The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or other compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat to protect clothing and skin.

Q4: What are the main applications of this compound?

This compound is a heterobifunctional linker primarily used in bioconjugation.[3][4] Its two reactive groups, a bicyclononyne (BCN) moiety and a hydrazide, allow for a two-step ligation process. The BCN group is used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," reacting with azide-containing molecules.[5] The hydrazide group reacts with aldehydes and ketones to form hydrazones. The hydrophilic PEG4 spacer helps to reduce aggregation, minimize steric hindrance, and enhance solubility. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Storage and Handling Data

ConditionTemperatureDurationNotes
Shipping AmbientWeeksStable for the duration of typical shipping times.
Short-Term Storage 0 - 4°CDays to WeeksKeep dry and protected from light.
Long-Term Storage -20°CMonths to YearsKeep dry and protected from light for optimal stability.
-80°CMonthsAn alternative for long-term storage.
Stock Solution Storage -20°C1 MonthIn a suitable solvent, protected from light.
-80°C6 MonthsFor longer-term storage of stock solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield Reagent Instability: The BCN group can be sensitive to acidic conditions (pH < 7) and may degrade over time.- Ensure reagents are fresh and have been stored correctly.- Avoid prolonged exposure to acidic buffers.
Suboptimal Reaction Buffer: The pH and composition of the buffer can impact reaction rates.- Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5).- Optimize the pH within the 7.0-8.5 range.
Incorrect Molar Ratio: An inappropriate ratio of this compound to the target molecule can limit the reaction.- For initial experiments, use a 1.5 to 3-fold molar excess of the less critical component.
Formation of Side Products or Aggregates High Concentration of Reagents: High concentrations can lead to aggregation, particularly with hydrophobic molecules.- The PEG4 linker enhances hydrophilicity, which helps reduce aggregation.- If aggregation is observed, try reducing the concentration of one or both reactants.
Reactivity with Other Functional Groups: BCN can react with thiols (e.g., in cysteines) under certain conditions.- If your molecule contains free thiols, consider a blocking step prior to the conjugation reaction.
Difficulty in Purifying the Final Conjugate Excess Unreacted Reagents: A large excess of one reagent can be challenging to remove post-reaction.- Optimize the molar ratio of the reactants to minimize the amount of excess reagent.

Experimental Protocols

General Protocol for Two-Step Bioconjugation

This protocol outlines a general workflow for the two-step conjugation of this compound to a target protein, first through hydrazone ligation to an aldehyde-modified protein, followed by a SPAAC reaction with an azide-containing molecule.

Step 1: Hydrazone Ligation

  • Prepare the Aldehyde-Modified Protein: Generate aldehyde groups on the target protein using a suitable method (e.g., periodate oxidation of glycans).

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Dissolve the aldehyde-modified protein in a reaction buffer (e.g., PBS, pH 7.2-7.4).

    • Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the hydrazide linker is commonly used.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: Remove excess this compound using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Prepare the Azide-Containing Molecule: Dissolve the azide-containing molecule of interest in a compatible solvent.

  • SPAAC Reaction:

    • To the purified BCN-functionalized protein from Step 1, add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide reagent is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Final Purification: Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Ligation cluster_step2 Step 2: SPAAC Reaction aldehyde_protein Aldehyde-Modified Protein conjugation1 Incubate (RT, 2-4h) aldehyde_protein->conjugation1 bcn_hydrazide This compound bcn_hydrazide->conjugation1 purification1 Purification (e.g., SEC) conjugation1->purification1 bcn_protein BCN-Functionalized Protein purification1->bcn_protein conjugation2 Incubate (RT, 1-2h) bcn_protein->conjugation2 azide_molecule Azide-Containing Molecule azide_molecule->conjugation2 purification2 Final Purification conjugation2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Two-step bioconjugation workflow using this compound.

References

Technical Support Center: Post-Conjugation Purification of BCN-PEG4-hydrazide Constructs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of excess BCN-PEG4-hydrazide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying biomolecules after conjugation with this compound?

A1: The main challenge is the efficient removal of the small, unreacted this compound linker (Molecular Weight: 455.55 g/mol ) from the much larger biomolecule-PEG conjugate.[1][2][3] The significant difference in size between the desired conjugate and the free linker is the key physical property leveraged for successful separation.[1]

Q2: Which purification methods are most effective for removing unconjugated this compound?

A2: Size-based separation techniques are the most effective and widely used methods.[1] The three primary techniques are:

  • Size Exclusion Chromatography (SEC): A rapid and effective method for separating molecules based on their size.

  • Dialysis/Ultrafiltration: This technique separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).

  • Tangential Flow Filtration (TFF): A rapid and efficient method for separation and purification of biomolecules, suitable for a wide range of volumes.

The choice of method depends on factors such as the sample volume, desired purity, processing time, and available equipment.

Q3: How can I confirm that the excess this compound has been successfully removed?

A3: The purity of the conjugate can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC), is a common method to detect and quantify the presence of the small, unreacted linker.

Purification Method Comparison

The following table summarizes key quantitative parameters for the recommended purification methods to aid in selecting the most appropriate technique for your experimental needs.

ParameterSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.Pressure-driven separation of molecules across a membrane, with the feed stream flowing parallel to the membrane surface.
Recommended MWCO N/A (Resin is selected based on fractionation range, e.g., for desalting).1-3 kDa is recommended to ensure efficient removal of the ~456 Da linker while retaining the larger conjugate.3-10 kDa, depending on the size of the conjugated biomolecule.
Processing Time Fast (minutes to a few hours).Slow (several hours to overnight, requires multiple buffer changes).Fast and scalable for both small and large volumes.
Sample Volume Typically small to medium (µL to mL scale).Suitable for a wide range of volumes, but can be cumbersome for very large volumes.Highly scalable, from 10 mL to thousands of liters.
Key Advantage High resolution and speed.Simple setup and low cost.Rapid processing, high recovery, and ability to concentrate the sample simultaneously.
Potential Issue Sample dilution.Potential for sample loss due to non-specific binding to the membrane; sample dilution.Requires specialized equipment; potential for membrane fouling.

Experimental Workflow

The general process for conjugation and subsequent purification is outlined in the diagram below. The workflow highlights the critical purification step to isolate the final, purified conjugate.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Final Product Biomolecule Biomolecule (e.g., Antibody, Protein) Reaction Incubation Biomolecule->Reaction Linker This compound Linker->Reaction Purification Purification Step (SEC, Dialysis, or TFF) Reaction->Purification Crude Conjugate Mixture ExcessLinker Excess this compound Purification->ExcessLinker Removed PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate Isolated

Workflow for biomolecule conjugation and purification.

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC) / Desalting Column

This method is ideal for rapid buffer exchange and removal of small molecules from larger biomolecules.

Materials:

  • Desalting column with an appropriate exclusion limit (e.g., G-25 resin).

  • Equilibration/running buffer (e.g., PBS, pH 7.4).

  • Fraction collection tubes.

Methodology:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the running buffer to ensure the resin is fully settled and the buffer environment is stable.

  • Sample Loading: Apply the crude conjugation reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.

  • Elution: Begin eluting the sample with the running buffer. The larger conjugate will be excluded from the pores of the resin and will elute first in the void volume.

  • Fraction Collection: Collect fractions as the sample begins to elute. The smaller this compound molecules will enter the pores of the resin, resulting in a longer retention time and later elution.

  • Purity Analysis: Analyze the collected fractions (e.g., using UV-Vis spectroscopy at 280 nm for protein-containing fractions) to identify those containing the purified conjugate, now separated from the excess linker.

Protocol 2: Purification using Dialysis

This protocol is suitable for removing small molecule impurities when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with a 1-3 kDa Molecular Weight Cutoff (MWCO).

  • Dialysis buffer (e.g., PBS), at least 100-fold the volume of the sample.

  • Magnetic stirrer and stir bar.

  • Appropriate container for the dialysis buffer.

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with DI water.

  • Sample Loading: Load the crude conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely seal the unit.

  • Dialysis: Immerse the sealed dialysis unit in the container with the dialysis buffer. Place the container on a magnetic stirrer and add a stir bar to ensure continuous mixing.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C, or overnight for optimal results. For efficient removal of the excess linker, perform at least two to three buffer changes.

  • Sample Recovery: After the final dialysis period, carefully remove the dialysis unit from the buffer and recover the purified conjugate solution.

Protocol 3: Purification using Tangential Flow Filtration (TFF)

TFF is a highly efficient method for purifying and concentrating biomolecules, particularly for larger sample volumes.

Materials:

  • TFF system with a pump, reservoir, and TFF cassette/cartridge (3-10 kDa MWCO).

  • Diafiltration buffer (e.g., PBS).

Methodology:

  • System Setup: Assemble the TFF system according to the manufacturer's protocol, ensuring the membrane is properly installed.

  • Equilibration: Equilibrate the system by running diafiltration buffer through it.

  • Sample Loading: Load the crude conjugation mixture into the system's reservoir.

  • Diafiltration: Begin the diafiltration process. The tangential flow will sweep the membrane surface, while pressure forces the smaller this compound and buffer components (permeate) through the membrane. Add fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This process effectively "washes" the unreacted linker out of the sample.

  • Processing Volume: Continue the diafiltration for 5-10 diavolumes (one diavolume is equal to the initial sample volume) to ensure complete removal of the excess linker.

  • Concentration (Optional): Once the diafiltration is complete, the purified conjugate can be concentrated by stopping the addition of new buffer and allowing the permeate to continue being removed.

  • Sample Recovery: Recover the purified, concentrated conjugate from the retentate line.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of the conjugated biomolecule after purification. Non-specific binding: The conjugate may be binding to the purification matrix (SEC resin) or membrane (Dialysis/TFF).For SEC, ensure the column is well-equilibrated. Consider using a buffer with a higher ionic strength. For dialysis/TFF, select membranes known for low protein binding.
Precipitation: The conjugate may not be soluble in the chosen buffer, leading to precipitation on the column or membrane.Confirm the solubility of your conjugate in the selected buffer. If necessary, screen alternative buffer formulations.
Membrane MWCO too large: The conjugate may be passing through the pores of the dialysis or TFF membrane.Verify that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A 3-5 fold difference is a good starting point.
Excess linker is still present in the final product. Insufficient separation: The purification process was not extensive enough to remove all the free linker.For SEC, ensure the column length and flow rate are optimized for resolution. For dialysis, increase the dialysis time and the number of buffer changes. For TFF, increase the number of diavolumes processed.
Incorrect MWCO for dialysis/TFF: The membrane pores are too small, retaining the linker along with the conjugate.Ensure the MWCO is large enough for the this compound (~456 Da) to pass through freely. A 1-3 kDa MWCO is appropriate.
Sample is too dilute after SEC or Dialysis. Inherent to the method: Both SEC and dialysis can result in an increase in the final sample volume.The sample can be concentrated post-purification using centrifugal concentrators or TFF.
TFF system shows high transmembrane pressure (TMP) or low flux. Membrane fouling: The conjugate or other components may be blocking the membrane pores.Optimize operating parameters such as feed flow rate and TMP. Ensure the sample is filtered to remove any particulates before loading.

References

Glycoprotein Bioconjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation to glycoproteins.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Conjugation Yield

Question: We are observing very low yields for our glycoprotein conjugate. What are the potential causes and how can we improve the efficiency?

Answer:

Low conjugation yield is a frequent challenge in glycoprotein bioconjugation. The underlying causes can be multifaceted, often stemming from the glycoprotein's inherent properties or suboptimal reaction conditions.

Potential Causes & Troubleshooting Strategies:

  • Steric Hindrance: The bulky glycan chains can physically block access to the target amino acid residues on the protein surface, preventing the conjugating molecule from reaching its intended site.

    • Solution: Consider using linkers with varying lengths and flexibilities. A longer, more flexible linker may be able to navigate around the glycan shield and access the target residue.

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the efficiency of the conjugation reaction.

    • Solution: Optimize the reaction conditions. For amine-reactive chemistries (e.g., NHS esters), ensure the pH is in the range of 7.2-8.5 to favor the deprotonated amine group. For thiol-reactive chemistries (e.g., maleimides), a pH range of 6.5-7.5 is generally optimal to maintain the thiol in its reactive state while minimizing hydrolysis of the maleimide.

  • Glycan Interference with Protein Modification: The chemical modification of the protein prior to conjugation can be hindered by the surrounding glycans.

    • Solution: If targeting specific amino acids, ensure they are accessible. Site-directed mutagenesis can be employed to introduce reactive residues at more accessible locations on the protein surface.

Issue 2: Heterogeneity of the Final Conjugate

Question: Our final product is highly heterogeneous, with a wide distribution of drug-to-antibody ratio (DAR). How can we achieve a more homogeneous conjugate?

Answer:

Heterogeneity is a major hurdle in developing glycoprotein therapeutics, as it can lead to batch-to-batch variability and affect the product's efficacy and safety profile.

Potential Causes & Troubleshooting Strategies:

  • Multiple Reactive Sites: Traditional bioconjugation methods often target amino acids like lysine or cysteine. Since multiple lysine residues are typically present on a protein's surface, this leads to a mixture of conjugates with varying numbers of molecules attached.

    • Solution: Employ site-specific conjugation techniques. This can involve:

      • Enzymatic Approaches: Enzymes like transglutaminase or sortase A can install bioorthogonal handles at specific locations.

      • Genetic Code Expansion: Incorporating non-canonical amino acids with unique reactivity allows for precise, site-specific conjugation.

  • Glycan Heterogeneity: Glycoproteins naturally exist as a mixture of different glycoforms, which can contribute to the overall heterogeneity of the conjugate.

    • Solution: While challenging to completely control, producing the glycoprotein in cell lines known to generate more uniform glycosylation patterns can help. Additionally, enzymatic treatment to trim or modify the glycans prior to conjugation can lead to a more homogeneous starting material.

Table 1: Comparison of Common Glycoprotein Conjugation Strategies

StrategyTarget SiteHomogeneityKey AdvantagesKey Disadvantages
Lysine Acylation Amine groups of Lysine residuesLowSimple, well-established chemistryProduces heterogeneous mixtures
Cysteine Alkylation Thiol groups of Cysteine residuesModerate to HighSite-specific if engineered cysteines are usedRequires reduction of disulfide bonds, potential for aggregation
Glycan Oxidation Sialic acids or galactose residuesModerateTargets the glycan portion, can be site-selectiveCan lead to protein aggregation, potential for cross-reactivity
Enzymatic Ligation Specific peptide tags or amino acidsHighHighly site-specific, mild reaction conditionsRequires specific recognition sequences, enzyme cost and removal
Genetic Code Expansion Incorporated non-canonical amino acidsHighPrecise control over conjugation siteRequires cell line engineering, can impact protein expression
Issue 3: Loss of Protein Function or Stability

Question: After conjugation, our glycoprotein shows reduced biological activity and/or signs of aggregation. What could be causing this and how can we prevent it?

Answer:

Maintaining the structural integrity and biological function of the glycoprotein is paramount. The conjugation process itself can sometimes lead to detrimental changes.

Potential Causes & Troubleshooting Strategies:

  • Modification of Critical Residues: The conjugation reaction may modify amino acids that are essential for the protein's activity, such as those in the active site or binding interface.

    • Solution: Utilize site-specific conjugation methods to direct the modification away from functionally important regions. Structural information (e.g., from X-ray crystallography or homology modeling) can help identify accessible and non-critical sites for conjugation.

  • Changes in Protein Conformation: The attachment of a molecule can induce conformational changes that impact the protein's stability and lead to aggregation.

    • Solution: Screen different linkers and conjugation sites. A linker that is too rigid or too bulky may be more likely to disrupt the protein's structure. Characterize the conjugate using biophysical techniques (e.g., circular dichroism, differential scanning calorimetry) to assess its structural integrity.

  • Harsh Reaction Conditions: Extreme pH, high temperatures, or the presence of organic co-solvents can denature the glycoprotein.

    • Solution: Optimize the reaction conditions to be as mild as possible. Aim for physiological pH and temperature whenever feasible. Minimize the concentration of organic solvents required to dissolve the payload.

Experimental Workflows & Methodologies

Workflow for Site-Specific Glycan-Mediated Conjugation

This workflow illustrates a common strategy for achieving a more homogeneous glycoprotein conjugate by targeting the glycan moieties.

Glycan_Conjugation_Workflow Start Glycoprotein Step1 Enzymatic Remodeling (e.g., with Sialyltransferase) Start->Step1 Step2 Introduction of Bioorthogonal Handle Step1->Step2 Step3 Click Chemistry Reaction (e.g., SPAAC or CuAAC) Step2->Step3 + Payload with complementary handle Step4 Purification Step3->Step4 End Homogeneous Glycoconjugate Step4->End

Caption: Workflow for site-specific glycan conjugation.

Detailed Methodology for Glycan Oxidation and Conjugation:

  • Glycan Oxidation:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add a solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction on ice, protected from light, for 30 minutes.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM.

    • Remove excess periodate and byproducts by buffer exchange using a desalting column.

  • Conjugation:

    • To the aldehyde-containing glycoprotein, add the aminooxy- or hydrazide-functionalized payload.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Purify the resulting glycoconjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Troubleshooting Logic for Low Conjugation Yield

This decision tree can help diagnose the cause of low conjugation yields.

Low_Yield_Troubleshooting Start Low Conjugation Yield Q1 Is the starting glycoprotein pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions (pH, temp, buffer) optimal? A1_Yes->Q2 Sol1 Purify Glycoprotein A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is steric hindrance from glycans a possibility? A2_Yes->Q3 Sol2 Optimize Reaction Conditions A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use a longer linker or consider site-directed mutagenesis A3_Yes->Sol3 End Re-evaluate conjugation chemistry or target site A3_No->End

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Quenching Unreacted BCN-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on quenching unreacted BCN-PEG4-hydrazide following a bioconjugation reaction. This resource includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stability and purity of your bioconjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Quenching unreacted this compound is a critical step to prevent undesirable side reactions that can occur over time. The free hydrazide group is a reactive nucleophile that can potentially react with other molecules in your sample or during storage, leading to heterogeneity and potential loss of biological activity of your conjugate. Quenching, also known as capping, effectively neutralizes the reactive hydrazide, ensuring the stability and homogeneity of the final bioconjugate.

Q2: What are suitable quenching agents for this compound?

A2: Small molecule aldehydes and ketones are effective quenching agents for hydrazide groups, as they react to form stable hydrazones. Commonly considered quenchers include:

  • Acetaldehyde: A reactive aldehyde that can efficiently quench hydrazides. However, it is also known to potentially form stable adducts with proteins, so careful optimization is required.[1][2]

  • Acetone: A ketone that can be used for quenching, although it may be less efficient than aldehydes.[3]

  • Glyoxylic Acid: An alpha-keto acid that can react with hydrazides.

  • Levulinic Acid: A keto acid that can also serve as a quenching agent.

The choice of quenching agent should be guided by the specific biomolecule, reaction conditions, and the desired stability of the resulting hydrazone.

Q3: What are the recommended reaction conditions for quenching?

A3: Quenching reactions are typically performed under mild, aqueous conditions. Key parameters to consider are:

  • pH: The reaction of hydrazides with aldehydes or ketones is most efficient at a slightly acidic to neutral pH (typically pH 5-7).

  • Concentration of Quenching Agent: A molar excess of the quenching agent (e.g., 10- to 100-fold) is generally used to ensure complete reaction with the unreacted hydrazide.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

It is highly recommended to empirically optimize these conditions for each specific bioconjugate.

Q4: How can I confirm that the quenching reaction is complete?

A4: Several analytical techniques can be employed to verify the absence of free hydrazide groups after quenching:

  • Colorimetric Assays: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a sensitive method for the quantification of free hydrazide groups.[4][5] A significant decrease in the signal after quenching indicates a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to analyze the bioconjugate before and after quenching. The quenched product may have a different retention time compared to the unquenched species.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the mass increase corresponding to the addition of the quenching agent to the unreacted hydrazide.

Q5: Will the quenching agent affect the stability of my bioconjugate or the BCN moiety?

A5: The stability of the BCN group is generally good under the mild conditions used for quenching. However, it is known to be sensitive to acidic conditions (pH < 7) and certain reducing agents. The amide linkage within the this compound linker is generally more stable than a carbamate linkage. The newly formed hydrazone bond from the quenching reaction is typically stable, although its stability can be pH-dependent, with increased lability at acidic pH. The potential for side reactions of the quenching agent with the biomolecule itself should be considered and evaluated.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Quenching Insufficient molar excess of the quenching agent.Increase the molar excess of the quenching agent (e.g., up to 100-fold).
Suboptimal pH for the quenching reaction.Adjust the pH of the reaction buffer to the optimal range for hydrazone formation (typically pH 5-7).
Insufficient reaction time or temperature.Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C), if the biomolecule is stable.
Precipitation of the Bioconjugate The quenching agent or the resulting hydrazone is hydrophobic, causing aggregation.Use a more hydrophilic quenching agent. Perform the reaction at a lower concentration of the bioconjugate. Include a small percentage of a biocompatible organic co-solvent if appropriate.
Loss of Biological Activity The quenching agent is reacting with critical functional groups on the biomolecule.Choose a more specific quenching agent. Reduce the concentration of the quenching agent and/or the reaction time.
The pH of the quenching reaction is detrimental to the biomolecule's structure or function.Perform the quenching reaction at a pH known to be compatible with the biomolecule's activity.
Difficulty in Removing Excess Quenching Agent The quenching agent is a small molecule that is difficult to separate from the large bioconjugate.Use a purification method with a suitable molecular weight cutoff, such as size-exclusion chromatography (SEC) or dialysis, to efficiently remove the excess small molecule quencher.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound with Acetaldehyde

This protocol provides a general procedure for quenching unreacted hydrazide groups on a bioconjugate using acetaldehyde. Note: This protocol should be optimized for your specific application.

Materials:

  • Bioconjugate containing unreacted this compound

  • Acetaldehyde solution (e.g., 1 M in a biocompatible buffer)

  • Quenching Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Buffer Exchange: Ensure the bioconjugate is in the appropriate Quenching Buffer (pH 6.0). This can be achieved using a desalting column or dialysis.

  • Addition of Quenching Agent: Add a 50- to 100-fold molar excess of the acetaldehyde solution to the bioconjugate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess acetaldehyde and any byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Validation: Confirm the completion of the quenching reaction using the TNBSA assay (Protocol 2) or another suitable analytical method.

Protocol 2: Quantification of Unreacted Hydrazides using the TNBSA Assay

This protocol is adapted from standard procedures for the colorimetric quantification of hydrazide groups.

Materials:

  • Quenched and unquenched bioconjugate samples

  • TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution (e.g., 0.5% w/v in water)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • A standard with a known hydrazide concentration (e.g., adipic dihydrazide) for generating a standard curve.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a series of dilutions of the hydrazide standard in the Reaction Buffer.

  • Prepare Samples: Dilute the quenched and unquenched bioconjugate samples to a suitable concentration in the Reaction Buffer.

  • Reaction Setup: In a 96-well plate, add a specific volume of each standard and sample.

  • Add TNBSA: Add a defined volume of the TNBSA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 335 nm and/or 500 nm) using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of free hydrazide groups in your samples by comparing their absorbance to the standard curve. A significantly lower absorbance in the quenched sample compared to the unquenched sample indicates successful quenching.

Visualizations

Quenching_Workflow cluster_conjugation Bioconjugation cluster_product Reaction Product cluster_quenching Quenching cluster_final_product Final Product Biomolecule Biomolecule Conjugation Conjugation Reaction (e.g., to an aldehyde-modified biomolecule) Biomolecule->Conjugation BCN_Hydrazide This compound BCN_Hydrazide->Conjugation Unquenched_Product Bioconjugate with Unreacted Hydrazide Conjugation->Unquenched_Product   Quenching_Reaction Quenching Reaction Unquenched_Product->Quenching_Reaction   Quenching_Agent Quenching Agent (e.g., Acetaldehyde) Quenching_Agent->Quenching_Reaction Quenched_Product Stable, Quenched Bioconjugate Quenching_Reaction->Quenched_Product  

References

Validation & Comparative

A Head-to-Head Comparison of BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as prominent choices for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to facilitate the selection of the optimal linker for specific research and therapeutic development applications.

The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1][][3] This has propelled its widespread use in live-cell imaging, proteomics, and the construction of antibody-drug conjugates (ADCs).[3] While both BCN and DBCO react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their suitability for different experimental contexts.[1]

At a Glance: Key Differences

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability More stable in the presence of thiols (e.g., GSH)Less stable in the presence of thiols (e.g., GSH)
Lipophilicity LowerHigher
Size SmallerLarger

Performance Deep Dive: A Quantitative Comparison

A critical assessment of BCN and DBCO linkers requires an examination of their reaction kinetics, stability under biologically relevant conditions, and inherent physicochemical properties.

Reaction Kinetics

The rate of the SPAAC reaction is a pivotal factor, especially in applications involving low reactant concentrations or the need for rapid conjugation. Generally, DBCO exhibits faster reaction kinetics compared to BCN, a characteristic attributed to its greater ring strain. However, the specific reaction rates can be influenced by the nature of the azide.

dot

BCN BCN (Bicyclo[6.1.0]nonyne) Triazole1 Triazole Product BCN->Triazole1 k₂ Azide1 Azide Azide1->Triazole1 DBCO DBCO (Dibenzocyclooctyne) Triazole2 Triazole Product DBCO->Triazole2 k₁ Azide2 Azide Azide2->Triazole2 note Generally, k₁ > k₂

Caption: Generalized SPAAC reaction schemes for BCN and DBCO.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)
BCNBenzyl Azide~0.3
DBCO (ADIBO)Benzyl Azide~2.3
BCNPhenyl AzideSignificantly higher than with aliphatic azides
DBCOPhenyl AzideLower than with aliphatic azides
BCNTertiary AzideMaintains a more consistent, albeit slower, rate
DBCO (ADIBO)Tertiary AzideReactivity drops dramatically

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

This data reveals that while DBCO is generally faster, the steric and electronic properties of the azide partner can significantly influence the choice of linker. For sterically hindered azides, BCN may offer more reliable, albeit slower, conjugation.

Stability

The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the reducing environment of the cytoplasm, which is rich in thiols like glutathione (GSH).

Table 2: Stability of BCN and DBCO in the Presence of Biological Thiols

LinkerConditionHalf-lifeReference
BCNGlutathione (GSH)~6 hours
DBCOGlutathione (GSH)~71 minutes

Studies have shown that BCN is significantly more stable than DBCO in the presence of GSH. However, in some intracellular contexts, DBCO might exhibit greater stability. Furthermore, DBCO has shown instability to TCEP, a common reducing agent, over a 24-hour period, suggesting BCN as a more suitable choice under such reducing conditions. In certain cellular environments, BCN has been observed to have lower stability, with significant degradation observed in RAW264.7 cells after 24 hours.

Physicochemical Properties

The physical and chemical characteristics of the linker can affect the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

  • Hydrophilicity: BCN is generally smaller and less lipophilic than the bulkier, aromatic DBCO. This lower lipophilicity can be advantageous for the overall solubility and pharmacokinetic properties of the final conjugate. The inclusion of a PEG spacer in linkers like BCN-PEG4-alkyne can further enhance solubility in aqueous buffers.

  • Size: The smaller size of BCN can be beneficial in reducing potential steric hindrance during conjugation.

Experimental Protocols

Below are generalized protocols for the bioconjugation of a protein with an azide-modified molecule using either a BCN or DBCO linker activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

dot

A Prepare Protein Solution (amine-free buffer, pH 7.2-8.0) C Conjugation Reaction (Add NHS ester to protein) A->C B Dissolve BCN/DBCO-NHS Ester (anhydrous DMF or DMSO) B->C D Purification of Labeled Protein (Size-exclusion chromatography) C->D E SPAAC Reaction (Add azide-modified molecule) D->E F Final Purification (Chromatography) E->F G Characterization F->G

Caption: A generalized workflow for protein bioconjugation using SPAAC.

Protocol 1: Protein Labeling with BCN-PEG4-NHS Ester
  • Reagent Preparation:

    • Immediately before use, dissolve the BCN-PEG4-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved BCN-PEG4-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification of BCN-labeled Protein:

    • Remove the excess, unreacted BCN-PEG4-NHS ester by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • SPAAC Reaction with Azide-modified Molecule:

    • Add the azide-modified molecule to the purified BCN-labeled protein. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove any unreacted components.

Protocol 2: Protein Labeling with DBCO-NHS Ester
  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMF or DMSO.

    • Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer such as PBS, pH 7.4. Avoid buffers containing sodium azide.

  • Conjugation Reaction:

    • Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO or DMF content should be around 20%.

    • Incubate the reaction at room temperature for 60 minutes.

    • (Optional) Quench the reaction by adding Tris buffer to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.

  • Purification of DBCO-labeled Protein:

    • Remove unreacted DBCO-NHS ester using a desalting column or dialysis.

  • SPAAC Reaction with Azide-modified Molecule:

    • Mix the DBCO-functionalized protein with a 2- to 4-fold molar excess of the azide-modified molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification and Validation:

    • Purify the final conjugate using a suitable chromatography method.

    • Validate the conjugate using SDS-PAGE, where the conjugate should show a higher molecular weight band than the unlabeled antibody.

Conclusion: Making the Right Choice

The decision between BCN and DBCO linkers is not a one-size-fits-all scenario but rather a nuanced choice that hinges on the specific demands of the experiment.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO are a distinct advantage.

  • Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.

Choose BCN when:

  • Enhanced stability is required: In environments with high concentrations of reducing agents like GSH, BCN's superior stability makes it a more robust option.

  • Lower hydrophobicity and smaller size are critical: For conjugates where solubility and minimal perturbation of the native biomolecule are paramount, BCN is a preferable alternative.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their bioconjugation endeavors.

References

A Comparative Guide to Hydrazone and Oxime Ligation for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, hydrazone and oxime ligations stand out for their reliability and chemoselectivity in labeling proteins with probes, drugs, and other functionalities. This guide provides an objective comparison of these two powerful ligation strategies, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal method for their specific application.

At a Glance: Hydrazone vs. Oxime Ligation

FeatureHydrazone LigationOxime Ligation
Reactants Hydrazine/Hydrazide + Aldehyde/KetoneAminooxy + Aldehyde/Ketone
Reaction Rate (uncatalyzed) Generally fasterGenerally slower
Reaction Rate (catalyzed) Can be acceleratedSignificantly accelerated with catalysts (e.g., aniline)
Stability of Linkage Less stable, prone to hydrolysis, especially at acidic pHMore stable, significantly more resistant to hydrolysis
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹> 10⁸ M⁻¹
Reversibility Reversible, useful for controlled releaseLargely irreversible under physiological conditions
Optimal pH 5.0 - 6.04.0 - 5.0 (uncatalyzed), can be performed at neutral pH with a catalyst

Quantitative Comparison of Ligation Performance

The choice between hydrazone and oxime ligation often involves a trade-off between reaction speed and the stability of the final conjugate. The following table summarizes key quantitative performance metrics for these reactions.

ParameterHydrazone LigationOxime LigationReference
Second-Order Rate Constant (k₁) 3.0 ± 0.3 M⁻¹s⁻¹ (at pH 4.5, uncatalyzed)8.2 ± 1.0 M⁻¹s⁻¹ (at pH 7.0, with 100 mM aniline)[1][2]
Catalyzed Rate Constants 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)[1][3][4]
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹> 10⁸ M⁻¹
Hydrolysis Rate Rate constant for hydrolysis is ~1000-fold higher than for oximes.Significantly more stable to hydrolysis.

Reaction Mechanisms

The fundamental chemistry of both ligations involves the reaction of a nucleophile with a carbonyl group to form a C=N double bond.

Hydrazone Ligation Mechanism

Hydrazone_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein-Hydrazine Protein-NH-NH₂ Tetrahedral_Intermediate Protein-NH-NH-CH(OH)-Label Protein-Hydrazine->Tetrahedral_Intermediate Nucleophilic Attack Label-Aldehyde Label-CHO Label-Aldehyde->Tetrahedral_Intermediate Hydrazone_Product Protein-NH-N=CH-Label Tetrahedral_Intermediate->Hydrazone_Product Dehydration Water H₂O

Oxime Ligation Mechanism

Oxime_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein-Aminooxy Protein-O-NH₂ Tetrahedral_Intermediate Protein-O-NH-CH(OH)-Label Protein-Aminooxy->Tetrahedral_Intermediate Nucleophilic Attack Label-Aldehyde Label-CHO Label-Aldehyde->Tetrahedral_Intermediate Oxime_Product Protein-O-N=CH-Label Tetrahedral_Intermediate->Oxime_Product Dehydration Water H₂O

Experimental Protocols

Below are generalized protocols for performing hydrazone and oxime ligations on proteins. Optimization of reactant concentrations, reaction times, and pH may be necessary for specific proteins and labels.

General Experimental Workflow

Experimental_Workflow Start Start: Functionalized Protein and Label Prepare_Reactants Prepare Reactant Solutions Start->Prepare_Reactants Mix_Reactants Mix Protein and Label Prepare_Reactants->Mix_Reactants Add_Catalyst Add Catalyst (if applicable) Mix_Reactants->Add_Catalyst Incubate Incubate Reaction Mixture Add_Catalyst->Incubate Monitor_Reaction Monitor Progress (e.g., HPLC, MS) Incubate->Monitor_Reaction Purify Purify Conjugate Monitor_Reaction->Purify Characterize Characterize Final Product Purify->Characterize End End: Purified Protein Conjugate Characterize->End

Protocol 1: Hydrazone Ligation of a Protein

This protocol describes the reaction between a protein containing a 6-hydrazinopyridyl (HYNIC) group and a benzaldehyde-functionalized label.

Materials:

  • HYNIC-functionalized protein

  • Benzaldehyde-functionalized label

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 or 0.3 M Sodium Phosphate, pH 7.0

  • Aniline (optional catalyst)

  • Quenching reagent (e.g., excess acetone)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Reactant Stock Solutions:

    • Dissolve the HYNIC-functionalized protein in the chosen reaction buffer to a final concentration of 2 mM.

    • Dissolve the benzaldehyde-functionalized label in the same buffer to a final concentration of 2 mM.

    • If using a catalyst, prepare a 200 mM stock solution of aniline in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the HYNIC-protein and benzaldehyde-label stock solutions to achieve the desired final concentrations (e.g., 100 µM each).

    • If using aniline as a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature.

  • Monitoring the Reaction:

    • Follow the progress of the reaction by analytical RP-HPLC, monitoring the disappearance of starting materials and the appearance of the product peak. Alternatively, UV-Vis spectroscopy can be used if the product has a unique absorbance wavelength (e.g., 350 nm for the hydrazone product).

  • Purification:

    • Once the reaction is complete (typically within a few hours to a day, or minutes with catalysis), purify the protein conjugate using RP-HPLC or another suitable chromatography method to remove unreacted label and catalyst.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS).

Note on Stability: The stability of the free hydrazinopyridine is limited, and it is prone to oxidation. It is best stored as a salt at low temperatures and protected from light. The rapid ligation rates in the presence of a catalyst can help minimize side reactions. Hydrazone products should be stored at concentrations above 50 µM to minimize dissociation.

Protocol 2: Oxime Ligation of a Protein

This protocol outlines the reaction between an aminooxy-functionalized protein and an aldehyde- or ketone-functionalized label.

Materials:

  • Aminooxy-functionalized protein

  • Aldehyde- or ketone-functionalized label

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.0-5.0 (for uncatalyzed reactions) or 0.3 M Sodium Phosphate, pH 7.0 (for catalyzed reactions)

  • Aniline or p-phenylenediamine (pPDA) catalyst

  • Quenching reagent (e.g., excess acetone)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Reactant Stock Solutions:

    • Dissolve the aminooxy-functionalized protein in the appropriate reaction buffer.

    • Dissolve the carbonyl-functionalized label in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., 100 mM aniline or pPDA) in the reaction buffer if performing a catalyzed ligation.

  • Ligation Reaction:

    • Combine the aminooxy-protein and the carbonyl-label in a reaction vessel to the desired final concentrations (e.g., 10-100 µM).

    • For catalyzed reactions at neutral pH, add the catalyst to the mixture (e.g., 10 mM final concentration).

    • Incubate the reaction at room temperature. Uncatalyzed reactions at acidic pH may require several hours, while catalyzed reactions can be significantly faster.

  • Monitoring the Reaction:

    • Monitor the formation of the oxime conjugate using analytical RP-HPLC and mass spectrometry.

  • Purification:

    • Upon completion, purify the protein conjugate from unreacted starting materials and catalyst using a suitable chromatography method like RP-HPLC.

  • Characterization:

    • Verify the mass and purity of the final product using mass spectrometry.

Concluding Remarks

Both hydrazone and oxime ligations are invaluable tools for protein labeling. The choice between them depends on the specific requirements of the application.

  • Hydrazone ligation is often faster in the absence of a catalyst and its reversibility under acidic conditions can be exploited for applications such as controlled drug release from antibody-drug conjugates in the acidic environment of endosomes.

  • Oxime ligation , on the other hand, forms a significantly more stable bond, making it the preferred choice for applications requiring long-term stability of the conjugate in vivo or in vitro. The development of efficient catalysts has also made oxime ligation a rapid and attractive option for labeling at physiological pH.

By understanding the quantitative differences in their kinetics and stability, and by following robust experimental protocols, researchers can effectively leverage these powerful bioconjugation techniques to advance their scientific and therapeutic goals.

References

Stability Showdown: Hydrazone vs. Oxime Bonds in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Its stability in systemic circulation and subsequent cleavage at the tumor site are paramount to achieving a wide therapeutic window. This guide provides an in-depth comparison of two commonly employed linker chemistries: hydrazone and oxime bonds, supported by experimental data, detailed protocols, and visual representations to aid in the rational design of next-generation ADCs.

At a Glance: Key Stability Differences

Hydrazone and oxime linkers are both formed by the condensation of a carbonyl group with a hydrazine or an alkoxyamine, respectively. However, their hydrolytic stability profiles differ significantly, which has profound implications for their application in ADCs.

Hydrazone linkers are designed to be acid-sensitive, remaining relatively stable at the physiological pH of blood (~7.4) but undergoing hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells. This pH-dependent cleavage was utilized in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg™)[]. However, concerns regarding their insufficient stability in circulation, leading to premature drug release and off-target toxicity, have been a significant challenge[].

Oxime linkers , in contrast, exhibit substantially greater stability across a wide pH range.[2][3][4] This enhanced stability minimizes premature payload release in the bloodstream, potentially leading to a better safety profile and a wider therapeutic index.

Quantitative Stability Comparison

The following tables summarize the hydrolytic stability of hydrazone and oxime linkers based on available experimental data. It is important to note that direct head-to-head comparisons of different ADCs can be challenging due to variations in experimental conditions, including the specific antibody, payload, and conjugation strategy.

Linker TypeCompound TypepH/pDHalf-life (t½)Reference
HydrazoneModel Compound (Methylhydrazone)7.04 hours
HydrazoneModel Compound (Methylhydrazone)5.02 minutes
HydrazoneADC7.2183 hours
HydrazoneADC5.04.4 hours
OximeModel Compound7.025 days
OximeModel Compound5.0> 1 month (extrapolated)

pD is a measure of acidity in deuterium oxide (D₂O) and is analogous to pH in water.

Linker TypeCompound TypepH/pDRelative Hydrolysis Rate Constant (k_rel)Reference
MethylhydrazoneModel Compound7.0~600
AcetylhydrazoneModel Compound7.0~300
SemicarbazoneModel Compound7.0~160
OximeModel Compound7.01

Relative rate constants are normalized to the hydrolysis rate of the oxime linker.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of successful ADCs. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species and quantify the rate of payload deconjugation.

Methodology:

  • Preparation of Plasma: Thaw frozen plasma (e.g., human, mouse, rat) from at least three different donors at 37°C. Pool and centrifuge the plasma to remove any precipitates.

  • ADC Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. As a control, incubate the ADC in phosphate-buffered saline (PBS) at the same concentration.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Processing and Analysis: At each time point, process the plasma samples to separate the ADC from plasma proteins and quantify the intact ADC and/or the released payload. This can be achieved using the following techniques:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use a sandwich ELISA to quantify the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ affinity capture to isolate the ADC from the plasma, followed by LC-MS analysis to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time signifies linker cleavage. Additionally, the plasma supernatant can be analyzed by LC-MS/MS to quantify the concentration of the released free payload.

pH-Dependent Hydrolysis Assay

Objective: To evaluate the hydrolytic stability of the ADC linker at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, and 5.0). Phosphate-buffered saline (PBS) is suitable for pH 7.4, while citrate or acetate buffers are commonly used for acidic pH.

  • ADC Incubation: Dilute the ADC into each buffer to a final concentration of 1 mg/mL.

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points. The frequency of sampling should be adjusted based on the expected stability of the linker at each pH.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC versus time for each pH condition. Calculate the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of an ADC and a typical experimental workflow for stability comparison.

ADC_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1. General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation ADC_Hydrazone ADC with Hydrazone Linker Plasma Incubate in Plasma (37°C) ADC_Hydrazone->Plasma Buffers Incubate in Buffers (pH 7.4, 6.0, 5.0) ADC_Hydrazone->Buffers ADC_Oxime ADC with Oxime Linker ADC_Oxime->Plasma ADC_Oxime->Buffers Time_Points Collect Aliquots at Various Time Points Plasma->Time_Points Buffers->Time_Points ELISA ELISA Analysis (Total & Conjugated Antibody) Time_Points->ELISA LCMS LC-MS Analysis (DAR & Free Payload) Time_Points->LCMS Deconjugation Determine Rate of Deconjugation ELISA->Deconjugation HalfLife Calculate Half-Life (t½) LCMS->HalfLife LCMS->Deconjugation

Figure 2. Experimental workflow for comparing ADC linker stability.

Linker_Structures cluster_hydrazone Hydrazone Bond cluster_oxime Oxime Bond Hydrazone R1-C(R2)=N-NH-R3 Oxime R1-C(R2)=N-O-R3

Figure 3. Chemical structures of hydrazone and oxime bonds.

Conclusion

The choice between a hydrazone and an oxime linker for an ADC has significant consequences for its stability, safety, and efficacy. While hydrazone linkers offer the advantage of pH-dependent drug release, their inherent instability in plasma has been a historical drawback. In contrast, oxime linkers provide substantially greater stability, which is a desirable characteristic for minimizing off-target toxicity and ensuring that the cytotoxic payload is delivered to the tumor. The experimental data clearly demonstrates the superior stability of oximes. Researchers and drug developers should carefully consider these stability profiles in conjunction with the specific biological context of the target and the properties of the payload to select the optimal linker chemistry for their ADC candidates.

References

BCN Linkers: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioorthogonal chemistry, the choice of a linker is a critical determinant of experimental success, particularly in the development of targeted therapeutics and advanced cellular imaging. Among the array of tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a versatile and robust option. This guide provides a comprehensive, data-driven comparison of BCN linkers against other prevalent cyclooctynes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.

Performance Deep Dive: BCN vs. Other Cyclooctynes

The efficacy of a cyclooctyne linker in strain-promoted alkyne-azide cycloaddition (SPAAC) is primarily dictated by a balance between reaction kinetics, stability in physiological environments, and its intrinsic physicochemical properties.

Reaction Kinetics

The rate at which a cyclooctyne reacts with an azide is a crucial parameter, especially in dynamic biological systems or when working with low concentrations of reactants. Generally, the reactivity of cyclooctynes is correlated with their ring strain.

Key Findings:

  • DBCO (Dibenzocyclooctyne) and its analogs, such as ADIBO (Azadibenzocyclooctyne) , typically exhibit the fastest reaction kinetics with primary and secondary azides due to their high ring strain.[1][2]

  • BCN displays more moderate reaction rates with these azides but shows a notable advantage when reacting with sterically hindered tertiary azides, where the reactivity of DBCO analogs drops significantly.[2]

  • Interestingly, BCN can react faster than DBCO with certain aromatic azides, highlighting that the electronic properties of the azide are a key consideration.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN Benzyl Azide~0.06 - 0.1[1]
Primary Azide (2-azidoethanol)0.024[2]
Secondary Azide (2-azidopropanol)0.018
Tertiary Azide (2-azido-2-methylpropanol)0.012
DBCO Benzyl Azide~0.6 - 1.0
ADIBO (DBCO analog)Primary Azide (2-azidoethanol)0.90
Secondary Azide (2-azidopropanol)0.25
Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶
DIBO Benzyl Azide~0.3 - 0.7
Stability in Physiological Environments

The utility of a linker in biological applications is heavily dependent on its stability in the complex intracellular milieu, which is a reducing environment rich in thiols like glutathione (GSH).

Key Findings:

  • BCN demonstrates significantly greater stability in the presence of glutathione (GSH) compared to DBCO, making it a more suitable choice for long-term cellular studies.

  • While BCN is more stable in the presence of thiols, some studies have shown it to be more susceptible to degradation in certain cell lysates compared to DBCO.

  • DBCO has shown instability in the presence of the reducing agent TCEP, making BCN a better option when reducing conditions are necessary.

CyclooctyneConditionHalf-life / DegradationReference(s)
BCN Glutathione (GSH)~6 hours
RAW264.7 cell lysate~79% degradation after 24h
DBCO Glutathione (GSH)~71 minutes
RAW264.7 cell lysate~36% degradation after 24h
Physicochemical Properties

The size and hydrophilicity of a linker can influence the properties of the resulting bioconjugate, such as its solubility, potential for aggregation, and steric hindrance.

Key Findings:

  • BCN is smaller and generally considered more hydrophilic (less lipophilic) than the bulky, aromatic DBCO. This can be advantageous in minimizing perturbations to the structure and function of biomolecules.

  • The inclusion of polyethylene glycol (PEG) spacers in linker design can further enhance hydrophilicity and reduce steric hindrance for all cyclooctyne types.

PropertyBCNDBCO/ADIBODIBO
Size SmallerLargerLarger
Hydrophilicity More HydrophilicLess HydrophilicLess Hydrophilic

Visualizing Key Concepts and Workflows

To further elucidate the practical application and underlying principles of BCN linkers and SPAAC chemistry, the following diagrams are provided.

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants BCN BCN (Strained Alkyne) TransitionState [3+2] Dipolar Cycloaddition BCN->TransitionState Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Bioorthogonal Reaction (No Copper Catalyst)

SPAAC Reaction Mechanism

ADC_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: Purification and Analysis Antibody Antibody AzideIntro Introduce Azide Groups (e.g., via NHS-Azide) Antibody->AzideIntro AzideAntibody Azide-Modified Antibody AzideIntro->AzideAntibody Reaction Incubate at Physiological pH and Temperature AzideAntibody->Reaction BCN_Drug BCN-Linker-Drug Conjugate BCN_Drug->Reaction CrudeADC Crude ADC Mixture Reaction->CrudeADC Purification Purification (e.g., SEC, HIC) CrudeADC->Purification FinalADC Purified ADC Purification->FinalADC Analysis Characterization (e.g., Mass Spec, HPLC) Determine DAR FinalADC->Analysis

Antibody-Drug Conjugate (ADC) Workflow

Linker_Decision_Tree Decision Guide for Cyclooctyne Selection Start Start: Application Needs Kinetics Is reaction speed the top priority? Start->Kinetics Stability Is long-term stability in a reducing environment critical? Kinetics->Stability No Use_DBCO Consider DBCO/ADIBO Kinetics->Use_DBCO Yes Sterics Is the azide sterically hindered (e.g., tertiary azide)? Stability->Sterics No Use_BCN Consider BCN Stability->Use_BCN Yes Sterics->Use_DBCO No BCN_Advantage BCN may offer more consistent reactivity Sterics->BCN_Advantage Yes

Cyclooctyne Selection Guide

Experimental Protocols

Detailed and validated protocols are essential for reproducible research. Below are methodologies for key comparative experiments.

Protocol 1: Determination of Second-Order Rate Constants by NMR Spectroscopy

This protocol outlines the steps to quantify the reaction rate of a cyclooctyne with an azide.

Materials:

  • Cyclooctyne of interest (e.g., BCN, DBCO)

  • Azide reactant (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for quantitative NMR (qNMR), e.g., 1,3,5-trimethoxybenzene

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the cyclooctyne (e.g., 10 mM) and the internal standard in the deuterated solvent.

  • Initiate Reaction: Add a known concentration of the azide reactant (typically in 1.5-5 fold molar excess to ensure pseudo-first-order kinetics) to the NMR tube.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak relative to the internal standard's peak.

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).

Protocol 2: Assessment of Cyclooctyne Stability in the Presence of Glutathione (GSH)

This protocol describes a method to compare the stability of different cyclooctynes in a reducing environment mimicking the cytoplasm.

Materials:

  • Cyclooctyne of interest

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: Prepare a solution of the cyclooctyne (e.g., 1 mM) in PBS. Prepare a stock solution of GSH in PBS.

  • Incubation: Mix the cyclooctyne solution with the GSH solution (final GSH concentration e.g., 5 mM). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Analysis: Quench the reaction by adding an equal volume of ACN with 0.1% TFA. Centrifuge to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the cyclooctyne peak over time by integrating the peak area at a suitable UV wavelength.

  • Data Analysis: Plot the percentage of remaining cyclooctyne against time to determine the half-life of the linker under these conditions.

Conclusion: Selecting the Optimal Linker

The choice between BCN and other cyclooctynes is not a one-size-fits-all decision but rather a nuanced choice based on the specific demands of the experiment.

  • Choose BCN when:

    • Enhanced stability is required: For long-term experiments in cellular or in vivo environments, BCN's superior stability in the presence of thiols is a distinct advantage.

    • Reacting with hindered azides: BCN maintains reasonable reactivity with sterically demanding azides where other cyclooctynes fail.

    • Minimizing conjugate perturbation is a goal: The smaller size and lower lipophilicity of BCN can be beneficial for maintaining the native structure and function of the biomolecule to which it is attached.

  • Choose DBCO (or other highly strained cyclooctynes) when:

    • Rapid kinetics are paramount: For applications requiring fast labeling, such as in dynamic systems or with low reactant concentrations, the superior reaction rates of DBCO are advantageous.

    • The azide is readily accessible: For labeling primary and secondary azides that are not sterically hindered, DBCO offers high efficiency.

By carefully weighing the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific discoveries.

References

A Comparative Guide to BCN-PEG4-Hydrazide Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, BCN-PEG4-hydrazide serves as a valuable heterobifunctional linker. Its bicyclo[6.1.0]nonyne (BCN) group facilitates copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the hydrazide moiety enables the formation of hydrazone bonds with aldehydes and ketones. However, the expanding landscape of bioconjugation demands a nuanced selection of linkers tailored to specific applications, prioritizing factors like reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the strategic design of bioconjugates.

The primary alternatives can be categorized based on the reactive moiety they replace: the strained alkyne (BCN) for SPAAC or the hydrazide for hydrazone ligation.

Alternatives to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The choice of bioorthogonal reaction often hinges on achieving a balance between reaction speed and the stability of the linker. While BCN is a reliable reagent, other strained alkynes and entirely different chemical reactions offer distinct advantages.

Key Alternatives:

  • Dibenzocyclooctyne (DBCO) Reagents: As a strained alkyne, DBCO also participates in SPAAC reactions with azides. It is generally characterized by faster reaction kinetics compared to BCN due to greater ring strain.[1]

  • Trans-cyclooctene (TCO) & Tetrazine Ligation: This pairing utilizes the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, a bioorthogonal chemistry that is orders of magnitude faster than SPAAC.[2] This makes it exceptionally well-suited for in vivo applications or when dealing with very low concentrations of reactants.

Data Presentation: Quantitative Comparison of Bioorthogonal Reactions
Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
SPAAC BCN + Azide~0.1 - 1.0[1][2]Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[2]Slower kinetics compared to DBCO and IEDDA.
SPAAC DBCO + Azide~1.0 - 2.0 (and higher with specific azides)Faster kinetics than BCN.Less stable in the presence of thiols (e.g., glutathione) compared to BCN.
IEDDA TCO + Tetrazine~1 - 10⁶Exceptionally rapid kinetics; highly efficient at low concentrations.TCO and tetrazine are bulkier than alkynes and azides; TCO can be susceptible to isomerization.

Mandatory Visualization: Bioorthogonal Reaction Pathways

Fig. 1: Bioorthogonal Reaction Pathways cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_1 Inverse-Electron-Demand Diels-Alder (IEDDA) BCN BCN-functionalized Biomolecule Azide Azide-functionalized Payload BCN->Azide + Triazole_BCN Stable Triazole Linkage BCN->Triazole_BCN DBCO DBCO-functionalized Biomolecule DBCO->Azide + Triazole_DBCO Stable Triazole Linkage DBCO->Triazole_DBCO Azide->Triazole_BCN Azide->Triazole_DBCO TCO TCO-functionalized Biomolecule Tetrazine Tetrazine-functionalized Payload TCO->Tetrazine + Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine releases N2

Caption: Reaction schemes for SPAAC and IEDDA bioorthogonal chemistries.

Alternatives to Hydrazone Ligation

Hydrazone bonds, while useful, can be susceptible to hydrolysis, particularly under acidic conditions. Several alternative strategies offer enhanced stability or faster reaction rates.

Key Alternatives:

  • Oxime Ligation: This involves the reaction of an alkoxyamine with an aldehyde or ketone to form an oxime bond. Oxime linkages are significantly more stable to hydrolysis than hydrazone linkages.

  • Catalyzed Hydrazone/Oxime Ligation: The rate of hydrazone and oxime formation can be significantly increased by nucleophilic catalysts such as aniline or, more effectively, p-phenylenediamine and m-phenylenediamine.

  • Pyrazolone Ligation: A newer method involving the reaction of a hydrazine with a β-ketoester to form a stable pyrazolone linkage. This can be part of a sequential conjugation strategy.

Data Presentation: Quantitative Comparison of Carbonyl-Reactive Ligations
Ligation ChemistryReactantsRelative StabilityKey AdvantagesKey Limitations
Hydrazone Ligation Hydrazide + Aldehyde/KetoneModerate; susceptible to hydrolysis at acidic pH.Relatively simple and common.Less stable than oximes; can be slow without a catalyst.
Oxime Ligation Alkoxyamine + Aldehyde/KetoneHigh; rate constants for hydrolysis are ~1000-fold lower than for simple hydrazones.Forms a very stable bond.Can be slow without a catalyst.
Catalyzed Ligation Hydrazide/Alkoxyamine + Aldehyde/Ketone with catalyst (e.g., p-phenylenediamine)Same as uncatalyzedSignificantly accelerates reaction rates at neutral pH.Catalyst may need to be removed from the final product.
Pyrazolone Ligation Hydrazine + β-ketoesterHighForms a stable, triazole-like product without a metal catalyst.A newer technique with less established protocols.

Mandatory Visualization: General Workflow for Antibody-Drug Conjugate (ADC) Creation

Fig. 2: General ADC Creation Workflow cluster_workflow Experimental Workflow Start Start with native monoclonal antibody (mAb) Activation Antibody Activation (e.g., with DBCO-NHS or TCO-NHS ester) Start->Activation Purification1 Purification (remove excess linker) Activation->Purification1 Conjugation Bioorthogonal Conjugation (add Azide- or Tetrazine-Payload) Purification1->Conjugation Purification2 Final Purification (remove excess payload) Conjugation->Purification2 Analysis Characterization (e.g., DAR, stability) Purification2->Analysis

Caption: A generalized experimental workflow for creating an ADC.

Experimental Protocols

Protocol 1: Antibody Conjugation using DBCO-NHS Ester (SPAAC)

Objective: To conjugate an azide-modified payload to an antibody using a DBCO linker.

Materials:

  • Antibody of interest (1-10 mg/mL in PBS, pH 7.2-7.4, free of primary amines like Tris).

  • DBCO-NHS ester.

  • Anhydrous DMSO.

  • Quenching solution (1 M Tris-HCl, pH 8.0).

  • Azide-modified payload.

  • Desalting columns.

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.2-7.4, to remove any primary amines.

  • DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Incubate for 60 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.

  • Conjugation: Add a 2-4 fold molar excess of the azide-modified payload to the purified DBCO-labeled antibody.

  • Incubation: Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.

  • Final Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload.

Protocol 2: Antibody Conjugation using TCO-Tetrazine Ligation (IEDDA)

Objective: To conjugate a tetrazine-modified payload to an antibody using a TCO linker.

Materials:

  • Antibody of interest (in PBS, pH 7.4).

  • TCO-NHS ester.

  • Anhydrous DMSO or DMF.

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • Tetrazine-modified payload.

  • Desalting columns.

Procedure:

  • Protein Activation with TCO-NHS:

    • To 100 µg of antibody in PBS, add 5 µL of 1 M NaHCO₃.

    • Immediately prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock to the antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Purify the TCO-labeled antibody using a desalting column equilibrated with PBS.

  • IEDDA Conjugation:

    • Add a 1.5-2 fold molar excess of the tetrazine-modified payload to the purified TCO-labeled antibody.

    • Incubate for 30-60 minutes at room temperature. The reaction is often complete in a shorter time.

    • The disappearance of the characteristic color of the tetrazine can be monitored spectrophotometrically (around 520-540 nm) to follow the reaction progress.

  • Final Purification: Purify the ADC using a desalting column or size-exclusion chromatography.

Protocol 3: Protein Labeling via Phenylenediamine-Catalyzed Oxime Ligation

Objective: To fluorescently label an aldehyde-functionalized protein using an aminooxy-probe with a p-phenylenediamine catalyst.

Materials:

  • Aldehyde-functionalized protein (e.g., GFP-aldehyde) at 50-100 µM in 50 mM Tris-HCl, pH 7.5.

  • Aminooxy-functionalized fluorescent probe.

  • 0.5 M solution of p-phenylenediamine (pPDA) in 0.3 M phosphate buffer, pH 7.0.

  • 0.1 M phosphate buffer, pH 7.0.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the aldehyde-functionalized protein and a 3-fold molar excess of the aminooxy-probe in 0.1 M phosphate buffer, pH 7.0.

  • Initiate Catalysis: Add the pPDA stock solution to the reaction mixture to a final concentration of 25-100 mM to initiate the ligation.

  • Incubation: Incubate the reaction at room temperature. Reaction progress can be monitored by LC-MS or SDS-PAGE. The use of pPDA can significantly accelerate the reaction, often leading to completion within minutes to a few hours, a 19-fold faster rate than with aniline has been reported.

  • Purification: Purify the labeled protein from the excess probe and catalyst using a desalting column or appropriate chromatography method.

References

A Researcher's Guide to Quality Control and Validation of Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the bifunctional linker is a critical component that dictates the efficacy, stability, and safety of the final drug product.[1][2] Ensuring the quality and consistency of these linkers through rigorous quality control (QC) testing and validation is paramount. This guide provides an objective comparison of key QC attributes and analytical methodologies for the validation of bifunctional linkers, supported by experimental data and detailed protocols.

Introduction to Bifunctional Linkers and Their Critical Quality Attributes

Bifunctional linkers are chemical entities that covalently connect two different molecules, such as an antibody and a cytotoxic payload in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[2][3] They can be broadly classified as cleavable or non-cleavable, with further subclassifications based on their chemical structure and reactivity.[1] The choice of linker significantly impacts the therapeutic index of the drug by influencing its stability in circulation, the efficiency of payload release at the target site, and overall physicochemical properties.

The critical quality attributes (CQAs) of a bifunctional linker are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs for bifunctional linkers are summarized in the table below.

Critical Quality AttributeAcceptance Criteria (Typical)Rationale
Identity Conforms to the expected chemical structureEnsures the correct molecule is being used, preventing incorrect conjugation and potential safety issues.
Purity ≥95% (by HPLC)Minimizes the presence of impurities that could lead to side reactions, heterogeneity in the final conjugate, and potential toxicity.
Reactivity Consistent reaction kinetics and conjugation efficiencyGuarantees reproducible manufacturing of the drug conjugate with the desired drug-to-antibody ratio (DAR) or drug-linker ratio.
Stability Stable under storage and handling conditionsPrevents degradation of the linker before use, which could impact its reactivity and the quality of the final product.
Residual Solvents Within ICH limitsEnsures that residual solvents from the synthesis process are below levels that could be toxic or affect the stability of the linker.

Comparative Analysis of Key QC Testing Methodologies

A suite of analytical techniques is employed to ensure the quality of bifunctional linkers. The choice of method depends on the specific linker chemistry and the CQA being assessed.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorse techniques for assessing the purity and confirming the identity of bifunctional linkers.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity profile, detection and quantification of impurities.High resolution, quantitative, robust.May not be suitable for very polar or very non-polar linkers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Confirms molecular weight of the linker and its fragments, providing unambiguous identification.High specificity and sensitivity, provides structural information.Can be more complex to operate and maintain than HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification and characterization of impurities.Provides definitive structural elucidation.Lower sensitivity compared to MS, requires higher sample amounts.

The reactivity of the functional groups on the linker (e.g., NHS ester, maleimide) is a critical parameter that influences the efficiency and reproducibility of the conjugation reaction.

AssayPrincipleInformation ProvidedAdvantagesDisadvantages
Test Conjugation Reaction A small-scale conjugation reaction with a model protein or small molecule.Direct measure of conjugation efficiency and linker reactivity.Highly relevant to the intended use of the linker.Can be time-consuming and requires more material.
Hydrolysis Rate Determination Monitoring the hydrolysis of the reactive group (e.g., NHS ester) over time by HPLC.Indirect measure of reactivity and stability in aqueous solutions.Quantitative, provides information on linker stability.May not fully reflect reactivity with the target molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible QC data. Below are representative protocols for key analytical techniques.

Objective: To determine the purity of a heterobifunctional linker containing a maleimide and an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Bifunctional linker sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the linker in ACN or a suitable solvent to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Objective: To confirm the molecular weight of the bifunctional linker.

Procedure:

  • Prepare the linker sample as for HPLC analysis.

  • Inject the sample into an LC-MS system (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the linker's properties.

  • Compare the observed molecular weight with the theoretical molecular weight of the linker.

Objective: To confirm the chemical structure of the bifunctional linker.

Procedure:

  • Dissolve a sufficient amount of the linker (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure.

Visualization of Workflows and Concepts

Visual representations are essential for understanding complex processes and relationships in linker QC and validation.

experimental_workflow General Experimental Workflow for Bifunctional Linker QC cluster_synthesis Linker Synthesis & Purification cluster_qc Quality Control Testing cluster_validation Method Validation (ICH Q2(R1)) synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (MS, NMR) purification->identity purity Purity Assessment (HPLC) purification->purity reactivity Reactivity Assay (Test Conjugation) purification->reactivity specificity Specificity identity->specificity linearity Linearity & Range identity->linearity accuracy Accuracy identity->accuracy precision Precision identity->precision lod_loq LOD/LOQ identity->lod_loq robustness Robustness identity->robustness release Linker Release for Conjugation identity->release purity->specificity purity->linearity purity->accuracy purity->precision purity->lod_loq purity->robustness purity->release reactivity->specificity reactivity->linearity reactivity->accuracy reactivity->precision reactivity->lod_loq reactivity->robustness reactivity->release conjugation Conjugation to Antibody/Ligand release->conjugation

Caption: Workflow for QC testing and validation of bifunctional linkers.

linker_structure Key Components of a Heterobifunctional Linker reactive_group1 Reactive Group 1 (e.g., NHS Ester for Amines) spacer Spacer Arm (e.g., PEG, Alkyl Chain) reactive_group1->spacer Determines conjugation chemistry reactive_group2 Reactive Group 2 (e.g., Maleimide for Thiols) spacer->reactive_group2 Influences solubility, stability, and steric hindrance

Caption: Core components of a heterobifunctional linker.

protac_pathway PROTAC Mechanism of Action protac PROTAC poi Protein of Interest (POI) protac->poi e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Comparative Data on Linker Performance

The choice of linker chemistry can significantly impact the properties of the resulting conjugate. Below is a summary of comparative data from literature.

Linker TypeConjugation ChemistryDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference
GlucuronideThiol4<5
Val-Cit-PABThiol4up to 80
PEG8-containingThiol8Minimal

This data highlights that linker chemistry can have a profound impact on the aggregation propensity of ADCs, with more hydrophilic linkers like glucuronide and PEGylated linkers showing a reduced tendency for aggregation compared to more hydrophobic linkers like Val-Cit-PAB.

Linker Reactive GroupTarget Functional GrouppHReaction TimeConjugation EfficiencyReference
NHS EsterPrimary Amine7.2-8.51-2 hoursHigh
MaleimideThiol6.5-7.51-2 hoursVery High
IodoacetylThiol8.0-9.02-4 hoursHigh

Studies have shown that the reaction between maleimides and sulfhydryl groups is generally more efficient and proceeds under milder pH conditions compared to the reaction of NHS esters with amines. Iodoacetyl groups also provide a stable thioether bond with high efficiency.

Validation of Analytical Methods

All QC methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines. The validation process establishes through documented evidence that the analytical procedure has a high degree of assurance in producing results that meet predetermined specifications and quality attributes.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quality control and validation of bifunctional linkers are critical steps in the development of safe and effective targeted therapeutics. A thorough understanding of the linker's critical quality attributes and the implementation of robust, validated analytical methods are essential for ensuring the consistency and quality of the final drug product. This guide provides a framework for researchers to compare and select appropriate QC strategies for their specific bifunctional linker applications. The continued development of novel linker chemistries and advanced analytical techniques will further enhance our ability to design and produce the next generation of targeted therapies.

References

A Comparative Guide to Characterizing the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control. This guide provides a comparative overview of the most common analytical techniques employed for DAR characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of DAR Determination Methods

The selection of an appropriate method for DAR determination depends on several factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and available instrumentation. The following table summarizes the key features of the four primary analytical techniques.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on the Beer-Lambert law.[]Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions.[3]Separates ADC components (intact, or more commonly, reduced light and heavy chains) based on hydrophobicity under denaturing conditions.[4]Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination and DAR calculation.[5]
Information Provided Average DAR.Average DAR, drug-load distribution (DAR0, DAR2, DAR4, etc.), and detection of unconjugated antibody.Average DAR and drug distribution on light and heavy chains (after reduction).Average DAR, DAR distribution, precise mass of all ADC species, and identification of impurities or degradation products.
Advantages Simple, rapid, and requires minimal sample preparation.Gentle, non-denaturing method that preserves the native ADC structure; considered the gold standard for DAR distribution.High resolution and can be used as an orthogonal method to HIC for confirmation.High accuracy, specificity, and provides the most detailed characterization; can be used for a wide variety of ADCs.
Disadvantages Only provides an average DAR; susceptible to interference from free drug and requires distinct UV/Vis spectra for the antibody and drug.Lower resolution than RP-HPLC; incompatible with MS due to high salt concentrations in the mobile phase.Denaturing conditions can disrupt the structure of some ADCs (e.g., cysteine-linked ADCs); may require reduction of the ADC.Higher cost and complexity of instrumentation and data analysis; potential for ionization bias for higher DAR species.
Typical Throughput HighMediumMediumLow to Medium
Sample Requirement LowLowLowLow
Typical Application Rapid, routine analysis in process development and QC.Characterization of drug distribution and lot-to-lot consistency.Orthogonal method for DAR confirmation and analysis of reduced ADC chains.In-depth characterization, impurity profiling, and analysis of complex ADC mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative, and specific parameters may need to be optimized for different ADC constructs.

UV-Vis Spectroscopy for Average DAR Determination

This method is based on the Beer-Lambert law and requires the determination of the extinction coefficients for the antibody and the drug at two different wavelengths.

Protocol:

  • Determine Extinction Coefficients:

    • Measure the UV-Vis spectra of the unconjugated antibody and the free drug to identify their respective wavelengths of maximum absorbance (λmax). Typically, the antibody λmax is at 280 nm.

    • Determine the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., PBS).

  • Data Acquisition:

    • Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and the λmax of the drug).

  • Data Analysis:

    • Calculate the concentrations of the antibody and the drug using the following simultaneous equations:

      • A(λ1) = ε(Ab, λ1) * C(Ab) + ε(Drug, λ1) * C(Drug)

      • A(λ2) = ε(Ab, λ2) * C(Ab) + ε(Drug, λ2) * C(Drug)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C(Drug) / C(Ab).

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in a buffer compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (DAR0, DAR2, DAR4, etc.).

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • The percentage of each species is calculated from its peak area relative to the total peak area.

    • The average DAR is calculated as the weighted average of the DAR values of all species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR of Reduced ADC

RP-HPLC is often used to analyze the light and heavy chains of an ADC after reduction, providing information on the drug distribution on each chain.

Protocol:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample with a reducing agent (e.g., dithiothreitol - DTT) to cleave the interchain disulfide bonds.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80 °C.

    • Gradient: A suitable gradient of mobile phase B to separate the unconjugated and conjugated light and heavy chains.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), and the various heavy chain species (H0, H1, H2, etc.).

    • Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization

LC-MS provides the most detailed information on DAR, including precise mass confirmation of each species.

Protocol:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction, depending on the conjugation chemistry and the information required. Deglycosylation may also be performed to simplify the mass spectra.

  • LC Conditions (for intact ADC):

    • Column: A size-exclusion chromatography (SEC) column for online desalting or a reversed-phase column.

    • Mobile Phase: An MS-compatible mobile phase (e.g., ammonium acetate or formic acid-based).

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

    • Mode: Native MS (for non-covalent complexes) or denaturing MS.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the average DAR and the relative abundance of each DAR species from the deconvoluted spectrum.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the key DAR characterization techniques.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Spectrophotometry cluster_data Data Analysis ADC_Sample ADC Sample Spectrophotometer Measure Absorbance at λ1 and λ2 ADC_Sample->Spectrophotometer Antibody_Std Antibody Standard Antibody_Std->Spectrophotometer Drug_Std Drug Standard Drug_Std->Spectrophotometer Simultaneous_Eq Solve Simultaneous Equations Spectrophotometer->Simultaneous_Eq Avg_DAR Calculate Average DAR Simultaneous_Eq->Avg_DAR HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC cluster_data Data Analysis ADC_Sample ADC Sample HPLC HIC Column Separation (High to Low Salt Gradient) ADC_Sample->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Generate Chromatogram (Separated DAR Species) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Avg_DAR Calculate Average DAR & Distribution Integration->Avg_DAR RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction HPLC RP Column Separation (Organic Solvent Gradient) Reduction->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Generate Chromatogram (Separated Light & Heavy Chains) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Avg_DAR Calculate Average DAR Integration->Avg_DAR LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS cluster_data Data Analysis ADC_Sample ADC Sample (Intact or Reduced) LC LC Separation (e.g., SEC or RP) ADC_Sample->LC MS High-Resolution MS (e.g., TOF or Orbitrap) LC->MS Mass_Spectra Acquire Mass Spectra MS->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calc Calculate Average DAR & Distribution Deconvolution->DAR_Calc

References

A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) spacers is a critical determinant in the design and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG spacer is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics (PK), and ultimately, the therapeutic index of the molecule.[1][2] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.

The Impact of PEG Spacer Length on Key Bioconjugate Properties

The primary function of a PEG spacer is often to mitigate the hydrophobicity of cytotoxic payloads or small molecule binders, which can otherwise lead to aggregation and rapid clearance.[3][4] However, the choice of PEG length involves a delicate balance of multiple factors. Longer PEG chains can enhance solubility and prolong circulation half-life, but may also introduce steric hindrance, potentially reducing in vitro potency.[3] Conversely, shorter linkers might be beneficial for creating compact conjugates but may not sufficiently address solubility issues.

Key advantages of PEGylation in bioconjugates include:

  • Enhanced Solubility and Stability: Hydrophilic PEG chains can shield hydrophobic drugs, preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated molecules leads to reduced renal clearance and a longer circulation half-life. This results in slower plasma clearance and increased overall drug exposure (AUC).

  • Reduced Immunogenicity: PEG spacers can mask antigenic epitopes on the surface of therapeutic proteins, potentially lowering the risk of an immune response.

The optimal PEG length is often specific to the antibody, payload, and target, necessitating empirical evaluation.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators for ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on ADC Properties
PEG Spacer LengthAverage DARIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Clearance)Reference
No PEG Lower (due to aggregation)Potentially higherVariable, often limited by poor PKHigh
PEG4 ModerateHighGoodModerate
PEG8 HigherHighOften ImprovedLower
PEG12 HighSlightly ReducedEnhancedLow
PEG24 HighMay be reducedSignificant ImprovementVery Low

Note: The data presented are representative trends compiled from multiple sources. Actual values are highly dependent on the specific ADC components and tumor model. A study on a glucuronide-MMAE linker showed a direct relationship between increasing PEG spacer length and improved pharmacokinetic profiles, with effects plateauing around 8 PEG units. While longer PEG chains generally improve in vivo efficacy, they can sometimes slightly decrease in vitro cytotoxicity due to steric hindrance.

Table 2: Impact of PEG Spacer Length on PROTAC Properties
PEG Spacer LengthTernary Complex StabilityDegradation Efficiency (DC50)Cell Permeability (Papp)Physicochemical Properties (cLogP, TPSA)Reference
Alkyl (No PEG) VariableOften lowVariable, can be lowHigh cLogP, Low TPSA
PEG2 Can be optimalPotentGenerally higherLower cLogP, Higher TPSA
PEG4 Often optimalPotentModerateLower cLogP, Higher TPSA
PEG8 May decreaseLess potentCan be lowerLower cLogP, Higher TPSA
PEG12+ Often decreasedSignificantly less potentLowerLowest cLogP, Highest TPSA

Note: This table illustrates general trends. The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. Shorter PEG linkers often result in more permeable PROTACs. However, the linker must be long enough to facilitate the formation of a stable and productive ternary complex. Excessively long linkers can lead to decreased potency due to a higher entropic penalty upon binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG spacer performance.

Protocol 1: Synthesis and Characterization of an ADC with Varying PEG Spacer Lengths

1. Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • Thiol-containing payload.

  • Maleimide-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO.

  • Reducing agent (e.g., TCEP).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes for purification.

2. Procedure:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced using a controlled amount of TCEP to generate free thiol groups.

  • Drug-Linker Preparation: The payload is conjugated to the Maleimide-PEGn-NHS ester.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the antibody's thiol groups.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

3. Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is determined using Hydrophobic Interaction Chromatography (HIC). Different ADC species with varying numbers of conjugated drugs will elute at different retention times based on their hydrophobicity. The average DAR is calculated from the peak areas.

  • In Vitro Plasma Stability Assay: The ADC is incubated in plasma at 37°C, and aliquots are taken at various time points. The amount of intact ADC remaining is quantified to assess stability.

Protocol 2: Evaluation of PROTAC Cell Permeability and Degradation Efficiency

1. Materials:

  • PROTACs with varying PEG spacer lengths.

  • Cancer cell line expressing the target protein.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies for Western blotting (primary antibody against the target protein, loading control antibody, and secondary antibody).

  • Reagents for PAMPA (Parallel Artificial Membrane Permeability Assay).

2. Procedure for Degradation Efficiency (Western Blot):

  • Cell Treatment: Seed cells in plates and treat with varying concentrations of each PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them to extract total protein.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect the levels of the target protein and a loading control.

  • Quantification: Densitometry is used to quantify the band intensities. The degradation efficiency is determined by comparing the target protein levels in treated cells to untreated controls. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.

3. Procedure for Cell Permeability (PAMPA):

  • The PAMPA assay is used to predict passive membrane permeability. A filter plate is coated with a lipid solution to form an artificial membrane.

  • The PROTAC compound is added to the donor wells, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor wells is quantified by LC-MS/MS.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Tumor Cell cluster_action Cellular Action ADC ADC Ab Antibody ADC->Ab Targets PEG PEG Spacer ADC->PEG Links Drug Cytotoxic Payload ADC->Drug Carries Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Payload Lysosome->ReleasedDrug 4. Payload Release Apoptosis Apoptosis (Cell Death) ReleasedDrug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_invivo In Vivo Studies s1 Synthesize PROTACs with varying PEG lengths (e.g., PEG2, PEG4, PEG8) e1 Assess Cell Permeability (e.g., PAMPA) s1->e1 e2 Determine Degradation Efficiency (DC50, Dmax) via Western Blot s1->e2 e3 Evaluate Ternary Complex Formation s1->e3 o1 Select Lead Candidate with optimal balance of permeability and potency e1->o1 e2->o1 e3->o1 v1 Pharmacokinetic Analysis o1->v1 v2 Efficacy Studies in Animal Models o1->v2

Caption: Experimental workflow for comparing different PEG spacer lengths in PROTACs.

Caption: PROTAC-mediated protein degradation pathway.

References

Evaluating the Biocompatibility of BCN-PEG4-Hydrazide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of linker is critical to the success of targeted therapeutics, diagnostic agents, and research tools. Bicyclo[6.1.0]nonyne (BCN)-based linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained prominence for their role in copper-free click chemistry. This guide provides a comprehensive evaluation of the biocompatibility of BCN-PEG4-hydrazide conjugates, offering a comparison with common alternatives and presenting supporting experimental frameworks for their assessment.

Core Attributes of this compound

This compound is a heterobifunctional linker designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3] This inherent feature is the primary basis for its "excellent biocompatibility" claim by many suppliers. The linker consists of three key components:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that readily reacts with azide-functionalized molecules.

  • PEG4 (Tetraethylene glycol): A short, hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2]

  • Hydrazide: A functional group that reacts with aldehydes and ketones to form hydrazone bonds, enabling conjugation to biomolecules with these moieties.

Comparison with Alternative Linkers

The primary alternatives to BCN-based linkers for copper-free click chemistry are those based on dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO).

FeatureThis compoundDBCO-PEG4-HydrazideTCO-Linkers
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Speed ModerateGenerally faster than BCNSignificantly faster than SPAAC
Stability More stable in the presence of reducing agents (e.g., glutathione) than DBCOLess stable in the presence of reducing agents than BCNCan be susceptible to isomerization
Size & Lipophilicity Smaller and less lipophilic than DBCOLarger and more lipophilic than BCNVaries with specific structure
Biocompatibility Rationale Copper-free reaction, hydrophilic PEG spacerCopper-free reaction, hydrophilic PEG spacerVery fast kinetics may reduce off-target reactions

Experimental Evaluation of Biocompatibility

While supplier data sheets assert high biocompatibility, rigorous experimental validation is crucial for any research or therapeutic application. Key biocompatibility assessments include cytotoxicity, immunogenicity, and hemocompatibility.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The MTT assay is a widely used colorimetric method for this purpose.

Table 2: Representative Cytotoxicity Data for PEG Derivatives (Note: Data is for various PEG derivatives, not specifically this compound conjugates)

CompoundCell LineAssayIC50 (µg/mL)Reference
PEG 200Caco-2MTT> 300,000 (but severely reduced viability)
PEG 400Caco-2MTT~40,000 (significant toxicity)
mPEGA-480HeLaCCK-8~100
mPEGA-480L929CCK-8~50

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Immunogenicity Assessment

A significant concern with PEGylated compounds is their potential to elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated clearance of the conjugate and reduced efficacy. The presence of anti-PEG antibodies can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Table 3: Key Parameters for Anti-PEG Antibody ELISA

ParameterDescription
Antigen Coating Microplate wells are coated with a PEG-containing molecule to capture anti-PEG antibodies.
Sample Incubation Serum or plasma samples are incubated in the wells.
Detection Antibody An enzyme-conjugated secondary antibody that binds to the captured anti-PEG antibodies is added.
Substrate A chromogenic substrate is added, which develops color in proportion to the amount of bound detection antibody.
Quantification The absorbance is read on a plate reader and compared to a standard curve.
Hemocompatibility Assessment

For conjugates intended for intravenous administration, assessing their interaction with blood components is crucial. Hemocompatibility assays evaluate effects such as hemolysis (rupture of red blood cells) and protein adsorption. PEGylation is generally known to improve the hemocompatibility of nanoparticles and surfaces.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a framework for assessing the in vitro cytotoxicity of this compound conjugates.

  • Cell Seeding: Seed a chosen cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound conjugate in complete cell culture medium. Remove the old medium from the cells and add the conjugate-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Anti-PEG IgG ELISA

This protocol outlines a direct ELISA for detecting anti-PEG IgG antibodies in serum samples.

  • Plate Coating: Dilute a PEG-containing antigen (e.g., mPEG-BSA) in a coating buffer and add to the wells of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples to the wells. Include known positive and negative control sera. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add an HRP-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate in the dark until sufficient color develops.

  • Reaction Stoppage and Reading: Add a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Visualizing Workflows and Pathways

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_immunogenicity Immunogenicity Assay (ELISA) c1 Seed Cells c2 Add this compound Conjugate c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance c6->c7 i1 Coat Plate with PEG-Antigen i2 Block Plate i1->i2 i3 Add Serum Sample i2->i3 i4 Add HRP-conj. Secondary Ab i3->i4 i5 Add TMB Substrate i4->i5 i6 Stop Reaction i5->i6 i7 Measure Absorbance i6->i7

biocompatibility_logic cluster_linker This compound cluster_properties Inherent Properties cluster_outcomes Biocompatibility Outcomes bcn BCN Moiety copper_free Copper-Free Reaction bcn->copper_free peg PEG4 Spacer hydrophilic Hydrophilic peg->hydrophilic hyd Hydrazide Group low_cyto Low Cytotoxicity copper_free->low_cyto reduced_immuno Reduced Immunogenicity (Potential) hydrophilic->reduced_immuno good_hemo Good Hemocompatibility hydrophilic->good_hemo

Conclusion

This compound offers a compelling profile for bioconjugation due to its participation in copper-free click chemistry and the inclusion of a hydrophilic PEG spacer. These features are rationally linked to favorable biocompatibility, including low cytotoxicity. However, the potential for PEG-induced immunogenicity remains a critical consideration that requires empirical evaluation for each specific conjugate. While direct comparative data for this compound is sparse, the experimental frameworks provided in this guide offer a robust starting point for researchers to conduct their own thorough biocompatibility assessments against relevant alternatives, ensuring the selection of the most appropriate linker for their drug development and research needs.

References

A Head-to-Head Comparison of Heterobifunctional Crosslinkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Heterobifunctional crosslinkers are indispensable reagents in the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of antibody-drug conjugates (ADCs). Their unique architecture, featuring two distinct reactive moieties, allows for controlled, sequential conjugation of biomolecules, minimizing the formation of undesirable homopolymers. This guide provides an objective, data-driven comparison of common heterobifunctional crosslinkers, equipping researchers, scientists, and drug development professionals with the information needed to select the optimal reagent for their specific application.

General Structure and Mechanism

Heterobifunctional crosslinkers consist of three key components: two different reactive end groups and a spacer arm that separates them. This design enables a two-step conjugation process, which is a significant advantage over one-step reactions with homobifunctional crosslinkers.[1][2]

G cluster_0 Heterobifunctional Crosslinker Reactive Group 1 Reactive Group 1 (e.g., NHS Ester) Spacer Arm Spacer Arm (e.g., PEG, Alkyl Chain) Reactive Group 1->Spacer Arm Reactive Group 2 Reactive Group 2 (e.g., Maleimide) Spacer Arm->Reactive Group 2

Caption: General structure of a heterobifunctional crosslinker.

Head-to-Head Comparison of Key Chemistries

The choice of a heterobifunctional crosslinker is primarily dictated by the functional groups available on the biomolecules to be conjugated and the desired properties of the final conjugate. Below is a comparison of common reactive chemistries.

Amine-Reactive Moieties: NHS Esters vs. TFP Esters

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines.[3] However, their susceptibility to hydrolysis in aqueous solutions can be a drawback.[3] Tetrafluorophenyl (TFP) esters have emerged as a more stable alternative.[4]

FeatureNHS EstersTFP Esters
Optimal pH 7.2 - 8.5> 7.5
Stability in Aqueous Buffer Half-life of 4-5 hours at pH 7.0, 10 minutes at pH 8.6More stable to hydrolysis than NHS esters
Reactivity HighHigh, comparable to NHS esters
Byproduct N-hydroxysuccinimideTetrafluorophenol
Sulfhydryl-Reactive Moieties: Maleimide vs. Thiol-Ene Chemistry

Maleimides are the most common thiol-reactive group, forming a stable thioether bond via a Michael addition reaction. However, this bond can be reversible through a retro-Michael reaction. Thiol-ene chemistry offers an irreversible alternative.

FeatureMaleimide ChemistryThiol-Ene Chemistry
Reaction Mechanism Michael AdditionRadical-mediated addition
Bond Stability Stable, but can undergo retro-Michael reactionHighly stable, irreversible thioether linkage
Reaction Conditions pH 6.5 - 7.5Requires photoinitiator and UV light
Specificity High for thiolsHigh for thiols
Traditional (NHS-Maleimide) vs. Modern (Click Chemistry) Crosslinkers

Click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a bioorthogonal approach to bioconjugation, meaning the reaction occurs without interfering with biological functional groups. This leads to highly specific and efficient conjugations.

FeatureNHS-Maleimide (e.g., SMCC)Click Chemistry (SPAAC)
Specificity High for amines and thiolsBioorthogonal, minimal side reactions
Stoichiometry Control Can result in diverse reaction productsControllable, produces defined conjugates
Reaction Efficiency Variable, can be highHigh, often quantitative
Reaction Conditions pH dependent (6.5 - 8.5)Physiological pH, mild conditions
Impact on Protein Function Potential for modification of functionally important residuesGenerally lower impact due to bioorthogonality
Impact of Spacer Arm: Hydrophobic (SMCC) vs. Hydrophilic (SM(PEG)n)

The spacer arm significantly influences the physicochemical properties of the resulting conjugate. Hydrophobic linkers like SMCC can sometimes lead to aggregation, while hydrophilic PEG linkers can improve solubility and stability.

FeatureHydrophobic Spacer (e.g., SMCC)Hydrophilic Spacer (e.g., SM(PEG)n)
Solubility Can decrease solubility of the conjugateImproves water solubility
Aggregation May increase the tendency for aggregationReduces the potential for aggregation
Stability Cyclohexane ring in SMCC enhances maleimide stabilityPEG can increase in vivo stability and circulation half-life
Immunogenicity Can be immunogenicPEG is generally less immunogenic
Chemoselective vs. Photoreactive Crosslinkers

Chemoselective crosslinkers react with specific functional groups, while photoreactive crosslinkers are inert until activated by UV light, at which point they can react non-specifically with nearby molecules. This allows for capturing transient interactions.

FeatureChemoselective CrosslinkersPhotoreactive Crosslinkers
Activation Spontaneous reaction with target functional groupActivated by UV light
Specificity High for specific functional groupsNon-specific, reacts with molecules in proximity upon activation
Temporal Control Reaction begins upon mixingHigh temporal control, initiated by light exposure
Efficiency Generally highCan be lower due to short-lived reactive species
Potential for Protein Damage LowUV exposure can potentially damage biomolecules

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.

Protocol 1: Two-Step Bioconjugation using an NHS-Maleimide Crosslinker (e.g., SMCC)

This protocol describes the conjugation of a sulfhydryl-containing molecule to a primary amine-containing protein.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Activation of Protein-NH2:

    • Dissolve Protein-NH2 in Reaction Buffer.

    • Prepare a 10 mM stock solution of SMCC in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Molecule-SH:

    • Immediately add the purified maleimide-activated protein to the Molecule-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule containing a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis.

G cluster_workflow Two-Step Conjugation Workflow A 1. Activate Protein-NH2 with NHS-Maleimide Crosslinker B 2. Remove Excess Crosslinker (Desalting Column) A->B Protein-Maleimide C 3. Conjugate with Sulfhydryl-Containing Molecule B->C Purified Protein-Maleimide D 4. Purify Final Conjugate (e.g., SEC) C->D Final Conjugate

Caption: Workflow for a two-step protein conjugation.

Protocol 2: Bioconjugation using Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC)

This protocol outlines the conjugation of an azide-modified molecule to a protein functionalized with a DBCO (dibenzocyclooctyne) group.

Materials:

  • DBCO-functionalized protein

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized protein in the Reaction Buffer.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

  • Conjugation Reaction:

    • Add the azide-modified molecule to the DBCO-functionalized protein solution. A molar ratio of 3:1 (azide:protein) is a common starting point.

    • Incubate the reaction for 4-18 hours at room temperature or 37°C. The optimal temperature and time will depend on the specific reactants.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.

Protocol 3: Comparative Evaluation of ADC Linker Stability in Plasma

This protocol provides a framework for comparing the stability of different linkers in an ADC format.

Materials:

  • ADCs with different linkers

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate each ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis:

    • Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method.

  • Data Comparison:

    • Plot the percentage of intact ADC or the concentration of released payload over time for each linker to compare their stability profiles.

G cluster_workflow Experimental Workflow for Comparing ADC Linker Stability A Incubate ADCs with different linkers in plasma at 37°C B Collect aliquots at various time points A->B C Quantify intact ADC and/ or released payload (e.g., LC-MS) B->C D Compare stability profiles of different linkers C->D

Caption: Workflow for comparing ADC linker stability.

Application in Signaling Pathway Analysis

Heterobifunctional crosslinkers, particularly photoreactive ones, are powerful tools for studying transient protein-protein interactions within signaling pathways.

G cluster_pathway Capturing a Transient Protein-Protein Interaction Receptor Receptor ProteinA Protein A (Bait - with photoreactive crosslinker) Receptor->ProteinA Signal ProteinB Protein B (Prey) ProteinA->ProteinB Transient Interaction Crosslinked Crosslinked Protein A-B Complex ProteinA->Crosslinked Covalent Bond Formation Downstream Downstream Signaling ProteinB->Downstream ProteinB->Crosslinked UV UV Light

Caption: Capturing a transient protein interaction.

By attaching a photoreactive crosslinker to a "bait" protein, researchers can allow it to interact with its binding partners ("prey") within a cell or lysate. Subsequent exposure to UV light activates the crosslinker, covalently trapping the interacting proteins for identification and analysis.

References

Safety Operating Guide

Proper Disposal of BCN-PEG4-hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like BCN-PEG4-hydrazide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is generally shipped as a non-hazardous chemical for research purposes, it is prudent to treat it with caution as its toxicological properties have not been fully investigated.[1][2] Adherence to proper disposal protocols is essential to mitigate any potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. In the absence of a formal Safety Data Sheet (SDS) for this specific compound, a conservative approach based on structurally similar chemicals is recommended.[1] A safety data sheet for a related compound, endo-BCN-PEG4-acid, indicates that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Hand Protection Nitrile or other compatible chemical-resistant glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area.To prevent inhalation of any potential aerosols.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound and associated waste. This protocol is based on general chemical waste disposal guidelines in the absence of specific instructions for this compound.[1]

  • Segregation of Waste:

    • All materials that have come into contact with this compound must be considered chemical waste. This includes:

      • Unused or expired neat compound.

      • Stock solutions (e.g., in DMSO or DMF).

      • Reaction mixtures containing the compound.

      • Contaminated consumables such as pipette tips, vials, and gloves.

  • Containerization of Waste:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Liquid Waste:

      • Collect all liquid waste, including stock solutions and aqueous waste from reaction and purification steps, in a separate, designated hazardous waste container.

      • Crucially, do not dispose of aqueous solutions containing this compound down the drain.

      • The liquid waste container should be compatible with the solvents used (e.g., a polyethylene container for many organic solvents and aqueous solutions).

      • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate concentrations of all components.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible chemicals.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is transported to a licensed hazardous waste disposal facility and handled in accordance with all local, state, and federal regulations.

Below is a logical workflow for the disposal process.

start Start: Generation of this compound Waste segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Aqueous Waste) segregate->liquid_waste containerize_solid Step 2a: Containerize Solid Waste in Labeled Hazardous Waste Bin solid_waste->containerize_solid containerize_liquid Step 2b: Containerize Liquid Waste in Labeled Hazardous Waste Container liquid_waste->containerize_liquid no_drain Do NOT Pour Down Drain liquid_waste->no_drain storage Step 3: Store Waste in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage disposal Step 4: Arrange for Pickup by Institutional EHS storage->disposal end End: Proper Disposal disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling BCN-PEG4-hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical reagents to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling BCN-PEG4-hydrazide, a bifunctional linker molecule. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing related chemical structures, including polyethylene glycol (PEG) derivatives and hydrazide compounds.

Chemical Properties and Hazard Assessment:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound, based on recommendations for hazardous chemicals and specifically hydrazide compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal to avoid contamination.
Eyes Safety goggles or a face shieldChemical splash goggles that meet ANSI Z-87.1 standards are required to protect against splashes. A face shield should be worn when handling larger quantities.
Body Flame-resistant lab coatA lab coat made of Nomex® or 100% cotton should be worn and fully buttoned to protect against splashes.
Respiratory NIOSH-approved respiratorA respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of aerosol generation or when working outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible.

1. Preparation:

  • Before beginning work, ensure you have read and understood the safety information for related compounds.

  • Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.

  • Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement.

2. Handling and Weighing:

  • When handling the solid compound, do so carefully to avoid the generation of dust.

  • For weighing, use a tared container within the fume hood.

3. Dissolving:

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • The compound is expected to be soluble in water and common organic solvents.

4. Storage:

  • Store this compound in a cool, dry, dark, and well-ventilated area. Recommended storage temperatures are 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years).

  • Keep containers tightly sealed and store them away from heat and sources of ignition.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent paper, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Emergency Procedures

  • Spills: In the event of a small spill, alert colleagues, ensure the area is well-ventilated, and clean it up using an appropriate spill kit with absorbent materials. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Info prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Reaction Setup handle_dissolve->handle_reaction storage_conditions Cool, Dry, Dark handle_reaction->storage_conditions Store Unused Reagent dispose_collect Collect Waste handle_reaction->dispose_collect After Experiment dispose_label Label Container dispose_collect->dispose_label dispose_contact Contact EHS dispose_label->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.